tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-iodoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22INO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHSBOQFJGFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Versatile Heterobifunctional Linker for Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (2-(2-(2-i-odoethoxy)ethoxy)ethyl)carbamate. This heterobifunctional linker, featuring a terminal iodide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected amine, has emerged as a critical building block in contemporary drug discovery. Its polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetics, making it a valuable tool for researchers, chemists, and drug development professionals. This guide will delve into the causality behind its reactivity, provide detailed, field-proven experimental protocols for its synthesis and application, and offer insights into its role in the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction: The Strategic Advantage of a Bifunctional PEGylated Linker
In the landscape of modern therapeutics, particularly in the realms of targeted protein degradation and bioconjugation, the linker moiety is not merely a spacer but a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile.[1] tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate (hereafter referred to as Boc-PEG3-I) is a prime example of a rationally designed linker that offers a strategic combination of features.
At its core, Boc-PEG3-I is a monodisperse PEG linker, which provides a defined length and avoids the complexities of dealing with polymeric mixtures.[2][3] The PEG3 chain enhances aqueous solubility, a crucial attribute for improving the bioavailability of often hydrophobic small molecule drugs or ligands.[2] This PEG backbone can also create a "stealth" effect, forming a hydration shell that may reduce recognition by the immune system and decrease renal clearance, thereby extending the circulation half-life of the conjugated therapeutic.[3][4]
The true synthetic utility of this compound lies in its heterobifunctional nature:
-
The Terminal Iodide: Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution (S_N2) reactions.[5][6] This allows for efficient and specific conjugation to a variety of nucleophiles, most notably the thiol groups of cysteine residues in proteins or other thiol-containing molecules.[7] Iodoacetamides, a related class of reagents, are known for their rapid and efficient reaction with cysteines, and alkyl iodides offer a similar reactivity profile.[7]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[8] It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[6] This primary amine then serves as a versatile handle for subsequent conjugation, typically through amide bond formation with a carboxylic acid.
This orthogonal reactivity allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the precise construction of the final therapeutic agent.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of Boc-PEG3-I is essential for its effective use in the laboratory.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1820026-89-8 | |
| Molecular Formula | C₁₁H₂₂INO₄ | |
| Molecular Weight | 359.20 g/mol | [9] |
| Appearance | Solid or liquid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at 2-8°C or -20°C for long-term stability. | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). The PEG chain imparts some aqueous solubility. | [4] |
| InChI Key | LRJHSBOQFJGFFX-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~5.0 | Broad Singlet | 1H | N-H | Typical chemical shift for a carbamate proton. |
| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-I | Deshielded triplet due to the adjacent oxygen and downfield shift from the terminal iodine. |
| ~3.65 - 3.55 | Multiplet | 6H | -O-CH₂-CH₂-O- | Overlapping signals of the internal PEG methylene protons. |
| ~3.50 | Triplet | 2H | -NH-CH₂-CH₂-O- | Methylene group adjacent to the carbamate nitrogen and an oxygen. |
| ~3.30 | Triplet | 2H | -O-CH₂-CH₂-I | Triplet significantly deshielded by the electron-withdrawing iodine atom. |
| 1.44 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~156.0 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |
| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~71.0 | -O-C H₂-CH₂-I | Carbon adjacent to oxygen, slightly deshielded. |
| ~70.5 - 70.0 | -O-C H₂-C H₂-O- | Internal PEG carbons. |
| ~40.5 | -NH-C H₂-CH₂-O- | Carbon adjacent to the carbamate nitrogen. |
| ~28.4 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
| ~2.5 | -O-CH₂-C H₂-I | Carbon directly attached to iodine, significantly shifted upfield due to the heavy atom effect. |
Mass Spectrometry
-
Predicted [M+H]⁺: 360.06
-
Predicted [M+Na]⁺: 382.04
Synthesis and Purification
The most common and efficient method for synthesizing Boc-PEG3-I is through the iodination of its corresponding primary alcohol precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-OH), via an Appel reaction.[10] This reaction is highly reliable for converting primary alcohols to alkyl iodides with minimal side products and under mild conditions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-PEG3-I via the Appel reaction.
Detailed Experimental Protocol: Synthesis of Boc-PEG3-I
This protocol is based on standard Appel reaction conditions for the iodination of primary alcohols.
Materials:
-
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Imidazole (2.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq). Dissolve the solids in anhydrous DCM.
-
Iodination: Cool the reaction mixture to 0°C using an ice bath. Add a solution of iodine (1.5 eq) in anhydrous DCM dropwise to the stirred mixture. The reaction will typically turn from a dark iodine color to a pale yellow.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain the desired alkyl iodide and triphenylphosphine oxide as a major byproduct.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine oxide and other impurities.
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a liquid or solid. Confirm the identity and purity of the product by NMR and Mass Spectrometry.
Reactivity and Applications in Drug Development
The dual functionality of Boc-PEG3-I makes it a highly adaptable linker for various applications, most notably in the synthesis of PROTACs.
Core Reactivity
-
Alkylation of Nucleophiles: The terminal iodide is a potent electrophile that readily reacts with soft nucleophiles. The reaction with thiols (e.g., from cysteine residues or thiol-containing ligands) is particularly efficient and forms a stable thioether bond.[7] This makes it an ideal reagent for site-specific protein modification or for attaching to thiol-bearing warheads in PROTAC synthesis.
-
Boc Deprotection: The Boc group is stable to the conditions of the Appel reaction and subsequent alkylation reactions. It can be selectively removed using acidic conditions (e.g., 20-50% TFA in DCM) to unmask the primary amine. This amine can then be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a protein of interest ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Exemplary Application: PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[11] Boc-PEG3-I is an excellent linker for connecting the target protein ligand (warhead) to the E3 ligase ligand. The following protocol illustrates a general strategy.
PROTAC Synthesis Workflow Diagram
Caption: General workflow for PROTAC synthesis using Boc-PEG3-I.
Exemplary Protocol: Conjugation to an E3 Ligase Ligand and a POI Ligand
This protocol describes a general method for synthesizing a PROTAC where the E3 ligase ligand contains a nucleophilic handle (e.g., a phenol or amine) and the POI ligand contains a carboxylic acid.
Part 1: Conjugation of Boc-PEG3-I to an E3 Ligase Ligand
-
To a solution of the E3 ligase ligand (e.g., a derivative of pomalidomide with a free amine or hydroxyl group) (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq).
-
Add a solution of Boc-PEG3-I (1.2 eq) in DMF to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60°C) overnight. Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting Boc-PEG3-E3 Ligand conjugate by flash column chromatography or preparative HPLC.
Part 2: Boc Deprotection and Final Coupling
-
Dissolve the purified Boc-PEG3-E3 Ligand conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting crude amine salt is often used directly in the next step.
-
Dissolve the crude amine salt and the POI ligand bearing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Toxicity: Alkyl iodides are classified as hazardous materials. They can be toxic if inhaled, ingested, or absorbed through the skin.[5] Avoid direct contact and inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides researchers with a reliable tool for the construction of complex and potent therapeutic molecules. Its well-defined PEG structure enhances solubility and pharmacokinetic properties, while its orthogonal reactive handles—a reactive iodide and a protected amine—allow for controlled, stepwise synthetic strategies. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a clear demonstration of its application in the rapidly advancing field of targeted protein degradation. By understanding and applying the principles and protocols outlined herein, researchers can effectively leverage this valuable linker to accelerate their drug discovery and development efforts.
References
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AxisPharm. (n.d.). Iodo PEG Linkers: Powerful Tools for Drug Delivery and Bioconjugation. Retrieved from [Link]
- Supporting Information for an unspecified article, providing general procedures for N-Boc protection of amines. (n.d.). Retrieved from a search for general organic chemistry procedures.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Patterson, C. M., et al. (2018). Fast Cysteine Bioconjugation Chemistry. Accounts of Chemical Research, 51(8), 1774-1783. Retrieved from [Link]
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An, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936. Retrieved from [Link]
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Ciulli, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 1-11. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET for Chloroform.
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PubChem. (n.d.). tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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Pant, B., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100539. Retrieved from [Link]
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PubChem. (n.d.). t-Boc-N-amido-PEG3-NHS ester. Retrieved from [Link]
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AxisPharm. (n.d.). Iodo-PEG-Acid. Retrieved from [Link]
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- MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from a search for general organic chemistry lab procedures.
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Kumar, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry, 93(26), 9089-9097. Retrieved from [Link]
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Bourgeat-Lami, E., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Langmuir, 39(3), 1149-1157. Retrieved from [Link]
- ResearchGate. (n.d.). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET for Chloroform.
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Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(11), 2396-2404. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Versatile Heterobifunctional PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its core attributes, synthesis, and applications, offering field-proven insights and detailed protocols to empower researchers in their experimental design and execution. This document emphasizes the causality behind experimental choices and provides self-validating systems for reproducible and reliable results. The CAS Number for this compound is 1820026-89-8 [1][2].
Introduction: The Strategic Advantage of a Boc-Protected Iodo-PEG Linker
In the intricate world of molecular engineering, the ability to selectively and efficiently link different molecular entities is paramount. This compound emerges as a powerful tool in this context, offering a unique combination of a terminal iodo group and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a hydrophilic triethylene glycol spacer.
The strategic design of this molecule provides two key functionalities:
-
The Iodo Group: Iodine serves as an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for facile conjugation to thiol-containing molecules, such as cysteine residues in proteins, or other nucleophiles.
-
The Boc-Protected Amine: The Boc protecting group offers a stable shield for the primary amine, preventing its unwanted participation in side reactions. This group can be readily removed under mild acidic conditions, revealing a reactive amine that can then be coupled to carboxylic acids, activated esters, or other electrophiles.
-
The PEG Spacer: The polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting bioconjugate in aqueous media[1][3].
This dual functionality, combined with the benefits of the PEG spacer, makes this compound a versatile linker for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a linker is crucial for optimizing reaction conditions and ensuring the stability of the resulting conjugates.
| Property | Value | Source |
| CAS Number | 1820026-89-8 | [1][2] |
| Molecular Formula | C11H22INO4 | [1] |
| Molecular Weight | 359.2 g/mol | [1] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | -20°C, sealed in dry, dark place | [1][2] |
Synthesis and Purification
The synthesis of this compound typically starts from its hydroxyl-terminated precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. The terminal hydroxyl group is then converted to an iodide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)
-
Triphenylphosphine (PPh3)
-
Imidazole
-
Iodine (I2)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, triphenylphosphine, and imidazole in anhydrous dichloromethane.
-
Iodination: Cool the solution to 0°C in an ice bath. Add a solution of iodine in dichloromethane dropwise with stirring. The reaction mixture will typically turn from colorless to a brown or purple color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the color disappears. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality: The Appel reaction is a reliable method for the mild conversion of alcohols to alkyl iodides. The use of triphenylphosphine and iodine in situ generates the phosphonium iodide species, which then reacts with the alcohol. Imidazole acts as a base to neutralize the HI byproduct. Purification by column chromatography is essential to remove triphenylphosphine oxide and other byproducts.
Key Applications in Bioconjugation and Drug Development
The unique heterobifunctional nature of this linker makes it a valuable reagent in several advanced applications.
Thiol-Reactive Conjugation
The primary application of the iodoacetyl group is its reaction with sulfhydryl groups (thiols), most commonly found in the cysteine residues of proteins and peptides.
Caption: Thiol-reactive conjugation using the iodo-PEG linker.
This reaction proceeds via an SN2 mechanism, forming a stable thioether bond. It is a highly efficient and specific reaction under mild conditions (pH 7-8), making it ideal for conjugating sensitive biomolecules.
Sequential and Orthogonal Conjugation Strategies
The presence of the Boc-protected amine allows for a two-step, orthogonal conjugation strategy.
-
First Conjugation: The iodo group is reacted with a thiol-containing molecule.
-
Boc Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the primary amine.
-
Second Conjugation: The newly formed amine is then available for conjugation to a second molecule containing a carboxylic acid or an activated ester.
This sequential approach is invaluable for the synthesis of complex constructs where precise control over the connectivity of different components is required.
Experimental Protocols
Protocol for Protein Conjugation via Thiol-Alkylation
Materials:
-
Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5, degassed)
-
This compound stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reaction Setup: To the protein solution, add a 10-20 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should ideally be less than 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add a quenching reagent in excess to react with any unreacted iodo-PEG linker.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Confirm successful conjugation by SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.
Self-Validation: The inclusion of a quenching step ensures that all reactive iodo groups are capped, preventing unwanted side reactions in subsequent steps. Purification is critical to remove small molecule contaminants that could interfere with downstream applications.
Protocol for Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for non-aqueous conditions)
-
Scavenger (e.g., triisopropylsilane, TIS) (optional, to prevent side reactions)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in a solution of TFA. For proteins in aqueous solution, TFA can be added to a final concentration of 20-50% (v/v)[4]. For smaller molecules, a solution of 20-50% TFA in DCM can be used.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
TFA Removal: Remove the TFA by rotary evaporation (for organic solvents) or by buffer exchange using a desalting column or dialysis for aqueous solutions.
-
Verification: Confirm the removal of the Boc group by mass spectrometry, observing the expected mass decrease.
Causality: TFA is a strong acid that efficiently cleaves the tert-butyl carbamate ester, releasing the free amine, isobutylene, and carbon dioxide. The use of a scavenger can be important to prevent re-alkylation of sensitive amino acid residues by the tert-butyl cation.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. It is recommended to handle this chemical in a well-ventilated area or a fume hood.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in the life sciences. Its unique combination of a thiol-reactive iodo group, a protected amine, and a hydrophilic PEG spacer enables the straightforward and controlled synthesis of complex bioconjugates. By understanding the underlying chemical principles and following robust protocols, scientists can effectively leverage this powerful tool to advance their research in drug discovery, diagnostics, and fundamental biological studies.
References
Sources
An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Key Linker in Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a bifunctional linker molecule pivotal in the advancement of targeted protein degradation (TPD). With a molecular weight of 359.2 g/mol , this polyethylene glycol (PEG)-based linker is increasingly utilized by researchers, medicinal chemists, and drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, and illustrate its application in a PROTAC workflow. Furthermore, this guide will elucidate the mechanistic underpinnings of its key chemical transformations and offer insights into its strategic implementation in drug discovery.
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[3] Polyethylene glycol (PEG) linkers have become a staple in PROTAC design due to their ability to enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules.[4] this compound is a prime example of a versatile PEG linker, featuring a terminal iodo group for facile conjugation and a tert-butyloxycarbonyl (Boc)-protected amine that allows for orthogonal deprotection and subsequent derivatization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 359.2 g/mol | [5] |
| Molecular Formula | C11H22INO4 | [5] |
| CAS Number | 1820026-89-8 | [5] |
| Appearance | Solid or liquid | |
| Purity | Typically >97% | |
| Storage Conditions | -20°C, keep in a dark place, sealed in dry conditions | [5] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the iodination of its precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. A robust and widely used method for this transformation is the Appel reaction, which converts a primary alcohol to an alkyl iodide under mild conditions.[6][7]
Causality Behind Experimental Choices
The Appel reaction is favored for this synthesis due to its high efficiency and mild reaction conditions, which are compatible with the Boc protecting group. The use of triphenylphosphine and iodine forms a phosphonium iodide intermediate in situ, which activates the hydroxyl group for nucleophilic substitution by the iodide ion.[8] Imidazole is often added to the reaction mixture to act as a mild base, neutralizing the HI generated during the reaction and preventing potential side reactions. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.
Experimental Protocol: Iodination via Appel Reaction
Materials:
-
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
Stir the mixture at 0°C for 10-15 minutes.
-
Add a solution of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The successful synthesis can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the disappearance of the proton signal corresponding to the alcohol and the appearance of new signals corresponding to the iodinated methylene group will be observed. Mass spectrometry will also confirm the expected molecular weight of the product.
Application in PROTAC Synthesis: A Step-by-Step Workflow
The iodo group of this compound serves as an excellent electrophile for nucleophilic substitution, making it ideal for conjugation to a nucleophilic handle on a POI ligand or an E3 ligase ligand.
Experimental Workflow: PROTAC Assembly
This workflow illustrates the conjugation of the linker to a hypothetical POI ligand containing a phenolic hydroxyl group, followed by Boc deprotection and subsequent amide coupling to an E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using the iodo-PEG linker.
Protocol for Boc Deprotection
Mechanism of Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of conditions and its facile removal under acidic conditions. The deprotection mechanism with trifluoroacetic acid (TFA) involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate then spontaneously decomposes to release carbon dioxide and the free amine.
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.
Conclusion and Future Perspectives
This compound represents a versatile and valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by the PEG spacer make it an ideal building block for the construction of sophisticated PROTACs. As the field of targeted protein degradation continues to evolve, the rational design and application of such linkers will undoubtedly play a central role in the development of the next generation of therapeutics.
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The Role of PEG Linkers in Advancing PROTAC Technology. (URL: [Link])
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ChemInform Abstract: A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. (URL: [Link])
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Supporting Information. (URL: [Link])
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A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. (URL: [Link])
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This compound | 1820026-89-8. (URL: [Link])
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Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides - Organic Chemistry Portal. (URL: [Link])
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Appel Reaction: Mechanism & Examples - NROChemistry. (URL: [Link])
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Triphenylphosphine and iodine can be used to convert alcohols to... - Pearson. (URL: [Link])
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tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate solubility in organic solvents
An In-depth Technical Guide on the Solubility of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterobifunctional molecule widely utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Given the critical role of solubility in the efficacy, formulation, and overall developability of PROTACs, this document offers a foundational understanding of the physicochemical properties governing the solubility of this linker. We present a theoretical framework for predicting its behavior in various organic solvents and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced therapeutic modalities.
Introduction: The Critical Role of Linker Solubility in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] A PROTAC molecule is composed of three distinct components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; its length, rigidity, and physicochemical properties, particularly solubility, are paramount to the overall performance of the PROTAC.[3]
The compound of interest, this compound, is a common building block for PROTAC linkers, featuring a Boc-protected amine for synthetic elaboration, a flexible and hydrophilic polyethylene glycol (PEG) chain, and a reactive iodoethyl group.[4] The solubility of this linker and its derivatives directly impacts:
-
Synthetic Tractability: Ensuring reactants remain in solution for efficient and reproducible chemical synthesis.
-
Cellular Permeability: Balancing hydrophilicity and lipophilicity to cross the cell membrane.[2]
-
Aqueous Solubility: Improving the pharmacokinetic properties of the final PROTAC molecule.[5]
This guide will deconstruct the molecular features of this linker to predict its solubility and provide researchers with the tools to quantify it precisely.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[6] The structure of this compound presents a combination of polar and nonpolar characteristics.
The key functional groups contributing to its solubility profile are:
-
tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group provides steric hindrance and contributes to solubility in nonpolar organic solvents.[7] However, the carbamate linkage itself contains polar C=O and N-H moieties capable of acting as hydrogen bond acceptors and donors, respectively.
-
Polyethylene Glycol (PEG) Linker: The -(CH₂CH₂O)₂- chain is the most significant contributor to the molecule's polarity. The ether oxygens are hydrogen bond acceptors, which can interact favorably with protic solvents and enhance solubility in polar media.[3][5] PEG chains are well-known for improving the aqueous solubility of molecules.[5]
-
Terminal Iodoalkane: The carbon-iodine bond is the least polar of the carbon-halogen bonds due to the similar electronegativity of carbon and iodine.[8] This terminal end of the molecule is primarily hydrophobic and will favor interactions with nonpolar solvents. Alkyl halides generally tend to dissolve well in organic solvents.[9][10]
Diagram: Molecular Structure and Functional Regions
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tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate mechanism of action
An In-depth Technical Guide to the Mechanism and Application of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, a heterobifunctional linker critical to modern bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will dissect its molecular architecture to explain its mechanism of action, provide validated experimental protocols, and illustrate its strategic role in the precise assembly of advanced biomolecular constructs.
Introduction: The Strategic Value of a Heterobifunctional Linker
In the fields of chemical biology and therapeutic development, precision and control are paramount. The ability to link distinct molecular entities—such as a targeting moiety and a therapeutic payload—in a controlled, sequential manner is a foundational requirement. This compound is a quintessential tool designed for this purpose. It is classified as a heterobifunctional linker, characterized by three key components:
-
A tert-butyloxycarbonyl (Boc) protected amine , which provides a latent reactive site that can be unmasked in a controlled fashion.
-
A hydrophilic polyethylene glycol (PEG) spacer , which enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2][3]
-
A terminal iodo group , a highly efficient reactive handle for covalent bond formation through nucleophilic substitution.[1][2][4]
This unique combination of features allows researchers to execute a multi-step conjugation strategy, affording a level of precision that is essential for constructing well-defined and effective bioconjugates.[5][6][7] This guide will elucidate the chemical principles that govern its function and provide practical methodologies for its application.
Molecular Architecture and Physicochemical Properties
The efficacy of this linker stems directly from the distinct roles of its constituent parts. Understanding this architecture is key to predicting its reactivity and optimizing its use in experimental design.
| Property | Value | Reference |
| Chemical Name | This compound | BroadPharm[1], MedChemExpress[2] |
| CAS Number | 1820026-89-8 | BroadPharm[1] |
| Molecular Formula | C₁₁H₂₂INO₄ | BroadPharm[1] |
| Molecular Weight | 359.2 g/mol | BroadPharm[1] |
| Storage Conditions | -20°C, sealed in dry, dark place | BroadPharm[1], Fisher Scientific[8] |
| Appearance | Solid or liquid | Fisher Scientific[8] |
The Boc-Protected Amine: An Acid-Labile Mask
The tert-butyloxycarbonyl (Boc) group serves as a temporary "mask" for the primary amine.[5][6] Its principal advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, which allows for chemical modifications to be directed exclusively to the other end of the linker.[5][6] The Boc group is readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the highly reactive primary amine for a subsequent conjugation step.[6] This orthogonal reactivity is the cornerstone of its utility in sequential synthesis.[6]
The PEG Spacer: Enhancing Biophysical Properties
The short polyethylene glycol (PEG) chain is not merely a spacer. Its hydrophilic nature is crucial for increasing the overall water solubility of the linker and the subsequent bioconjugate, which is particularly important when working with hydrophobic payloads or antibodies in aqueous buffers.[1][2] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutics by increasing hydrodynamic volume, which can delay renal clearance and protect the conjugate from enzymatic degradation.[3][9]
The Iodo Group: A Potent Electrophile
The terminal iodine atom is the primary reactive site for the initial conjugation. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻).[1][2] This makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. In bioconjugation, this functionality is most often exploited for its efficient reaction with thiol (sulfhydryl) groups, such as those found on cysteine residues within proteins and peptides.[4] This reaction, a classic Sₙ2 nucleophilic substitution, forms a stable thioether bond.[4]
Core Mechanism of Action: A Two-Step Orthogonal Strategy
The mechanism of action is best understood as a programmed, two-step process that leverages the orthogonal reactivity of the linker's two ends.
Step 1: Nucleophilic Substitution via the Iodo Group
The first step involves the conjugation of a biomolecule or payload containing a suitable nucleophile (e.g., a thiol) to the iodo-terminated end of the linker. The iodo group's high reactivity allows this reaction to proceed efficiently under mild conditions, preserving the integrity of sensitive biomolecules.[4]
Caption: Sₙ2 reaction between the iodo-linker and a thiol-containing molecule.
Step 2: Boc Deprotection to Reveal the Amine
Once the first conjugation is complete and the product is purified, the Boc group is removed. This is typically achieved by treating the conjugate with an acid like TFA. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free primary amine.
Caption: Acid-catalyzed deprotection of the Boc group to yield a primary amine.
The resulting free amine is now available for a second conjugation reaction, for example, with an activated carboxylic acid (e.g., an NHS ester) on a second molecule of interest. This sequential approach prevents polymerization and ensures the formation of a well-defined 1:1:1 conjugate.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, with purification and characterization steps included to ensure the success of each stage before proceeding to the next.
Overall Experimental Workflow
Caption: A validated workflow for sequential bioconjugation using the linker.
Protocol 1: Conjugation to a Thiol-Containing Peptide
This protocol describes the alkylation of a cysteine-containing peptide with the iodo-linker.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., GGC-peptide)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for reducing disulfide bonds, if necessary)
-
Purification: Reverse-Phase HPLC (RP-HPLC) system
Methodology:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 5 mg/mL. If the peptide may have formed disulfide dimers, add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
Linker Preparation: Dissolve the iodo-linker in a minimal amount of DMF to create a 100 mM stock solution.
-
Conjugation Reaction: Add a 5-fold molar excess of the dissolved linker to the peptide solution. The use of excess linker drives the reaction to completion.
-
Incubation: Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature, protected from light. The iodo group is light-sensitive.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate mass.
-
Purification: Once the reaction is complete, purify the Boc-protected peptide-linker conjugate using RP-HPLC to remove unreacted linker and any side products.
-
Characterization: Confirm the identity and purity of the product by LC-MS analysis. The observed mass should correspond to [Peptide Mass + 331.1 Da (Mass of linker - Iodine)].
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified Boc-protected peptide-linker conjugate from Protocol 1
-
Deprotection Reagent: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Anhydrous diethyl ether
-
Centrifugation equipment
Methodology:
-
Lyophilization: Ensure the purified conjugate is lyophilized to a dry powder.
-
Deprotection: Reconstitute the dry conjugate in the Deprotection Reagent. Use approximately 100 µL of reagent for every 1 mg of peptide.
-
Incubation: Incubate the solution for 1-2 hours at room temperature. The TIS is a scavenger used to prevent side reactions with sensitive amino acids.
-
Precipitation: After incubation, precipitate the deprotected peptide by adding 10 volumes of cold, anhydrous diethyl ether. A white precipitate should form.
-
Pelleting: Centrifuge the mixture at low speed (e.g., 3000 x g) for 5 minutes to pellet the precipitate.
-
Washing: Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
Verification: The resulting amine-functionalized conjugate can be verified by LC-MS (mass will decrease by 100.1 Da) and is now ready for the second conjugation step.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its mechanism of action, rooted in the orthogonal reactivity of an excellent iodo leaving group and a stable, acid-labile Boc-protected amine, enables the precise and sequential construction of complex biomolecules. By providing a hydrophilic spacer, it also favorably influences the physicochemical properties of the final product. The robust, validated protocols provided in this guide offer a clear path for its successful implementation, empowering scientists to build the next generation of targeted therapeutics and advanced biological probes.
References
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Iodo PEG. AxisPharm. [Link]
-
Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
-
Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to Boc-Protected PEG3-Iodide Linkers in Advanced Bioconjugation
Abstract
In the landscape of sophisticated biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the functional components is a critical determinant of success. The Boc-protected PEG3-iodide is a heterobifunctional linker that offers a strategic balance of properties: a temporarily masked amine for sequential conjugation, a hydrophilic spacer to enhance solubility and pharmacokinetics, and a reactive iodide for efficient coupling to nucleophilic residues. This in-depth technical guide provides a comprehensive overview of the structure, function, synthesis, and application of the Boc-protected PEG3-iodide linker, grounded in field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Precision Linkers
The efficacy of targeted therapies hinges on the precise and stable linkage of a targeting moiety to a payload or another bioactive molecule. Heterobifunctional linkers are indispensable tools that enable this controlled assembly. The incorporation of a Polyethylene Glycol (PEG) spacer is a well-established strategy to improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][2] The Boc-protected PEG3-iodide linker is a prime example of a rationally designed chemical tool that addresses several key challenges in bioconjugation. Its unique trifecta of a Boc-protected amine, a PEG3 spacer, and a terminal iodide allows for a multi-step, controlled conjugation process, which is essential for producing homogenous and effective biotherapeutics.
Deconstructing the Boc-Protected PEG3-Iodide Linker: Structure and Function
The Boc-protected PEG3-iodide linker is a molecule meticulously designed with three key functional domains, each serving a distinct and crucial purpose in the bioconjugation workflow.
-
The Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group serves as a temporary shield for the primary amine.[3] This protection is vital for preventing unwanted side reactions during the initial conjugation steps. Its key characteristic is its lability under acidic conditions, allowing for the timely and efficient deprotection of the amine for subsequent reactions. This orthogonality is a cornerstone of modern synthetic strategies in drug development.[3]
-
The PEG3 (Triethylene Glycol) Spacer: The PEG3 spacer is a short, hydrophilic chain composed of three ethylene glycol units. This component is not merely a spacer; it plays a significant role in the overall properties of the final conjugate. The PEG spacer enhances the aqueous solubility of the molecule, which is particularly beneficial when working with hydrophobic drugs or proteins.[2] It also provides flexibility and can reduce steric hindrance between the conjugated molecules.
-
The Iodide Functional Group: The terminal iodide is a highly effective leaving group, making the carbon to which it is attached susceptible to nucleophilic attack.[4] This reactivity is harnessed for the covalent attachment of the linker to nucleophilic residues on biomolecules, such as thiols (from cysteine) or amines (from lysine). Alkyl iodides are among the most potent alkylating agents used in bioconjugation.[4]
Below is a diagram illustrating the fundamental structure of a Boc-protected PEG3-iodide linker.
Caption: Core components of the Boc-protected PEG3-iodide linker.
Synthesis and Purification: A Practical Workflow
The synthesis of Boc-protected PEG3-iodide typically starts from the commercially available precursor, Boc-NH-PEG3-OH. The terminal hydroxyl group is converted to an iodide through a nucleophilic substitution reaction, often using a Finkelstein-type reaction or Appel reaction conditions.
Experimental Protocol: Synthesis of Boc-NH-PEG3-I from Boc-NH-PEG3-OH
This protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG3-OH (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) in anhydrous DCM.
-
Iodination: Cool the solution to 0°C in an ice bath. Add iodine (1.5 equivalents) portion-wise, ensuring the temperature remains at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-NH-PEG3-I as a pure product.
Caption: Synthetic workflow for Boc-protected PEG3-iodide.
Mechanism of Action in Bioconjugation: A Two-Step Strategy
The utility of the Boc-protected PEG3-iodide linker lies in its capacity for a sequential, two-step conjugation strategy.
Step 1: Boc Deprotection
The first step involves the removal of the Boc protecting group to expose the primary amine. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[3] The choice of acidic conditions is critical to ensure the integrity of other acid-labile functional groups on the payload or biomolecule.
Step 2: Nucleophilic Substitution
With the amine deprotected, the linker can be conjugated to a payload molecule (e.g., a cytotoxic drug) via amide bond formation. Subsequently, the terminal iodide is targeted for a nucleophilic substitution reaction with an electron-rich functional group on the biomolecule, such as the thiol group of a cysteine residue. The iodide serves as an excellent leaving group, facilitating the formation of a stable thioether bond.
Caption: Two-step bioconjugation mechanism.
Applications in Drug Development
The unique properties of the Boc-protected PEG3-iodide linker make it a valuable tool in the development of advanced therapeutics.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, while the stable thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The Boc-protected PEG3-iodide linker can serve as the bridge connecting the target protein ligand and the E3 ligase ligand, with the PEG component enhancing solubility and optimizing the spatial orientation of the two ligands.[7][8]
Quantitative Data and Performance Characteristics
While specific quantitative data for the Boc-NH-PEG3-I linker is not extensively published, we can infer its performance based on the well-characterized properties of its constituent parts. The following table provides a summary of expected performance characteristics.
| Parameter | Expected Value/Characteristic | Rationale/Supporting Evidence |
| Boc Deprotection Efficiency | >95% | Standard Boc deprotection protocols using TFA are highly efficient and well-documented in peptide synthesis and bioconjugation.[3] |
| Alkylation Reaction Time | 2-12 hours | Alkyl iodides are highly reactive towards thiols. Reaction times are comparable to other efficient alkylating agents used in bioconjugation.[4] |
| Conjugate Stability | High | The resulting thioether bond is highly stable under physiological conditions, preventing premature drug release. |
| Solubility | Enhanced | The PEG3 spacer significantly improves the aqueous solubility of the linker and the final conjugate.[2] |
Conclusion: A Versatile Tool for Precision Bioconjugation
The Boc-protected PEG3-iodide linker is a powerful and versatile tool for researchers and drug developers. Its well-defined structure allows for a controlled, sequential approach to the synthesis of complex bioconjugates. The strategic combination of a Boc-protected amine for orthogonal chemistry, a hydrophilic PEG3 spacer for improved physicochemical properties, and a reactive iodide for efficient and stable conjugation makes it an invaluable asset in the development of next-generation targeted therapeutics. A thorough understanding of the chemistry behind each component of this linker is paramount to its successful implementation in the design and synthesis of novel biotherapeutics.
References
-
Cambridge Bioscience. (n.d.). Boc-NH-PEG3-OH. Retrieved from [Link]
-
Antibodies.com. (n.d.). Alkyne-PEG2-iodide (A270034). Retrieved from [Link]
-
AxisPharm. (n.d.). Alkyne-PEG-Iodide. Retrieved from [Link]
-
Bio-Synthesis, Inc. (n.d.). PEGylation. Retrieved from [Link]
-
PubChem. (n.d.). t-Boc-N-amido-PEG3-NHS ester. Retrieved from [Link]
-
MDPI. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Retrieved from [Link]
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The Strategic Advantage of the PEG Spacer in tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and therapeutic development, the thoughtful design of linker molecules is paramount to achieving desired pharmacological outcomes. tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is a heterobifunctional linker that has gained significant traction, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures.[1][2][3][4][5][6] This guide provides a deep dive into the core of this molecule's utility: the polyethylene glycol (PEG) spacer. We will dissect how this seemingly simple oligo(ethylene glycol) chain is a critical determinant of the molecule's function, influencing everything from solubility and reactivity to the pharmacokinetic profile of the final conjugate.
At its core, this compound is a bifunctional molecule featuring a Boc-protected amine and a reactive iodo group, separated by a diethelyne glycol spacer.[7][8] The Boc (tert-butyloxycarbonyl) group serves as a stable, acid-labile protecting group for the amine, allowing for controlled, sequential conjugation reactions.[9][10] The terminal iodine atom is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution, a common strategy for conjugation to thiol- or amine-containing biomolecules.[7][8] However, it is the central PEG spacer that imparts a host of desirable properties that are essential for its efficacy in drug development.
The Multifaceted Role of the PEG Spacer
The incorporation of a PEG spacer into linker molecules, a strategy broadly known as PEGylation, is a well-established method for enhancing the therapeutic properties of biomolecules.[11][12][13] Even a short PEG chain, as found in this compound, can have a profound impact on the physicochemical and biological characteristics of the molecule and its subsequent conjugates.
Enhancing Aqueous Solubility
A primary and critical function of the PEG spacer is to increase the hydrophilicity of the molecule.[7][8][14] Many bioactive small molecules and cytotoxic payloads used in drug conjugates are inherently hydrophobic, leading to challenges with aggregation and poor solubility in aqueous biological environments. The hydrophilic nature of the ethylene glycol units in the PEG chain improves the overall water solubility of the drug-linker complex.[15] This enhanced solubility is not merely a matter of convenience for in-vitro handling; it is crucial for preventing aggregation of the final conjugate, which can lead to altered pharmacology and potential immunogenicity.
| Property | Impact of PEG Spacer | Reference |
| Solubility | Increases aqueous solubility of the linker and its conjugates. | [7][8][14][15] |
| Aggregation | Reduces the propensity for aggregation of hydrophobic drug-linker complexes. | [16] |
| Hydrophilicity | The flexible, hydrophilic chain shields hydrophobic moieties. | [17] |
Modulating Pharmacokinetics
The PEG spacer plays a significant role in dictating the pharmacokinetic (PK) profile of the conjugated therapeutic.[11][12] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[12][] This prolonged systemic exposure can enhance the therapeutic window and allow for less frequent dosing. Furthermore, the hydrophilic shield provided by the PEG chain can sterically hinder access by proteolytic enzymes and reduce uptake by the reticuloendothelial system (RES), further contributing to increased stability and circulation time.[12][]
Optimizing Reactivity and Spatial Orientation
The PEG spacer acts as a flexible linker that spatially separates the two reactive ends of the molecule. This separation is critical in applications like PROTACs, where the linker must bridge a target protein and an E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation.[1][19] The length and flexibility of the PEG spacer can be fine-tuned to achieve the optimal orientation and distance between the two proteins, which is a key determinant of the efficacy of the resulting PROTAC.
Mitigating Immunogenicity
The covalent attachment of PEG chains to therapeutic molecules can reduce their immunogenicity.[12][14] The flexible PEG chains can mask antigenic epitopes on the surface of the molecule, preventing recognition by the host's immune system. This is particularly important for protein and peptide-based therapeutics, but can also be a consideration for smaller drug conjugates.
Experimental Protocols
The successful application of this compound hinges on well-defined experimental protocols. The following sections provide step-by-step methodologies for key procedures involving this linker.
Protocol 1: Boc Deprotection of the Amine Terminus
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine. The product should be used immediately or stored under an inert atmosphere.
Protocol 2: Conjugation to a Thiol-Containing Biomolecule
This protocol outlines the conjugation of the iodo-functionalized linker to a cysteine residue on a peptide or protein.
Materials:
-
Deprotected iodo-PEG-amine linker (from Protocol 1)
-
Thiol-containing biomolecule (e.g., peptide, protein)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, to dissolve the linker)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a known concentration.
-
Dissolve the iodo-PEG-amine linker in a minimal amount of DMF or DMSO before diluting with the reaction buffer.
-
Add the linker solution to the biomolecule solution in a molar excess (typically 5-20 fold excess of the linker).
-
Allow the reaction to proceed at room temperature or 37 °C for 2-24 hours with gentle mixing. Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Upon completion, purify the conjugate from unreacted linker and other reagents using size-exclusion chromatography.
-
Characterize the final conjugate by mass spectrometry to confirm the desired modification.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for utilizing this compound in a typical bioconjugation application.
Caption: Boc deprotection of the linker.
Caption: Conjugation to a thiol-containing biomolecule.
Conclusion
The PEG spacer in this compound is far more than a simple connector; it is a strategic element that profoundly influences the molecule's utility in drug development. Its ability to enhance solubility, modulate pharmacokinetics, provide spatial separation, and reduce immunogenicity makes it an indispensable component in the design of sophisticated therapeutics like PROTACs and antibody-drug conjugates. A thorough understanding of the role of the PEG spacer, coupled with robust experimental protocols, empowers researchers to harness the full potential of this versatile linker in the creation of next-generation therapies.
References
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Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
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Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation, a key technology in drug delivery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(1), 55-62. [Link]
-
Al-Azzam, K. M., Abuiriban, M. F., & Al-Zoubi, R. M. (2023). The Effect of PEGylation on Drugs' Pharmacokinetic Parameters; from Absorption to Excretion. Current Drug Delivery, 20(1), 1-1. [Link]
-
Li, Y., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. European Journal of Nuclear Medicine and Molecular Imaging, 51(3), 856-867. [Link]
-
Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. [Link]
-
Pudipeddi, A., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3226. [Link]
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AxisPharm. Iodo PEG. [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 174. [Link]
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PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. [Link]
-
PubChem. tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. [Link]
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AxisPharm. PEG-t-butyl ester. [Link]
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Wang, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Foods, 11(7), 920. [Link]
-
ResearchGate. Toxicity mechanism of ethyl carbamate. Ethyl carbamate induces reduced... [Link]
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The Pivotal Role of Physicochemical Properties in Bifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their unique physicochemical properties offer unparalleled advantages in modulating the characteristics of conjugated molecules, leading to enhanced therapeutic efficacy and improved diagnostic capabilities. This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of bifunctional PEG linkers, their impact on the performance of bioconjugates, and the analytical methodologies crucial for their characterization. As a senior application scientist, this guide synthesizes technical accuracy with field-proven insights to empower researchers in the rational design and application of these versatile molecules.
Introduction: The Molecular Bridge to Enhanced Therapeutics
In the intricate world of advanced therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery, the linker molecule is not merely a passive connector but a critical determinant of a conjugate's overall success.[] Bifunctional PEG linkers, characterized by reactive functional groups at both termini of a flexible, hydrophilic PEG chain, have emerged as a gold standard for bridging targeting moieties with therapeutic payloads.[2]
The fundamental properties of PEG, including its high water solubility, biocompatibility, low immunogenicity, and lack of toxicity, make it an ideal candidate for in vivo applications.[3] The covalent attachment of PEG chains, a process known as PEGylation, can dramatically improve a drug's pharmacokinetic profile by increasing its hydrodynamic radius, which in turn reduces renal clearance and prolongs its circulation half-life.[4][5] This "stealth" effect, created by the hydration shell around the PEG chain, also shields the conjugated molecule from enzymatic degradation and recognition by the immune system.[6]
This guide will delve into the key physicochemical properties of bifunctional PEG linkers that are paramount to their function, providing a detailed understanding of how to harness these properties for the development of next-generation therapeutics.
Structural Diversity of Bifunctional PEG Linkers: A Functional Classification
Bifunctional PEG linkers can be broadly categorized based on the nature of their terminal functional groups and their overall architecture. This classification is crucial for selecting the appropriate linker for a specific bioconjugation strategy.
Homobifunctional vs. Heterobifunctional PEG Linkers
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends (e.g., NHS-PEG-NHS). They are primarily used for intramolecular crosslinking to stabilize protein structures or for creating polymeric networks, such as hydrogels.[]
-
Heterobifunctional PEG Linkers: Featuring two different reactive groups (e.g., Maleimide-PEG-NHS), these are the most versatile and widely used linkers in targeted drug delivery.[] The orthogonal reactivity of the end groups allows for the controlled and sequential conjugation of two different molecules, such as an antibody and a small molecule drug.[7]
Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units. They offer a well-defined length and are commonly used as spacers to minimize steric hindrance between the conjugated molecules.[8]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can be more effective at shielding the conjugated molecule.[8] Multi-arm PEG linkers can also increase the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[9]
Monodisperse vs. Polydisperse PEG Linkers
-
Monodisperse (or Discrete) PEG Linkers: These have a precisely defined number of ethylene glycol units, resulting in a single, specific molecular weight.[3] This homogeneity is critical for the synthesis of well-defined bioconjugates with consistent properties, which is a key requirement for therapeutic applications.
-
Polydisperse PEG Linkers: This is a mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[10][11] While suitable for some applications, the lack of a precise molecular weight can lead to heterogeneity in the final conjugate, posing challenges for characterization and regulatory approval.
Core Physicochemical Properties and Their Impact
The performance of a bifunctional PEG linker is intrinsically linked to its fundamental physicochemical properties. Understanding and controlling these properties is paramount for the successful development of a bioconjugate.
Molecular Weight and Polydispersity
The molecular weight of the PEG chain is a critical parameter that directly influences the pharmacokinetic properties of the conjugate.[5] Longer PEG chains generally lead to a larger hydrodynamic radius, resulting in reduced renal clearance and a longer plasma half-life.[4] However, an excessively long PEG chain can sometimes lead to decreased binding affinity and in vitro potency due to steric hindrance.[5]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Plasma Half-Life (t½) | Clearance Rate | In Vivo Efficacy | In Vitro Potency |
| Short (e.g., PEG4) | Shorter | Higher | May be lower | May be higher |
| Medium (e.g., PEG12) | Intermediate | Intermediate | Often optimal | Intermediate |
| Long (e.g., PEG24) | Longer | Lower | Can be enhanced | May be lower |
Note: The optimal PEG length is dependent on the specific antibody, payload, and target.[12]
Solubility and Hydrophilicity
One of the most significant advantages of PEG linkers is their exceptional water solubility.[] Many potent cytotoxic drugs used in ADCs are hydrophobic and prone to aggregation, which can limit the achievable drug-to-antibody ratio (DAR).[13] The incorporation of a hydrophilic PEG linker can significantly enhance the solubility of the entire ADC construct, preventing aggregation and allowing for higher drug loading.[4]
Reactivity of Terminal Functional Groups
The choice of terminal functional groups dictates the conjugation chemistry and the stability of the resulting linkage. A wide array of functional groups are available, each with specific reactivity towards certain amino acid residues on proteins or other functional moieties.
Table 2: Common Functional Groups in Bifunctional PEG Linkers and Their Reactivity
| Functional Group | Target Moiety | Resulting Linkage | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine) | Amide | Susceptible to hydrolysis, especially at higher pH. Reaction is optimal at pH 7.2-8.5.[14][15] |
| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly specific at pH 6.5-7.5. Can undergo retro-Michael addition.[16] |
| Azide | Alkyne (Click Chemistry) | Triazole | Highly specific and efficient. Biocompatible reaction conditions.[7] |
| Alkyne | Azide (Click Chemistry) | Triazole | Highly specific and efficient. Biocompatible reaction conditions.[7] |
| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime | pH-dependent stability. Useful for cleavable linkers.[] |
Cleavability: Engineering Drug Release
Bifunctional PEG linkers can be designed as either cleavable or non-cleavable, which dictates the mechanism of drug release.[]
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions within the target cell, such as a change in pH or the presence of specific enzymes (e.g., cathepsins).[18][19] This allows for the controlled release of the payload at the site of action, minimizing off-target toxicity.[20] Common cleavable moieties include hydrazones (acid-labile) and disulfide bonds (reduction-labile).[19][21]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome to release the drug.[] This approach generally results in greater plasma stability.[19]
Characterization of Bifunctional PEG Linkers and PEGylated Conjugates: A Methodological Guide
The precise characterization of bifunctional PEG linkers and their conjugates is essential to ensure product quality, safety, and efficacy. A combination of analytical techniques is typically employed to provide a comprehensive understanding of their physicochemical properties.
Determination of Molecular Weight and Polydispersity
GPC/SEC is a cornerstone technique for determining the molecular weight distribution of polymers.[22] The method separates molecules based on their hydrodynamic volume in solution.[23]
Experimental Protocol: GPC Analysis of PEG Molecular Weight and Polydispersity
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a PEG linker.
Materials:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
GPC column suitable for the molecular weight range of the PEG sample (e.g., Agilent PLgel 5 µm MIXED-D).[10]
-
Mobile phase: Dichloromethane (DCM) or Dimethylformamide (DMF) with 0.1% LiBr.[10]
-
PEG standards of known molecular weights for calibration.
Methodology:
-
Sample Preparation: Dissolve the PEG linker and standards in the mobile phase to a concentration of approximately 2 mg/mL.[10]
-
System Setup: Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 50°C).[10]
-
Calibration: Inject the PEG standards of known molecular weights and record their retention times. Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
Sample Analysis: Inject the PEG linker sample and record the chromatogram.
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the sample. For monodisperse PEGs, the PDI should be close to 1.0.
MALDI-TOF MS is a powerful technique for the absolute measurement of the molecular weight of polymers, providing information on the repeating unit and end groups.[24]
Experimental Protocol: MALDI-TOF MS Analysis of Bifunctional PEG Linkers
Objective: To determine the precise molecular weight of a bifunctional PEG linker.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution: α-Cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA) dissolved in a suitable solvent (e.g., 30% acetonitrile in water with 0.1% TFA).[25]
-
Cationizing agent (optional): Sodium trifluoroacetate (NaTFA).[24]
-
PEG linker sample.
Methodology:
-
Sample Preparation:
-
Dried Droplet Method: Mix the PEG linker solution (e.g., 0.1 mg/mL) with the matrix solution in a 1:1 ratio.[25] Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Insert the target plate into the mass spectrometer and acquire the spectrum in the appropriate mode (e.g., positive ion reflector mode).
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG oligomer with a specific number of repeating units. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol unit (44 Da). The absolute molecular weight can be determined from the peak with the highest intensity.
Structural Characterization and Functional Group Analysis
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of bifunctional PEG linkers, including the identity and location of the terminal functional groups.[6][11] The integration of proton signals can also be used to determine the degree of functionalization.[2]
Diagram: NMR Characterization Workflow
Caption: Workflow for NMR characterization of bifunctional PEG linkers.
Characterization of PEGylated Conjugates
SEC-HPLC is used to separate and quantify the different species in a PEGylation reaction mixture, including the unreacted protein, free PEG, and the PEGylated conjugate.[][26]
Experimental Protocol: SEC-HPLC Analysis of a PEGylated Protein
Objective: To assess the purity of a PEGylated protein and quantify the different species present.
Materials:
-
HPLC system with a UV detector.
-
SEC column (e.g., Agilent AdvanceBio SEC).[27]
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.0.[28]
-
PEGylated protein sample.
-
Unmodified protein and free PEG standards.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[28]
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[28]
-
Injection and Separation: Inject the sample onto the column. The separation is based on size, with larger molecules (aggregates, PEGylated protein) eluting before smaller molecules (unmodified protein, free PEG).
-
Detection: Monitor the eluent at 280 nm for protein detection. An RI detector can be used for PEG detection.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative amounts of each species.
The Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups in a protein. By comparing the number of free amines in the unmodified protein to the PEGylated protein, the degree of PEGylation on lysine residues can be estimated.[29]
Experimental Protocol: Quantification of PEGylation using the TNBS Assay
Objective: To determine the degree of PEGylation on lysine residues of a protein.
Materials:
-
Spectrophotometer.
-
96-well plate.
-
TNBS solution (0.01% in water).
-
Sodium bicarbonate buffer (0.1 M, pH 8.5).
-
PEGylated protein and unmodified protein samples.
Methodology:
-
Sample Preparation: Prepare solutions of the PEGylated and unmodified proteins in sodium bicarbonate buffer (e.g., 0.5 mg/mL).[30]
-
Reaction: To 500 µL of each protein solution in a microcentrifuge tube, add 250 µL of the TNBS solution.[30]
-
Incubation: Incubate the mixture for 2 hours at 37°C with shaking.[30]
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 345 nm or 420 nm.[29][30]
-
Calculation: The reduction in absorbance in the PEGylated sample compared to the unmodified control is proportional to the number of lysine residues that have been modified with PEG.
Synthesis and Purification of Bifunctional PEG Linkers
The synthesis of heterobifunctional PEG linkers typically involves the desymmetrization of a symmetrical diol-terminated PEG.[7] This is often achieved by monotosylation of one hydroxyl group, followed by nucleophilic substitution to introduce the first functional group. The remaining hydroxyl group can then be activated and converted to the second functional group.[31][32]
Diagram: General Synthetic Scheme for a Heterobifunctional PEG Linker
Caption: A representative synthetic route for an Azide-PEG-Carboxylic Acid linker.
Purification of the final product is typically achieved using column chromatography to remove any unreacted starting materials and byproducts.[31]
Field-Proven Insights: Causality Behind Experimental Choices
-
Choice of Functional Groups: The selection of NHS esters for targeting lysine residues is driven by the abundance and accessibility of these residues on the surface of most proteins. However, the hydrolytic instability of NHS esters necessitates careful control of reaction pH and time.[14] For site-specific conjugation, maleimide chemistry targeting cysteine residues is often preferred due to the lower abundance of free thiols, leading to a more homogeneous product.
-
Optimizing PEG Linker Length: The "PEG dilemma" refers to the trade-off between the beneficial "stealth" properties of long PEG chains and their potential to sterically hinder the binding of the conjugated molecule to its target.[21] Therefore, the optimal PEG length must be empirically determined for each specific application, balancing the need for improved pharmacokinetics with the maintenance of biological activity.[12]
-
Cleavable Linker Design: The choice of a cleavable linker strategy is dictated by the desired drug release mechanism. For ADCs targeting solid tumors, an acid-labile linker like a hydrazone can be advantageous, as it is cleaved in the acidic tumor microenvironment.[21] For intracellular drug release, a disulfide linker that is cleaved by the high concentration of glutathione within the cell is a common choice.[21]
Conclusion: The Future of PEG Linker Technology
Bifunctional PEG linkers are more than just molecular scaffolds; they are enabling technologies that have revolutionized the field of bioconjugation and drug delivery. A thorough understanding of their physicochemical properties and the analytical techniques for their characterization is essential for the rational design of effective and safe therapeutics. As our understanding of disease biology and bioconjugation chemistry continues to evolve, we can expect to see the development of even more sophisticated and "intelligent" PEG linkers with finely tuned properties for a new generation of targeted therapies.
References
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- Li, Y., et al. (2015). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Pharmaceutical Research, 32(11), 3575-3588.
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- PurePEG. (2025, July 23). Cleavable vs.
- Creative PEGWorks. (n.d.). Quantify PEG in PEGylated Protein & Nanoparticle PEGylation.
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- BenchChem. (2025). Technical Support Center: The Influence of PEG Linker Length on ADC Pharmacokinetics. BenchChem.
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- Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
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- Chen, Y. C., et al. (2021). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
- Hoffmann, M. M., & Zagari, J. (2019). Polydispersity Analysis of Polyethylene Glycol by Gas and Liquid Chromatography.
- Agilent Technologies. (2016, March 23). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent Technologies.
- Hanne, A., et al. (2023).
- Vankayala, S., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
- Li, W., et al. (2021).
- Welch, W. T. (2024, September 27). Determination of Polyethylene Glycol by Gel Permeation Chromatography.
- National Institutes of Health. (2025, August 20). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.
- Hanne, A., et al. (2023, January 6).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to MALDI-TOF Analysis of Proteins Modified with m-PEG2-Br. BenchChem.
- Agilent Technologies. (n.d.).
- MDPI. (2016). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- PubMed. (2025, June 9). Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay.
- Royal Society of Chemistry. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry, 7(11), 2094-2101.
- Agilent Technologies. (2015, April 30). Analysis of Linear and Branched Polyethylene Glycols via GPC Viscometry. Agilent Technologies.
- ACS Publications. (2023, January 18).
- Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim.
- National Institutes of Health. (2013, July 18). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation.
- Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- University of Regensburg. (n.d.).
- Creative Biolabs. (n.d.). SEC-HPLC Protocol.
- ResearchGate. (n.d.). ¹H‐NMR characterization of PEG‐macromonomers in CDCl3 shows successful conjugation....
- BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique. BOC Sciences.
- University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS.
- JenKem Technology. (2024, July 30). Multi-arm Heterobifunctional PEGs for ADCs. JenKem Technology.
- BenchChem. (2025).
- ResearchGate. (2014, November 17). Any suggestions on analyzing PEGylated proteins in MALDI-TOF?.
- BenchChem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters. BenchChem.
- PubMed. (2025, June 9). Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay.
- PubMed. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- University of Texas at Austin. (n.d.). 1. To be familiar with the basic operation of the MALDI-TOF-TOF mass spectrometer. 2. To....
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Methodological & Application
Application Notes & Protocols: Modular Synthesis of PROTACs Using a Boc-Protected PEG3-Iodide Linker
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are modular by design, consisting of three key components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[5][6] Furthermore, the linker's physicochemical properties significantly impact the final molecule's solubility, cell permeability, and overall drug-like characteristics.[7][8]
This guide provides a detailed framework for the synthesis of PROTACs using tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate , a versatile and strategically designed linker building block. This reagent offers an efficient and modular approach to PROTAC synthesis, enabling researchers to rapidly generate and test novel degraders.
Section 1: A Strategic Linker Building Block
This compound is a bifunctional polyethylene glycol (PEG)-based linker precursor. Its structure is ideally suited for sequential, controlled conjugation reactions.
Key Structural Features:
-
Iodoethyl Group: The terminal iodide serves as a highly reactive electrophile, making it an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as phenols, thiols, or amines under mild conditions, providing a robust method for the initial conjugation step.
-
Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the initial nucleophilic substitution but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA) to reveal the free amine for the second coupling reaction.
-
PEG3 Backbone: The short polyethylene glycol chain enhances the hydrophilicity and aqueous solubility of the resulting PROTAC, often improving its pharmacokinetic properties.[9][10]
| Chemical Properties | |
| Compound Name | This compound |
| CAS Number | 629626-40-0[11] |
| Molecular Formula | C₉H₁₈INO₃[11] |
| Molecular Weight | 315.15 g/mol [11] |
| Appearance | Colorless to light yellow oil |
Section 2: General Synthetic Workflow
The orthogonal reactivity of the iodo and Boc-protected amine groups allows for a highly modular and controlled synthetic strategy. The general workflow involves three key stages: initial conjugation, deprotection, and final coupling. This approach provides flexibility, allowing the linker to be first attached to either the POI ligand or the E3 ligase ligand, depending on the specific chemistry and stability of the ligands involved.
Section 3: Detailed Experimental Protocols
These protocols provide a generalized procedure. Researchers must optimize conditions based on the specific reactivity and solubility of their unique POI and E3 ligase ligands.
Protocol 1: Linker Conjugation via Nucleophilic Substitution
This protocol describes the reaction of the linker's iodide with a nucleophilic handle (e.g., a phenol or amine) on one of the binding ligands. The example below uses a phenolic hydroxyl group, common on VHL E3 ligase ligands.
Materials:
-
Ligand with nucleophilic handle (e.g., VHL-OH) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ligand (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 15-30 minutes to deprotonate the nucleophile.
-
Add the this compound linker (1.2 eq) to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir overnight. The optimal temperature should be determined empirically.
-
Causality Insight: Using a slight excess of the linker ensures complete consumption of the potentially more valuable ligand. The iodide is a better leaving group than bromide or chloride, allowing for milder reaction temperatures and shorter reaction times.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Purification and Characterization:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the identity and purity of the Boc-NH-Linker-Ligand conjugate by LC-MS and ¹H NMR.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine, which is necessary for the subsequent coupling step.
Materials:
-
Boc-NH-Linker-Ligand conjugate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (e.g., 0.1 M concentration).
-
Add TFA to the solution. A typical ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 1-3 hours.
-
Self-Validation: Monitor the deprotection by LC-MS. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new peak with a mass corresponding to the loss of the Boc group (100.12 Da).
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help remove residual TFA.
-
Work-up:
-
Re-dissolve the crude residue in DCM.
-
Carefully neutralize by washing with a saturated NaHCO₃ solution.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The resulting amine-linker-ligand intermediate is often used in the next step without further purification.
-
Protocol 3: Final Amide Coupling
This protocol describes the final step, forming a stable amide bond between the newly exposed amine and a ligand containing a carboxylic acid.
Materials:
-
Amine-Linker-Ligand intermediate (from Protocol 2) (1.0 eq)
-
Ligand with a carboxylic acid handle (1.0 - 1.1 eq)
-
Peptide coupling reagent, e.g., HATU (1.1 eq) or EDC/HOBt (1.2 eq each)
-
Organic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, dissolve the ligand with the carboxylic acid (1.1 eq), the coupling reagent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Stir this "activation mix" at room temperature for 15-20 minutes.
-
In a separate flask, dissolve the amine-linker-ligand intermediate (1.0 eq) in anhydrous DMF, adding more DIPEA (2.0 eq).
-
Add the solution of the amine intermediate to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Expertise Note: Pre-activation of the carboxylic acid ensures efficient coupling and minimizes potential side reactions involving the free amine. The choice of coupling reagent can be critical; HATU is highly efficient but other reagents may be required for sterically hindered substrates.[12]
-
Monitor the reaction to completion by LC-MS.
-
Final Purification and Characterization:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.
-
Concentrate the organic layer and purify the crude final PROTAC using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity, purity (>95%), and structure of the final PROTAC.
-
Section 4: Final PROTAC Characterization and QC
Rigorous analytical characterization is essential to ensure the identity, purity, and stability of the synthesized PROTAC before its use in biological assays.[13]
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct [M+H]⁺ or [M-H]⁻ mass. |
| RP-HPLC | High-resolution purity determination | Purity of ≥95% is recommended for cellular assays. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Spectra should be consistent with the proposed chemical structure, with all expected signals present. |
| HRMS | Exact mass determination | The measured mass should be within 5 ppm of the calculated theoretical mass. |
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete deprotonation of the nucleophile; Low reactivity of the nucleophile; Steric hindrance. | Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃); Increase reaction temperature or time; Consider a different solvent. |
| Incomplete Boc deprotection | Insufficient acid or reaction time; Acid-labile functional groups on the ligand. | Increase the concentration of TFA or extend the reaction time; If the ligand is unstable, consider alternative N-protecting groups (e.g., Fmoc) in the initial design. |
| Multiple byproducts in Protocol 3 | Side reactions of the coupling reagent; Racemization of chiral centers; Reaction with other nucleophilic sites on the ligands. | Use a milder coupling reagent or lower the reaction temperature; Add HOBt or Oxyma Pure to suppress racemization; Ensure other nucleophiles are appropriately protected. |
| Poor solubility of final PROTAC | High lipophilicity and molecular weight. | Use preparative HPLC with a suitable mobile phase (e.g., MeCN/water with TFA or formic acid); For biological assays, consider formulating the PROTAC in DMSO or with excipients. |
Conclusion
The use of This compound provides a robust and highly adaptable platform for the modular synthesis of PROTACs. The orthogonal reactivity of its functional groups allows for a controlled, step-wise assembly, giving researchers the flexibility to couple ligands in their preferred order. By following the detailed protocols and characterization guidelines presented here, scientists can efficiently synthesize and validate novel PROTAC molecules, accelerating the discovery of new therapeutics in the exciting field of targeted protein degradation.
References
-
The Scientist. Overcoming Roadblocks in PROTAC Characterizations. Available from: [Link]
-
ResearchGate. PROTAC datasets and their characterization. (A) Overview of the.... Available from: [Link]
-
Technology Networks. Overcome Roadblocks to PROTAC Characterization. Available from: [Link]
-
Biocompare. PROTACs: A Practical Guide. Available from: [Link]
-
American Chemical Society Publications. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Methods to accelerate PROTAC drug discovery. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Available from: [Link]
-
ResearchGate. Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial.... Available from: [Link]
-
CAS. PROTACs revolutionize small molecule drugs. Available from: [Link]
-
National Center for Biotechnology Information (PMC). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]
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- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
Bioconjugation protocol with tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Application Note & Protocol
Topic: Site-Specific Bioconjugation Utilizing tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate for Advanced Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the use of this compound, a heterobifunctional linker, in bioconjugation. This linker features a highly selective iodoacetyl reactive group for covalent modification of sulfhydryl groups and a Boc-protected amine for subsequent functionalization, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] We will delve into the core mechanism of thiol-alkylation, provide detailed, step-by-step protocols for protein modification and purification, and discuss essential characterization techniques to validate the resulting bioconjugate. This guide is designed to empower researchers to leverage this versatile tool for creating well-defined conjugates for therapeutic and diagnostic applications.
Introduction: The Strategic Advantage of Iodoacetyl Chemistry
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, enabling the creation of complex constructs like antibody-drug conjugates (ADCs) and PEGylated proteins.[3][4] The choice of linker is critical, dictating the stability, homogeneity, and ultimate function of the final product.[5][6]
This compound is a heterobifunctional linker designed for precise, site-specific modification. Its key attributes include:
-
A Thiol-Reactive Iodoacetyl Group: This group selectively targets the sulfhydryl side chains of cysteine residues, which are less abundant than primary amines, allowing for more controlled and specific conjugation.[7]
-
A Hydrophilic PEG Spacer: The polyethylene glycol chain enhances the solubility and stability of the resulting conjugate in aqueous media, potentially improving its pharmacokinetic properties.[1][2][6]
-
A Boc-Protected Amine: The terminal tert-butyloxycarbonyl (Boc) protected amine provides a latent functional group that can be deprotected under mild acidic conditions for further modification, enabling multi-step conjugation strategies.[1][2]
This combination of features makes it an invaluable tool for researchers aiming to produce well-defined and potent bioconjugates.
The Core Mechanism: Selective Thiol Alkylation
The reactivity of the linker is driven by its iodoacetyl group. The conjugation process is a classic nucleophilic substitution (Sɴ2) reaction where the sulfur atom of a cysteine's thiol group acts as a potent nucleophile.[4]
Key Reaction Steps:
-
Deprotonation of the Thiol: The reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5).[4] In this range, the cysteine's sulfhydryl group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the iodine on the iodoacetyl group.[4][8]
-
Thioether Bond Formation: Iodine, an excellent leaving group, is displaced, resulting in the formation of a highly stable and essentially irreversible thioether bond.[4][7][9]
Controlling the reaction pH and the molar ratio of the linker to the biomolecule is crucial to ensure specificity and prevent potential side reactions with other nucleophilic amino acid residues like histidine or lysine.[4][7]
Caption: Cysteine-iodoacetyl conjugation mechanism.
Detailed Experimental Protocol
This protocol outlines a general procedure for conjugating a protein containing accessible cysteine residues. Optimization may be required based on the specific properties of the biomolecule.
Required Materials and Reagents
| Reagent / Material | Purpose | Recommended Vendor |
| This compound | Thiol-reactive crosslinker | BroadPharm, MCE, etc. |
| Protein/Antibody of Interest (with free thiols) | Biomolecule to be modified | N/A |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent for disulfide bonds (optional) | Thermo Fisher, Sigma |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | General buffer | N/A |
| Conjugation Buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0-8.5) | Reaction buffer for optimal thiol reactivity | N/A |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Solvent for dissolving the linker | Sigma-Aldrich |
| L-Cysteine or 2-Mercaptoethanol | Quenching agent | Sigma-Aldrich |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Buffer exchange and removal of small molecules | Thermo Fisher |
| Size-Exclusion Chromatography (SEC) Column | Purification of the final conjugate | GE Healthcare, Bio-Rad |
| Trifluoroacetic acid (TFA) | For optional Boc-deprotection | Sigma-Aldrich |
Step-by-Step Methodology
The overall process involves preparing the protein, performing the conjugation, and purifying the final product.
Caption: High-level experimental workflow.
Step A: Protein Preparation
Causality: Many proteins have cysteine residues forming structural disulfide bonds (-S-S-). These must be reduced to free sulfhydryls (-SH) to make them available for conjugation.[8] This step is unnecessary if your protein already has free, accessible cysteines.
-
Reduction (if necessary): Dissolve the protein in PBS. Add a 20-fold molar excess of TCEP reductant. Incubate for 60 minutes at 37°C.
-
Insight: TCEP is a non-thiol-based reducing agent, so it does not need to be removed before adding the iodoacetyl linker, simplifying the workflow.[8] If using DTT, it must be removed via a desalting column before proceeding, as it will compete for the linker.
-
-
Buffer Exchange: Immediately after reduction (or for non-reduced proteins), exchange the protein into the chilled, degassed Conjugation Buffer (pH 8.0-8.5) using a desalting column according to the manufacturer's protocol. This removes the reducing agent (if DTT was used) and places the protein in the optimal pH environment for conjugation.
Step B: Reagent Preparation
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Insight: Iodoacetyl reagents can hydrolyze in aqueous solutions. Preparing the stock solution in an organic solvent and adding it to the reaction at the last minute maximizes its reactivity.
-
Step C: The Conjugation Reaction
-
Adjust the protein concentration to 1-5 mg/mL in the Conjugation Buffer.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 60-90 minutes at room temperature, protected from light.
Step D: Quenching the Reaction
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. This will react with any excess iodoacetyl linker.
-
Incubate for 15 minutes at room temperature.
Step E: Purification of the Bioconjugate
Causality: Purification is a critical step to remove unreacted linker, quenching reagent, and any unconjugated protein, which are considered process-related impurities.[10] Size-Exclusion Chromatography (SEC) is a common and effective method that separates molecules based on their hydrodynamic radius.
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a storage-compatible buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the column effluent by absorbance at 280 nm (A280). The bioconjugate, being larger, will typically elute first, followed by smaller molecules like the excess linker and quenching reagent.
-
Pool the fractions corresponding to the purified bioconjugate.
Caption: Purification logic using Size-Exclusion Chromatography (SEC).
Step F: (Optional) Boc Group Deprotection
Causality: The terminal amine is protected to prevent it from reacting during the thiol conjugation. To use this amine as a handle for a second conjugation step, the Boc group must be removed.
-
Dry the purified conjugate (e.g., by lyophilization).
-
Resuspend in a solution of 50-95% Trifluoroacetic acid (TFA) in dichloromethane (DCM) or water.
-
Incubate for 1-2 hours at room temperature.
-
Remove the TFA by evaporation under a stream of nitrogen and repurify the conjugate using SEC or dialysis to remove residual acid.
Characterization and Quality Control
Validating the success of the conjugation is a mandatory quality control step. A combination of techniques should be used to confirm modification and assess purity.[11][12]
| Technique | Principle | Expected Outcome for Successful Conjugation |
| SDS-PAGE | Separates proteins by mass. | A shift to a higher molecular weight for the conjugate compared to the unmodified protein.[10] |
| UV-Vis Spectroscopy | Measures absorbance to determine protein concentration and conjugation ratio. | Can be used to estimate the degree of labeling if the attached molecule has a distinct chromophore.[13] |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Measures the precise mass-to-charge ratio of molecules. | The most definitive method. Provides the exact mass of the conjugate, confirming the addition of the linker and payload.[13][14] |
| HPLC (RP-HPLC, HIC) | Separates molecules based on hydrophobicity. | A shift in retention time for the conjugate. Can resolve species with different numbers of attached linkers (drug-to-antibody ratio).[12][15] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | - Inefficient reduction of disulfide bonds.- Linker is hydrolyzed or inactive.- pH of conjugation buffer is too low. | - Increase concentration or incubation time for TCEP.- Prepare fresh linker stock solution immediately before use.- Verify pH is 8.0-8.5. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Change in protein pI or hydrophobicity. | - Keep the final organic solvent concentration below 10% (v/v).- Screen different conjugation buffers or add solubility enhancers. |
| Non-Specific Modification | - Molar excess of linker is too high.- Reaction pH is > 9.0. | - Perform a titration to find the optimal linker:protein ratio.- Maintain the reaction pH strictly between 8.0 and 8.5.[4] |
| Low Recovery After Purification | - Conjugate is binding non-specifically to the column.- Protein instability. | - Use a different purification method (e.g., IEX, TFF).- Ensure all buffers are chilled and contain stabilizers if necessary. |
Conclusion
This compound is a powerful and versatile reagent for site-specific bioconjugation. By targeting less abundant cysteine residues, it enables the production of more homogeneous and well-defined protein conjugates compared to amine-reactive chemistries.[7] The protocol described herein provides a robust framework for protein modification, purification, and characterization. Mastery of this technique allows researchers to construct sophisticated biomolecules with enhanced therapeutic or diagnostic potential, paving the way for next-generation biologics.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH. Benchchem.
- Wang, D., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry - ACS Publications.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- van der Meer, S. B., et al. (n.d.). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. ACS Publications.
- BOC Sciences. (n.d.). Affinity Purification by Bioconjugation. BOC Sciences.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification. Sigma-Aldrich.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification. CellMosaic.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Gucinski, A. C., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications.
- Benchchem. (n.d.). Mechanism of Iodo-PEG7-alcohol in bioconjugation reactions. Benchchem.
- FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies.
- Benchchem. (n.d.). A Comparative Analysis of N-Iodoacetyltyramine and Maleimide Reagents for Bioconjugation. Benchchem.
- BroadPharm. (n.d.). This compound. BroadPharm.
- ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. ResearchGate.
- LifeTein. (n.d.). Iodoacetyl-Activated Peptide Conjugation Magnetic Beads. LifeTein.
- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences.
- MedChemExpress. (n.d.). This compound. MedChemExpress.com.
- Adumeau, P., et al. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH.
- Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery.
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Leveraging tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate in Advanced Drug Delivery Systems
APPLICATION NOTES & PROTOCOLS
Introduction: A Versatile Heterobifunctional Linker
In the intricate field of drug delivery, the precise assembly of therapeutic constructs is paramount. tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is a scientifically significant heterobifunctional linker that serves as a cornerstone in the synthesis of complex drug delivery systems. Its molecular architecture, which includes a terminal iodo group and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a hydrophilic di-ethylene glycol (PEG) spacer, provides a versatile platform for bioconjugation.[1][2]
The terminal iodo group is an excellent leaving group, making it highly reactive towards nucleophiles, particularly thiols, enabling the stable covalent attachment to cysteine residues in proteins and peptides.[1][2] The Boc-protected amine offers a stable, yet readily cleavable, functional group that, upon deprotection under mild acidic conditions, reveals a primary amine for subsequent modification.[1][2] The integrated PEG spacer not only enhances the aqueous solubility of the linker and its conjugates but also provides spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.[1][2]
These application notes provide detailed protocols and expert insights for researchers and drug development professionals to effectively utilize this linker in creating sophisticated drug delivery vehicles, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Core Applications in Drug Delivery
The distinct chemical features of this compound make it a valuable tool for a range of applications in drug delivery:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the construction of ADCs, where a potent cytotoxic agent is covalently linked to a monoclonal antibody. The linker's stability and the hydrophilic PEG spacer contribute to the overall solubility and pharmacokinetic profile of the ADC.
-
PROTAC Development: It is also employed as a PROTAC (Proteolysis Targeting Chimera) linker, which is a key component in the synthesis of molecules that target specific proteins for degradation.[3][4][5]
-
Nanoparticle Functionalization: The linker facilitates the surface modification of nanoparticles, such as liposomes and polymeric micelles. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to enhance site-specific drug delivery and the creation of a hydrophilic stealth layer to prolong circulation time.
-
Bioconjugation: The iodo group's reactivity with thiols makes it ideal for the site-specific conjugation of therapeutic peptides and proteins, preserving their biological function.[6]
Experimental Protocols
Protocol 1: Thiol-Alkylation for Protein or Peptide Conjugation
This protocol details the conjugation of the iodo-functionalized linker to a thiol-containing biomolecule.
Materials:
-
This compound
-
Thiol-containing protein or peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis
-
Analytical Instruments: Mass Spectrometry (MS), SDS-PAGE
Workflow Diagram:
Caption: Workflow for thiol-alkylation of a protein or peptide.
Step-by-Step Procedure:
-
Prepare the Thiol-Containing Molecule: If your protein has disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. Remove excess TCEP using a desalting column. Dissolve the thiol-containing molecule in degassed PBS.
-
Prepare the Linker Solution: Just before use, dissolve this compound in a minimal volume of anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution. Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Quench the Reaction: Add a quenching reagent like 2-mercaptoethanol to a final concentration of ~50 mM to consume any unreacted iodo groups. Incubate for 30 minutes.
-
Purify the Conjugate: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis against PBS.
-
Characterize the Product: Confirm successful conjugation by mass spectrometry, looking for the expected mass increase. Analyze by SDS-PAGE to observe a shift in the molecular weight of the protein.[7]
Protocol 2: Boc-Deprotection and Secondary Amine Conjugation
This protocol outlines the removal of the Boc protecting group to enable further functionalization of the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Organic Solvent: Dichloromethane (DCM)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate
-
Amine-reactive payload (e.g., NHS-ester of a fluorescent dye)
-
Purification System: SEC or dialysis
Workflow Diagram:
Caption: Workflow for Boc-deprotection and subsequent amine coupling.
Step-by-Step Procedure:
-
Boc Deprotection: Dissolve the lyophilized Boc-protected conjugate in a solution of 50% TFA in DCM.[7] Incubate at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Neutralization: Resuspend the dried product in a neutral buffer (e.g., PBS pH 7.4). For some applications, further purification by dialysis or desalting may be necessary to completely remove residual TFA.
-
Secondary Conjugation: To the solution containing the deprotected amine, add an amine-reactive payload (e.g., an NHS-ester derivative) dissolved in a minimal amount of DMSO. A 5-10 fold molar excess of the payload is a good starting point. React for 1-2 hours at room temperature.
-
Final Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and byproducts.
-
Characterization: Confirm the final product structure and purity using appropriate analytical techniques such as mass spectrometry and HPLC.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C11H22INO4 |
| Molecular Weight | 359.2 g/mol [1] |
| Appearance | Colorless to pale yellow oil or solid |
| Reactive Groups | Iodo, Boc-protected Amine |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, protected from light[1] |
Troubleshooting and Expert Recommendations
-
Low Conjugation Efficiency:
-
Ensure complete reduction of disulfide bonds if applicable.
-
Increase the molar excess of the iodo-linker.
-
Confirm the activity of the thiol groups on your biomolecule.
-
-
Precipitation During Reaction:
-
The hydrophobicity of the linker or payload may cause aggregation. Consider using a linker with a longer PEG chain to improve solubility.
-
-
Incomplete Boc Deprotection:
-
Increase the reaction time with TFA or use a higher concentration. However, be mindful of the acid lability of your biomolecule.
-
-
Non-specific Labeling:
-
The iodo group is highly selective for thiols. However, at very high pH, reaction with amines can occur. Maintain the reaction pH between 7.2 and 7.5.
-
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the construction of advanced drug delivery systems. Its well-defined reactivity and the hydrophilic PEG spacer provide a robust platform for creating complex bioconjugates with desirable properties. The protocols and technical information provided herein offer a comprehensive guide for the successful implementation of this valuable tool in your research and development endeavors.
References
-
Title: tert-Butyl (2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethyl)carbamate Source: MySkinRecipes URL: [Link]
-
Title: Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Source: PubChem URL: [Link]
-
Title: Bioconjugation Protocols Source: arizona.edu URL: [Link]
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- 5. 1820026-89-8 | this compound | Esters | Ambeed.com [ambeed.com]
- 6. tert-Butyl (2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethyl)carbamate [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
Amine Protection with Boc in Organic Synthesis: Application Notes and Protocols
Introduction: The Indispensable Role of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the selective and temporary masking of reactive functional groups is a cornerstone of success.[1][2] Amines, with their inherent nucleophilicity and basicity, are often prime candidates for such "protection" to prevent unwanted side reactions.[3] Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild, selective removal. This guide provides an in-depth exploration of the Boc group, from its underlying chemical principles to field-proven protocols and troubleshooting, designed for researchers and professionals dedicated to the art of molecule building.
The Boc group's utility stems from its ability to convert a reactive amine into a stable carbamate, which is resistant to a wide array of nucleophilic and basic conditions.[4][5][6] Its acid lability allows for its clean removal under conditions that often leave other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz, intact.[4][7][8] This "orthogonality" is a critical concept in complex syntheses, enabling the sequential deprotection and reaction of different functional groups within the same molecule.[4][9][10]
PART 1: Theoretical Foundation & Strategic Considerations
The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution
The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[11][12] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[3][7] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[7][13] The tert-butoxide is a strong enough base to deprotonate the resulting ammonium species, yielding the neutral Boc-protected amine. While the reaction can proceed without an external base, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate are often added to neutralize the protonated amine and drive the reaction to completion.[4][14]
The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc group is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[3][15] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][16] This protonation makes the carbamate a better leaving group. Subsequently, the C-O bond cleaves, releasing the stable tert-butyl cation and forming an unstable carbamic acid intermediate.[7][15][16] The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[3][7][16]
Strategic Selection: Why and When to Use the Boc Group
The decision to use the Boc protecting group is guided by several key advantages:
-
Stability: Boc-protected amines are stable to a wide range of reagents, including most bases, nucleophiles, and reducing agents like catalytic hydrogenation.[4][5][6]
-
Mild Deprotection: The acid-labile nature of the Boc group allows for its removal under relatively mild conditions, which preserves other sensitive functional groups.[1][2]
-
Orthogonality: The Boc group is orthogonal to many other common protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), which is crucial for complex, multi-step syntheses.[4][7][8][9][10]
However, the strong acidic conditions required for deprotection can be a limitation if the substrate contains other acid-sensitive functionalities. In such cases, alternative protecting groups should be considered.
Visualization of the Boc Protection and Deprotection Workflow
Caption: General workflow for Boc protection and deprotection in a synthetic sequence.
PART 2: Experimental Protocols & Practical Applications
General Protocol for Boc Protection of a Primary Aliphatic Amine
This protocol provides a standard procedure for the Boc protection of a primary aliphatic amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA or DIPEA (1.1-1.5 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.05-1.2 equiv.) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol for Boc Protection of an Aniline
Anilines are less nucleophilic than aliphatic amines, and their protection may require slightly modified conditions.
Materials:
-
Aniline derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline (1.0 equiv.) in anhydrous acetonitrile or THF.
-
Add TEA (1.5 equiv.) and a catalytic amount of DMAP (0.05-0.1 equiv.).
-
Add (Boc)₂O (1.2-1.5 equiv.) portion-wise to the stirred solution.
-
Heat the reaction mixture to 40-50 °C and monitor by TLC. The reaction may take several hours to overnight for completion.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization as needed.
Troubleshooting Common Issues in Boc Protection
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient base; Poor quality of (Boc)₂O. | Increase reaction time or temperature; Use a stronger base or increase stoichiometry; Use fresh (Boc)₂O. |
| Double Boc Protection | Excess (Boc)₂O; Highly reactive amine. | Use a stoichiometric amount of (Boc)₂O; Perform the reaction at a lower temperature. |
| Side Reactions | Reaction with other functional groups (e.g., alcohols, thiols). | Protect other reactive functional groups prior to Boc protection; Optimize reaction conditions for chemoselectivity. |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the aqueous layer; Filter the mixture through a pad of celite. |
PART 3: Deprotection Strategies
Standard Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This is the most common method for Boc group removal.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv.) in DCM (approximately 0.1-0.2 M solution).[17]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv., often used as a 20-50% v/v solution in DCM) dropwise to the stirred solution.[15]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[17]
-
Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
Protocol for Boc Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent
An alternative to TFA, using HCl can be advantageous in certain cases.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane or ethyl acetate
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane or ethyl acetate (5-10 equiv.) and stir at room temperature.
-
The deprotected amine hydrochloride salt often precipitates out of the solution. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.
Visualization of Deprotection Mechanisms
Caption: Simplified mechanisms for acid-catalyzed Boc deprotection.
PART 4: Applications in Drug Development and Peptide Synthesis
The Boc protecting group plays a crucial role in the synthesis of complex molecules with pharmaceutical applications.[18] In peptide synthesis, Boc protection is fundamental for the stepwise addition of amino acids to a growing peptide chain.[2][19] It prevents the amine of one amino acid from reacting with the activated carboxylic acid of another in an uncontrolled manner.[18] This precise control is essential for producing peptides with the correct sequence and biological activity.
Furthermore, in the synthesis of small molecule drugs, Boc protection allows for the selective modification of other parts of a molecule without affecting the amine functionality.[18] For example, in the synthesis of certain antibiotics and anticancer agents, Boc-protected intermediates are key to achieving the desired final product with high purity and yield.[18]
Conclusion
The Boc protecting group is a versatile and indispensable tool in modern organic synthesis. Its stability, ease of installation, and mild, orthogonal removal make it a first-choice for amine protection in a wide range of applications, from academic research to industrial-scale drug manufacturing. A thorough understanding of the underlying mechanisms and practical protocols, as outlined in this guide, will empower researchers to effectively utilize the Boc group to achieve their synthetic goals.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Semantic Scholar. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. [Link]
-
Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
-
RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
University of Regensburg. Protecting groups. [Link]
-
Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. [Link]
-
Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
ACS Publications. t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
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- 19. researchgate.net [researchgate.net]
Deprotection of a Boc-Protected Amine in a PEGylated Iodo-Linker: An Application Note and Protocol
Introduction: The Strategic Unveiling of a Key Functional Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and bioconjugation.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and, crucially, its facile removal under acidic conditions.[3][4] This application note provides a detailed protocol for the deprotection of the Boc group from tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a valuable bifunctional linker.
This specific molecule incorporates a primary amine masked by a Boc group and a terminal iodo group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[5][6] The deprotection yields a primary amine that can be used for conjugation to various molecules, such as proteins, peptides, or other labels, via amide bond formation or other amine-specific reactions.[7][8] The iodo group serves as an excellent leaving group for nucleophilic substitution, enabling linkage to thiol-containing molecules, for example.[5][9] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[5][10]
This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for unmasking the amine functionality of this linker, paving the way for its use in constructing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[11]
Chemical Principles and Mechanism
The deprotection of the Boc group is an acid-catalyzed elimination reaction.[12] The most common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solution with a chlorinated solvent like dichloromethane (DCM).[2][13]
The mechanism proceeds in three key steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[12][14]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][14]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[1][14] The newly formed amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[12][14]
It is important to note that the tert-butyl cation generated during the reaction is a reactive electrophile that can potentially lead to side reactions, such as alkylation of nucleophilic residues on sensitive substrates.[12][15] For the target molecule in this protocol, this is less of a concern due to its simple structure.
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotection of the Boc group.
Detailed Experimental Protocol
This protocol describes the deprotection of this compound using a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Ninhydrin stain
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled.[16][17] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for extended handling), safety goggles, and a lab coat.[18]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[2][14]
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath. This is an optional but recommended step for sensitive substrates to control any potential exotherm.[12]
-
-
Reagent Addition:
-
While stirring, slowly add an equal volume of trifluoroacetic acid (TFA) to the DCM solution of the starting material. For example, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM solution.
-
-
Reaction and Monitoring:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.[13]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate. A suitable eluent system is 10% methanol in DCM. The product, being a free amine (or its salt), will be significantly more polar than the Boc-protected starting material and will have a lower Rf value.[12] Visualize the spots using a UV lamp and/or by staining with ninhydrin, which specifically stains primary amines.
-
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12][13]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Dissolve the resulting residue in DCM.
-
Carefully transfer the solution to a separatory funnel and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid. Caution: This will cause vigorous evolution of CO₂ gas. Add the bicarbonate solution in small portions with frequent swirling and venting of the separatory funnel. Continue adding until the gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, 2-(2-(2-iodoethoxy)ethoxy)ethan-1-amine.
-
-
Purification and Storage:
-
The crude product is often of sufficient purity for subsequent reactions. If further purification is required, column chromatography on silica gel can be performed.
-
Iodinated organic compounds can be sensitive to light and heat.[19] Store the final product at a low temperature (e.g., -20°C), protected from light in an amber vial.[5][19]
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Solvent | Dichloromethane (DCM), anhydrous | Good solubility for the starting material and compatible with TFA. |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently cleaves the Boc group. |
| TFA Concentration | 50% in DCM (v/v) | A common and effective concentration for Boc deprotection.[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm, followed by reaction at ambient temperature.[12][13] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection; should be monitored by TLC or LC-MS.[13] |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess TFA to isolate the free amine. |
| Expected Yield | >90% | This reaction is generally high-yielding. |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a higher concentration of TFA. Ensure your reagents are anhydrous, as water can interfere with the reaction.
-
Product Degradation: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage under harsh conditions.[19] While stable under the recommended acidic conditions for Boc deprotection, prolonged exposure to light or heat should be avoided.[19] If degradation is observed (e.g., discoloration of the solution), ensure the reaction and work-up are performed promptly and the product is stored correctly.
-
Difficulty in Isolating the Product: The resulting amine may be highly polar and have some water solubility. During the extraction, ensure thorough mixing and consider back-extracting the aqueous layer with DCM to maximize recovery. If the product is an oil, precipitating it as a salt (e.g., HCl salt) by adding a solution of HCl in dioxane or ether can sometimes yield a solid that is easier to handle.[20]
Conclusion
The protocol described provides a robust and efficient method for the deprotection of the Boc group from this compound. By carefully following the outlined steps and safety precautions, researchers can reliably generate the corresponding primary amine, a versatile intermediate for a wide range of applications in drug development and bioconjugation. The key to success lies in the use of anhydrous conditions, careful monitoring of the reaction progress, and proper handling of the potent acid, TFA.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Trifluoroacetic Acid SOP. University of Washington. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Astech Ireland. [Link]
-
LCSS: TRIFLUOROACETIC ACID. Princeton University. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
TFA Deprotection. Scribd. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
BOC Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc De-protection. Reddit. [Link]
-
Studies on the stability of iodine compounds in iodized salt. PMC - NIH. [Link]
-
Iodine stability as a function of pH and its implications for simultaneous multi-element ICP-MS analysis of marine carbonates for paleoenvironmental reconstructions. ResearchGate. [Link]
-
Side reaction of I− and acidity of HI. Chemistry Stack Exchange. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Making Site-specific PEGylation Work. BioPharm International. [Link]
-
Iodo PEG. AxisPharm. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
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- 5. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]
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- 20. reddit.com [reddit.com]
Experimental conditions for coupling iodo-PEG linkers to peptides
Application Note & Protocol
Title: Site-Specific Peptide Modification: A Guide to Iodo-PEG Linker Conjugation
Abstract
This comprehensive guide provides a detailed protocol and the underlying scientific principles for the site-specific conjugation of iodo-PEG linkers to cysteine-containing peptides. Polyethylene glycol (PEG)ylation is a premier bioconjugation strategy used to enhance the therapeutic properties of peptides, including increased solubility, extended circulatory half-life, and reduced immunogenicity[1][2][3]. Iodoacetyl-activated PEGs are powerful reagents that enable the formation of a highly stable and irreversible thioether bond with the sulfhydryl group of cysteine residues[4][5][6]. This document offers researchers, scientists, and drug development professionals a robust framework for performing and validating this essential bioconjugation technique, from reaction setup to final product purification and characterization.
Introduction: The Rationale for Iodo-PEGylation
The modification of therapeutic peptides with polyethylene glycol (PEG) is a clinically validated approach to improve pharmacokinetics and pharmacodynamics[2][3]. By increasing the hydrodynamic radius of the peptide, PEGylation can significantly reduce renal clearance and protect against proteolytic degradation, thereby extending the molecule's half-life in circulation[1][2].
Among the various PEGylation chemistries, targeting the sulfhydryl group of cysteine residues offers a high degree of site-specificity, as free cysteines are relatively rare in proteins and peptides compared to other functional groups like amines[5][7]. Iodoacetyl-activated PEG linkers are particularly advantageous for this purpose. They react with cysteine's thiol group to form a thioether bond, which is one of the most stable covalent linkages used in bioconjugation, ensuring the integrity of the PEG-peptide conjugate in vivo[6][8][9]. This contrasts with other common thiol-reactive chemistries, such as maleimide-based conjugation, where the resulting thiosuccinimide bond can be susceptible to a retro-Michael addition, leading to potential thiol exchange with endogenous molecules like glutathione[10][11].
This application note will detail the chemical mechanism, optimize experimental parameters, and provide a step-by-step protocol for the successful conjugation of iodo-PEG linkers to peptides.
The Core Mechanism: Thiol Alkylation via Nucleophilic Substitution
The conjugation of an iodo-PEG linker to a cysteine residue is a classic bimolecular nucleophilic substitution (SN2) reaction[6][8][12]. The process is governed by several key chemical principles.
Key Reaction Steps:
-
Deprotonation of the Thiol: The reaction's efficiency is highly pH-dependent. The thiol group (-SH) of a cysteine residue must first be deprotonated to form the more nucleophilic thiolate anion (-S⁻)[6][12]. Since the pKa of a typical cysteine thiol is around 8.3-8.6, the reaction is most efficient at a slightly alkaline pH, generally between 8.0 and 8.5[6][10].
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetyl group (the carbon adjacent to the iodine)[6][9].
-
Displacement of Iodide: Iodine is an excellent leaving group. The nucleophilic attack by the thiolate results in the displacement of the iodide ion and the formation of a stable, irreversible thioether bond[6][8].
Specificity and Potential Side Reactions
While the iodoacetyl group shows strong preference for sulfhydryls, its specificity is not absolute. At pH values significantly above 8.5, or with a large excess of the iodo-PEG reagent, off-target reactions can occur with other nucleophilic amino acid side chains, including histidine, lysine, and the N-terminal amine[5][10][12][13]. Therefore, careful control of the reaction pH is critical to ensure site-specific conjugation. To minimize potential side reactions with light-sensitive residues like tyrosine and tryptophan, it is also advisable to perform the reaction in the dark[5][14].
Optimizing Experimental Conditions
Successful and reproducible PEGylation depends on the careful control of several experimental parameters. The following table summarizes the key variables and provides evidence-based recommendations.
| Parameter | Recommended Range | Rationale & Justification |
| pH | 8.0 - 8.5 | This range ensures sufficient deprotonation of the cysteine thiol to the more reactive thiolate anion (pKa ≈ 8.3-8.6) while minimizing side reactions with other nucleophilic residues like lysine and histidine, which become more reactive at higher pH values[6][10][15]. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Higher temperatures are generally unnecessary and may increase the risk of peptide degradation or reagent hydrolysis. Reactions can be performed at 4°C overnight if needed for logistical reasons[16]. |
| Molar Ratio (Iodo-PEG:Peptide) | 2:1 to 10:1 | A molar excess of the iodo-PEG linker drives the reaction to completion. The optimal ratio should be determined empirically, starting with a lower excess (e.g., 5-fold) to minimize the need for extensive purification and reduce the risk of multi-PEGylation if the peptide contains more than one cysteine[16][17]. |
| Reaction Time | 2 - 4 hours | Most conjugations reach completion within this timeframe at room temperature[6]. The reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS or RP-HPLC) to determine the optimal endpoint. |
| Peptide Concentration | 1 - 10 mg/mL | This concentration range is typically sufficient for efficient bimolecular reactions without causing solubility issues for most peptides. Highly hydrophobic peptides may require lower concentrations or the addition of a co-solvent. |
| Reaction Buffer | Phosphate or Borate Buffers | Buffers such as sodium phosphate or sodium borate are ideal. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the iodoacetyl group[18]. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | If the peptide contains disulfide bonds, a pre-reduction step is necessary to generate free thiols. TCEP is the preferred reducing agent as it is highly effective, stable, and does not contain thiols itself, unlike DTT or β-mercaptoethanol, which would need to be completely removed before adding the iodo-PEG linker[19]. |
Detailed Experimental Protocol
This protocol provides a general workflow for conjugating an iodo-PEG linker to a cysteine-containing peptide.
Materials and Reagents
-
Peptide: Lyophilized peptide containing at least one free cysteine residue.
-
Iodo-PEG Linker: Iodoacetyl-functionalized PEG of desired molecular weight.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0.
-
Reducing Agent (if needed): TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
-
Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: 1 M L-cysteine in water.
-
Purification System: HPLC with a suitable column (e.g., Size-Exclusion or Reversed-Phase).
-
Analytical Instruments: LC-MS or MALDI-TOF Mass Spectrometer.
Step-by-Step Procedure
Step 1: Peptide Preparation (and Optional Reduction)
-
Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds:
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bonds.
-
Note: It is not necessary to remove the TCEP before proceeding, as it does not react with the iodoacetyl group.
-
Step 2: Iodo-PEG Reagent Preparation
-
Critical: Iodo-PEG reagents are sensitive to moisture and light[20].
-
Allow the sealed vial of the iodo-PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation[19][21].
-
Immediately before use, prepare a stock solution (e.g., 10-20 mM) by dissolving the iodo-PEG in a minimal amount of anhydrous DMF or DMSO[6][18].
Step 3: Conjugation Reaction
-
Add the desired molar excess (e.g., 5-fold) of the dissolved iodo-PEG stock solution to the peptide solution.
-
Mix gently by vortexing or pipetting.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light (e.g., by wrapping the vial in aluminum foil)[6].
Step 4: Monitoring the Reaction
-
Periodically (e.g., at t=0, 1h, 2h, 4h), take a small aliquot of the reaction mixture.
-
Analyze the aliquot by LC-MS or RP-HPLC to monitor the disappearance of the starting peptide and the formation of the PEGylated product. The PEGylated peptide will have a significantly different retention time and a higher molecular weight.
Step 5: Quenching the Reaction
-
Once the reaction has reached the desired level of completion, add a 20- to 50-fold molar excess of the Quenching Solution (L-cysteine) relative to the initial amount of iodo-PEG linker.
-
The free thiol of L-cysteine will react with any remaining iodoacetyl groups, preventing further modification of the peptide.
-
Incubate for 30 minutes at room temperature.
Purification of the PEGylated Peptide
The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess iodo-PEG reagent, and quenched PEG. Purification is essential and is typically achieved using chromatographic techniques[][23][24].
| Purification Method | Principle of Separation | Best For |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (molecular size)[]. | Efficiently removing small molecules like unreacted peptide and excess/quenched PEG from the much larger PEGylated product. It is often the first and most effective purification step[24][25]. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge[]. | Separating PEGylated species from the unreacted native peptide, as PEGylation can shield surface charges. It is also powerful for separating positional isomers or species with different degrees of PEGylation (mono-, di-PEGylated, etc.)[][23]. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity[]. | High-resolution separation and final polishing. The addition of a hydrophilic PEG chain significantly alters the retention time of the peptide, allowing for excellent separation from the unreacted, typically more hydrophobic, peptide[][26]. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing, high-salt conditions[][25]. | A supplementary method to IEX, particularly for proteins or large peptides that are difficult to purify by other means[][23]. |
Analytical Characterization
Post-purification, the identity and purity of the PEGylated peptide must be confirmed.
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is the definitive technique to confirm successful conjugation. The mass spectrum should show a new peak corresponding to the molecular weight of the peptide plus the mass of the attached PEG linker. MS is also used to determine the degree of PEGylation[26][27][28].
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC is used to assess the purity of the final product. A single, sharp peak indicates a highly pure conjugate[1][26].
-
Charged Aerosol Detection (CAD): For quantifying PEG reagents that lack a UV chromophore, HPLC coupled with a charged aerosol detector can be a powerful tool[1][29].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive Iodo-PEG reagent (hydrolysis due to moisture).2. Peptide disulfides not fully reduced.3. Incorrect pH (too low).4. Reaction buffer contains competing nucleophiles (e.g., Tris). | 1. Use a fresh vial of Iodo-PEG reagent; ensure proper handling and use of anhydrous solvents[21].2. Increase concentration or incubation time with TCEP.3. Verify buffer pH is between 8.0-8.5.4. Switch to a non-nucleophilic buffer like phosphate or borate[18]. |
| Multiple PEGylated Species | 1. Peptide contains multiple free cysteines.2. High molar excess of Iodo-PEG leading to non-specific modification. | 1. If multi-PEGylation is undesired, consider protein engineering to remove extra cysteines. Otherwise, purify desired species using IEX or RP-HPLC.2. Reduce the molar ratio of Iodo-PEG to peptide and optimize reaction time. |
| Low Yield After Purification | 1. Non-specific binding of the PEGylated peptide to purification columns.2. Instability of the peptide during purification. | 1. For SEC, choose a highly polar resin to minimize hydrophobic interactions[25]. For RP-HPLC, optimize the gradient and mobile phase additives.2. Ensure all buffers are at the optimal pH for peptide stability. Work quickly and at low temperatures if necessary. |
Storage and Handling
-
Iodo-PEG Reagents: Store desiccated at -20°C or lower, under an inert atmosphere (Argon or Nitrogen), and protected from light. Equilibrate the vial to room temperature before opening to prevent moisture ingress[20][21]. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods[18][19].
-
PEGylated Peptides: The stability of the final conjugate depends on the peptide sequence. For long-term storage, it is recommended to lyophilize the purified product and store it at -20°C or -80°C.
References
-
ResearchGate. (2021). Best purification method of a PEGylated peptide?
-
BOC Sciences. PEGylated Protein Purification Techniques.
-
Castillo, G. M., et al. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC, NIH.
-
Thermo Fisher Scientific. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
-
AxisPharm. Iodo PEG.
-
Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
-
Wang, T., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry, ACS Publications.
-
Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed.
-
BenchChem. (2025). Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides.
-
PSU-ETD. (2009). Purification and Production of Pegylated Proteins using Membrane Processes.
-
Hutanu, D. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
-
Thermo Fisher Scientific UK. Sulfhydryl-Reactive Crosslinker Chemistry.
-
BenchChem. (2025). A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjugation.
-
BenchChem. (2025). Mechanism of Iodo-PEG7-alcohol in bioconjugation reactions.
-
BenchChem. (2025). A Comparative Analysis of N-Iodoacetyltyramine and Maleimide Reagents for Bioconjugation.
-
Thermo Fisher Scientific US. Sulfhydryl-Reactive Crosslinker Chemistry.
-
Cepham Life Sciences. Iodoacetyl-PEG2-Biotin.
-
AxisPharm. Iodo-PEG-Acid.
-
BroadPharm. Iodo PEG.
-
Nanocs. Iodoacetyl PEG amine.
-
ResearchGate. (2025). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
-
Nanocs. Iodoacetyl PEG Biotin.
-
Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. PubMed.
-
BenchChem. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
-
MedchemExpress.com. Iodo-PEG3-N3 | PROTAC Linkers.
-
BroadPharm. Iodoacetamide-PEG3-azide.
-
Streb, J., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
-
BenchChem. (2025). An In-depth Technical Guide to N-Iodoacetyltyramine Protein Modification.
-
Veronese, F. M., & Pasut, G. (2005). Peptide and protein PEGylation: a review of problems and solutions. Creative PEGWorks.
-
JenKem Technology. (2022). PEG Storage and Handling Conditions.
-
Zhang, C., et al. (2021). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC, NIH.
-
PrecisePEG. How to Choose the Right PEG Linker for Your Research and Applications.
-
Fisher Scientific. MM(PEG)n Reagents.
-
Carper, D., et al. (2018). Methods for the determination and quantification of the reactive thiol proteome. PMC, NIH.
-
Bachem. (2017). Pegylation of peptides.
-
BenchChem. (2025). Application Notes and Protocols: Bioconjugation Techniques for Attaching PEG to Peptides.
-
Wiśniewski, J. R., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. eScholarship.
-
BroadPharm. Instructions for Thiol PEG Reagents.
-
BenchChem. (2025). Technical Support Center: Polyethylene Glycol (PEG) Reagent Handling.
-
ResearchGate. (2017). Protocol I (peptide limited): Conjugation of cysteine-containing model....
-
Hamley, I. W. (2014). PEG−peptide conjugates. CentAUR.
-
Hamley, I. W. (2014). PEG–Peptide Conjugates. Biomacromolecules, ACS Publications.
-
PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
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tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate for surface modification
An Application Guide to Surface Modification Using tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound for advanced surface modification. We will delve into the underlying chemical principles, provide step-by-step protocols for immobilization and subsequent functionalization, and outline key characterization techniques for validation.
Principle of a Two-Stage Surface Functionalization
This compound is a heterobifunctional linker designed for the strategic, multi-step engineering of surfaces. Its molecular architecture consists of three key components:
-
Iodo Terminus: An alkyl iodide acts as a reactive group. Iodine is an excellent leaving group, making this end of the molecule highly susceptible to nucleophilic substitution (Sɴ2) reactions.[1][2] This allows for covalent attachment to surfaces pre-functionalized with nucleophiles such as primary amines or thiols.
-
PEG Spacer: A short, hydrophilic polyethylene glycol (PEG) chain increases the aqueous solubility of the linker.[1][2] When grafted onto a surface, this PEG spacer extends away from the substrate, creating a hydrophilic barrier that is well-known to reduce non-specific protein adsorption and improve biocompatibility.[3][4][5]
-
Boc-Protected Amine: The distal end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[6][7] The Boc group is stable under the conditions required for surface immobilization but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose a reactive primary amine.[1][7]
This design enables a powerful two-stage modification strategy:
-
Stage 1 (Immobilization): The molecule is covalently grafted onto a substrate via its iodo terminus.
-
Stage 2 (Functionalization): The Boc group is removed, and the newly exposed amine is used as a chemical handle to conjugate other molecules of interest, such as proteins, peptides, oligonucleotides, or small-molecule drugs.[8]
Caption: Overall workflow for surface modification.
Experimental Protocols
These protocols are designed for modifying a hydroxylated surface, such as silicon dioxide (silica, glass, quartz). The first step involves creating a nucleophilic amine-terminated surface using silane chemistry, which then serves as the anchor for the iodo-PEG linker.
Required Materials and Reagents
-
Substrates: Silicon wafers, glass slides, or quartz crystals.
-
Linker: this compound (MW: 359.2 g/mol ).[1]
-
Silane: (3-Aminopropyl)triethoxysilane (APTES).
-
Solvents: Anhydrous toluene, absolute ethanol (200 proof), dichloromethane (DCM), deionized (DI) water.
-
Acids/Bases: Sulfuric acid (H₂SO₄), hydrogen peroxide (30%, H₂O₂), trifluoroacetic acid (TFA), triethylamine (TEA).
-
Equipment: Sonicator, nitrogen gas line, fume hood, clean glassware (scintillation vials or beakers), magnetic stir plate, oven, contact angle goniometer, ellipsometer, XPS instrument.
Protocol 1: Preparation of Amine-Terminated Surface
This protocol creates a primary amine surface layer, which will serve as the nucleophile to attack the iodo-PEG linker.
-
Substrate Cleaning (Piranha Solution):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the silica substrates in the hot Piranha solution for 15-20 minutes. This process removes organic residues and hydroxylates the surface.[9][10]
-
Carefully remove the substrates and rinse extensively with DI water, followed by a final rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas and use immediately.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed glass container.
-
Immerse the clean, dry substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle stirring. To prevent water from interfering with the silanization, this step can be performed in a desiccator or under an inert atmosphere.
-
Remove the substrates and rinse with fresh toluene to remove excess, unbound silane.
-
Cure the substrates by baking in an oven at 110°C for 30-45 minutes. This promotes the formation of stable siloxane bonds.
-
Sonicate the substrates in ethanol for 5 minutes to remove any remaining physisorbed APTES, then rinse with ethanol and dry with nitrogen.
-
Protocol 2: Immobilization of the Iodo-PEG Linker
This step involves the nucleophilic substitution reaction between the surface amine groups and the iodo-terminus of the linker.
Caption: Covalent attachment of the linker to an amine-terminated surface.
-
Solution Preparation:
-
Prepare a 5 mM solution of this compound in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA), at a 2:1 molar ratio relative to the iodo-PEG linker. The base acts as an acid scavenger, neutralizing the HI that is formed and driving the reaction forward.
-
-
Immobilization Reaction:
-
Place the amine-terminated substrates in a clean, sealable glass container.
-
Submerge the substrates completely in the linker solution.
-
Seal the container and incubate for 18-24 hours at 40-50°C. Higher temperatures can accelerate the Sɴ2 reaction.
-
-
Rinsing and Drying:
-
Remove the substrates and rinse thoroughly with fresh DCM (or DMF), followed by absolute ethanol to remove unreacted linker and salt byproducts.
-
Dry the substrates under a gentle stream of nitrogen. At this stage, the surface is functionalized with a Boc-protected PEG layer.
-
Protocol 3: Deprotection to Expose Functional Amine
This final chemical step removes the Boc protecting group to yield a reactive primary amine.
-
Deprotection Solution: Prepare a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v).
-
Cleavage Reaction:
-
Immerse the Boc-protected PEG substrates in the TFA/DCM solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Rinsing and Neutralization:
-
Remove the substrates and rinse thoroughly with DCM to remove TFA and the cleaved Boc-group byproducts.
-
Rinse with a 5% TEA solution in DCM to neutralize any residual acid.
-
Perform a final rinse with absolute ethanol and dry with nitrogen. The surface is now ready for subsequent conjugation.
-
Characterization and Quality Control
A multi-technique approach is essential to validate each stage of the surface modification. This ensures that each protocol step was successful before proceeding to the next.
| Stage of Modification | Technique | Parameter Measured | Expected Outcome |
| 1. Bare Substrate (Post-Cleaning) | Contact Angle Goniometry | Water Contact Angle | < 10°. Indicates a clean, hydrophilic, hydroxylated surface. |
| Ellipsometry | Layer Thickness | Baseline measurement (oxide layer thickness). | |
| 2. Amine-Terminated (Post-APTES) | Contact Angle Goniometry | Water Contact Angle | Increase to 40-60°. The alkyl chains of APTES make the surface more hydrophobic. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Appearance of N1s peak, confirming the presence of amine groups. | |
| Ellipsometry | Layer Thickness | Increase of ~1-2 nm, corresponding to a monolayer of APTES. | |
| 3. Boc-PEG Surface (Post-Immobilization) | Contact Angle Goniometry | Water Contact Angle | May decrease slightly due to the PEG chain, but the Boc group is hydrophobic. Angle typically remains in the 50-70° range. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increase in C1s and O1s signals relative to N1s. High-resolution C1s scan should show a C-O ether peak. | |
| Ellipsometry | Layer Thickness | Further increase in thickness, dependent on the length of the PEG linker (~2-3 nm). | |
| 4. Amine-PEG Surface (Post-Deprotection) | Contact Angle Goniometry | Water Contact Angle | Significant decrease to < 40°. The terminal amine and hydrophilic PEG chain make the surface more wettable. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | The N1s signal should remain, but the C1s signal from the tert-butyl group will decrease or disappear. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Surface Coverage | Incomplete substrate cleaning or hydroxylation. | Ensure thorough Piranha cleaning. Check the quality of H₂O₂ and H₂SO₄. |
| Inactive APTES or Iodo-PEG linker due to moisture. | Use anhydrous solvents for silanization and immobilization steps. Store reagents in a desiccator. | |
| Insufficient reaction time or temperature for immobilization. | Increase incubation time to 24 hours or raise the temperature to 50-60°C. | |
| Incomplete Boc Deprotection | Deprotection time is too short. | Extend the TFA incubation time to 60 minutes. |
| Degraded TFA. | Use fresh, high-purity TFA. | |
| High Non-Specific Binding | Patchy or incomplete monolayer formation. | Optimize cleaning and immobilization steps. Use sonication during rinsing to remove physisorbed molecules.[9] |
| Contamination between steps. | Use clean glassware for each step and handle substrates with clean tweezers.[11] |
References
-
Zimmer & Peacock. Forming a SAM on a gold electrode. Available from: [Link]
-
PubChem. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available from: [Link]
-
AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. Available from: [Link]
-
National Center for Biotechnology Information. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. Available from: [Link]
-
Park, K., et al. Surface modification using silanated poly(ethylene glycol)s. Available from: [Link]
-
ResearchGate. Dual protection of amino functions involving Boc. Available from: [Link]
-
ResearchGate. Surface modification by poly(ethylene glycol) with different end-grafted groups: Experimental and theoretical study. Available from: [Link]
-
PubMed. Surface modification of poly(ethylene terephthalate) by plasma polymerization of poly(ethylene glycol). Available from: [Link]
-
PubMed. Surface modification using silanated poly(ethylene glycol)s. Available from: [Link]
Sources
- 1. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. Boc | BroadPharm [broadpharm.com]
- 8. polysciences.com [polysciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Application Notes & Protocols: A-Step-by-Step Guide to the Synthesis of Bifunctional Molecules with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision with PEG Linkers
In the realm of advanced therapeutics, bifunctional molecules represent a paradigm shift, enabling the creation of constructs like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) that offer targeted efficacy and reduced systemic toxicity.[1][2] Central to the design of these sophisticated molecules is the linker, a component that critically influences stability, solubility, and pharmacokinetics.[3][][5] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools.[6][7][8]
PEG is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker, imparts numerous advantageous properties to the final conjugate.[2][7] The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance a molecule's solubility and stability, prolong its circulation half-life, and reduce its immunogenicity.[6][8][9] This guide provides a detailed exploration of the synthesis of bifunctional molecules utilizing PEG linkers, offering both the theoretical underpinnings and practical, step-by-step protocols for their successful implementation in the laboratory.
Core Principles of PEGylation in Bifunctional Molecule Synthesis
The strategic incorporation of PEG linkers is driven by the desire to optimize the therapeutic index of a bifunctional molecule. The key benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of PEG effectively counteracts the hydrophobicity of many small molecule drugs or other moieties, improving the overall solubility of the conjugate in aqueous environments and preventing aggregation.[5][6][8]
-
Increased Stability: PEG chains form a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis, thereby increasing its stability in biological systems.[2][6][8]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream and greater opportunity to reach the target site.[6][10]
-
Reduced Immunogenicity: The PEG "shield" can mask immunogenic epitopes on the surface of proteins or other biomolecules, reducing the likelihood of an immune response.[5][8][10]
The versatility of PEG linkers lies in the ability to precisely control their structure, including length and the nature of their terminal functional groups, to suit specific applications.[6] These linkers can be categorized as monodispersed, having a single, defined molecular weight, or polydispersed, which is a mixture of polymers with an average molecular weight.[1][11]
Designing Your Synthetic Strategy: Choosing the Right PEG Linker
The success of your synthesis hinges on the selection of an appropriate PEG linker. This choice is dictated by the functional groups present on the two molecules to be conjugated and the desired chemical linkage. Bifunctional PEG linkers can be classified into two main categories:
-
Homobifunctional PEGs: These linkers possess identical reactive groups at both ends (e.g., NHS ester-PEG-NHS ester) and are typically used for crosslinking similar molecules.[12]
-
Heterobifunctional PEGs: These linkers feature two different reactive groups (e.g., N3-PEG-NHS ester), allowing for the controlled, sequential conjugation of two distinct molecules.[12] This is the most common type used in the synthesis of complex bifunctional therapeutics.
A variety of reactive functional groups can be incorporated onto the termini of PEG linkers to facilitate conjugation with different biomolecules.
Common PEG Linker Chemistries:
| Functional Group on PEG Linker | Target Functional Group on Molecule | Resulting Linkage | Key Considerations |
| NHS Ester | Primary Amine (-NH2) | Amide | Highly efficient reaction at pH 7-9.[13] |
| Maleimide | Thiol (-SH) | Thioether | Specific reaction with sulfhydryl groups at pH 6.5-7.5.[13] |
| Azide (N3) | Alkyne | Triazole (via Click Chemistry) | Highly specific and efficient bioorthogonal reaction.[13][14] |
| Alkyne | Azide (N3) | Triazole (via Click Chemistry) | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) versions available.[14][15] |
| Hydrazide | Aldehyde or Ketone | Hydrazone | Forms a stable bond under mild aqueous conditions.[8] |
Visualizing the Workflow: A Generalized Synthetic Scheme
The synthesis of a bifunctional molecule using a heterobifunctional PEG linker typically follows a two-step sequential conjugation strategy. This approach ensures precise control over the assembly of the final construct.
Caption: Generalized workflow for the synthesis of a bifunctional molecule.
Step-by-Step Protocols for Synthesis and Purification
The following protocols provide detailed methodologies for common PEGylation reactions. It is crucial to adapt these protocols based on the specific properties of your molecules and the chosen PEG linker.
Protocol 1: Amine-Reactive PEGylation using an NHS Ester-PEG Linker
This protocol describes the conjugation of a PEG linker with a primary amine-containing molecule, such as a protein or peptide.
Materials:
-
Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS Ester-PEG-Y (where Y is the second functional group)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of the NHS Ester-PEG-Y in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS Ester-PEG-Y to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the PEG linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Characterization:
Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG Linker
This protocol is suitable for molecules containing a free thiol group, such as a cysteine residue in a protein or peptide.
Materials:
-
Thiol-containing molecule in a suitable buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Maleimide-PEG-Y
-
Anhydrous DMSO or DMF
-
Thiol-containing quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Purification system
Procedure:
-
Preparation of Reagents:
-
If the thiol groups are in the form of disulfide bonds, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Dissolve the thiol-containing molecule in a dégazzed reaction buffer.
-
Prepare a fresh stock solution of the Maleimide-PEG-Y in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 2- to 10-fold molar excess of the dissolved Maleimide-PEG-Y to the molecule solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching the Reaction:
-
Add a quenching reagent in excess (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted maleimide groups.
-
Incubate for 30 minutes.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps outlined in Protocol 1.
-
Protocol 3: Bioorthogonal PEGylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol details the highly specific conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.[14]
Materials:
-
Alkyne-containing molecule
-
Azide-PEG-Y
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, prepared fresh)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Preparation of the Reaction Mixture:
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[6]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate chromatography method. It may be necessary to remove residual copper using a chelating resin.
-
Characterize the final product as described in the previous protocols.
-
Characterization of PEGylated Bifunctional Molecules
Thorough characterization is essential to ensure the quality, purity, and desired properties of the synthesized bifunctional molecule.[20]
Key Analytical Techniques:
| Technique | Purpose |
| UV/Vis Spectroscopy | To determine the concentration of the conjugate and estimate the drug-to-antibody ratio (DAR) if applicable.[19] |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation and assess purity.[18] |
| Size Exclusion Chromatography (SEC-HPLC) | To determine the extent of aggregation and fragmentation, and to purify the conjugate.[][21] |
| Reverse-Phase HPLC (RP-HPLC) | To assess purity and separate different PEGylated species.[19][21] |
| Hydrophobic Interaction Chromatography (HIC) | Useful for separating species with different drug-to-antibody ratios in ADCs.[19] |
| Ion Exchange Chromatography (IEX) | To separate molecules based on charge, which can be altered by PEGylation.[][17] |
| Mass Spectrometry (MS) | To confirm the identity and precise molecular weight of the conjugate and determine the degree of PEGylation.[18][22] |
| Functional Assays | To ensure that the biological activity of both functional ends of the molecule is retained after conjugation (e.g., binding assays, cytotoxicity assays).[20][23] |
Troubleshooting Common Challenges in PEGylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive reagents- Suboptimal reaction conditions (pH, temperature)- Steric hindrance- Hydrolysis of reactive groups | - Use fresh, high-quality reagents- Optimize reaction pH, temperature, and time- Use a longer PEG linker to reduce steric hindrance- For NHS esters, use anhydrous solvents and avoid aqueous buffers with primary amines |
| Aggregation of the Conjugate | - Hydrophobicity of the payload- High degree of PEGylation- Inappropriate buffer conditions | - Use a more hydrophilic PEG linker- Optimize the stoichiometry to achieve a lower degree of PEGylation- Screen different buffer formulations (pH, ionic strength, excipients) |
| Heterogeneity of the Final Product | - Multiple reactive sites on the molecule- Incomplete reaction | - Use site-specific conjugation methods- Drive the reaction to completion by increasing the molar excess of the PEG linker or extending the reaction time- Employ high-resolution purification techniques (e.g., IEX, HIC) |
Conclusion and Future Perspectives
The synthesis of bifunctional molecules with PEG linkers is a powerful strategy in modern drug development, enabling the creation of highly effective and targeted therapeutics.[1][] A thorough understanding of the underlying chemistry, careful selection of the appropriate PEG linker, and meticulous execution of the synthetic and purification protocols are paramount to success. As our ability to control the structure and functionality of these complex molecules continues to advance, we can anticipate the development of even more sophisticated and life-saving therapies. The field is continually evolving, with a focus on creating more precise control over PEG architecture and a deeper understanding of structure-property relationships.[7]
References
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available at: [Link]
-
What are PEG Linkers?. Creative Biolabs. Available at: [Link]
-
Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. Free Radical Biology and Medicine. Available at: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. Bioconjugate Chemistry. Available at: [Link]
-
PEG Linkers. ADC Review. Available at: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Overview of PEG Linkers & Their Applications. Technology Networks. Available at: [Link]
-
Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. RSC Advances. Available at: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available at: [Link]
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]
-
PEGylation of bovine serum albumin using click chemistry for the application as drug carriers. Journal of Materials Chemistry. Available at: [Link]
-
Purification of pegylated proteins. Journal of Chromatography B. Available at: [Link]
-
Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry. Available at: [Link]
-
Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... ResearchGate. Available at: [Link]
-
Genetic Code Expansion Enables Site-Specific PEGylation of a Human Growth Hormone Receptor Antagonist through Click Chemistry. Bioconjugate Chemistry. Available at: [Link]
-
Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-. International Journal of Peptide and Protein Research. Available at: [Link]
-
Key assays and analytical techniques for the development of antibody drug conjugates. Sygnature Discovery. Available at: [Link]
-
Application of PEG Linker. AxisPharm. Available at: [Link]
-
Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
-
Bifunctional Linkers: The Versatile Backbone of Molecular Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(PDF) Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. ResearchGate. Available at: [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Methods in Molecular Biology. Available at: [Link]
- Process for synthesizing peptides by using a PEG polymer support. Google Patents.
- Bifunctional derivatives of polyethylene glycol, their preparation and use. Google Patents.
-
Solid Phase Stepwise Synthesis of Polyethylene Glycol. Organic Letters. Available at: [Link]
-
Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available at: [Link]
-
Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Middle-East Journal of Scientific Research. Available at: [Link]
-
Targeted Protein O-GlcNAcylation Using Bifunctional Small Molecules. Journal of the American Chemical Society. Available at: [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Molecules. Available at: [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. Biomedical Engineering and Computational Biology. Available at: [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. Sensors. Available at: [Link]
-
Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Analytical Chemistry. Available at: [Link]
-
Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
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- 18. benchchem.com [benchchem.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Welcome to the technical support center for tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile PROTAC linker in their experiments. Here, we address common challenges and frequently asked questions to ensure the smooth execution of your synthetic protocols.
I. Introduction to the Reagent
This compound is a bifunctional molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a Boc-protected amine for coupling to one ligand and a primary alkyl iodide for nucleophilic substitution with another. The polyethylene glycol (PEG) spacer enhances the solubility and modulates the pharmacokinetic properties of the resulting PROTAC molecule.[1][2][3] While its structure appears straightforward, its reactivity can lead to several side reactions that may complicate synthesis and purification. This guide will help you navigate these potential issues.
II. Troubleshooting Common Side Reactions
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Question 1: My reaction is showing multiple spots on TLC/LC-MS, and the desired product is a minor component. What are the likely side products?
Answer:
The presence of multiple products suggests that side reactions are occurring. Based on the structure of this compound, several side reactions are possible:
-
Elimination (E2) Reaction: The primary alkyl iodide can undergo elimination in the presence of a base to form a vinyl ether byproduct. This is more likely if your nucleophile is sterically hindered or if the reaction is run at elevated temperatures.
-
Boc Deprotection: The Boc protecting group is sensitive to acidic conditions. If your reaction conditions are acidic, or if acidic byproducts are generated, you may be prematurely cleaving the Boc group.
-
Ether Cleavage: While less common under typical reaction conditions, the ether linkages in the PEG chain can be cleaved by strong acids, such as HI that can be generated in situ.[4][5][6]
Troubleshooting Workflow for Unexpected Side Products
Caption: Troubleshooting workflow for identifying side reactions.
Question 2: I am seeing a significant amount of a starting material-related impurity in my final product. What could it be and how do I remove it?
Answer:
A common impurity is the starting material for the iodination step, which is typically the corresponding tosylate or mesylate: tert-Butyl (2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl)carbamate. This can arise from an incomplete Finkelstein reaction during the synthesis of the iodo-compound.
Table 1: Common Impurities and Their Identification
| Impurity Name | Structure | Probable Cause | Analytical Detection |
| tert-Butyl (2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl)carbamate | Boc-NH-PEG2-OTs | Incomplete Finkelstein reaction | LC-MS (distinct molecular weight), NMR (aromatic protons from tosyl group) |
| tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | Boc-NH-PEG2-OH | Hydrolysis of the iodide or tosylate | LC-MS, NMR |
| Vinyl Ether | Boc-NH-PEG-CH=CH2 | Elimination side reaction | LC-MS (lower molecular weight), NMR (vinyl protons) |
Protocol for Removal of Tosylate Impurity:
-
Reaction Quench and Workup: After your reaction, quench with a solution of sodium thiosulfate to remove any residual iodine.
-
Liquid-Liquid Extraction: Perform a standard aqueous/organic extraction. The tosylate impurity is more polar than the desired product and may be partially removed in the aqueous phase.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The less polar desired product should elute before the more polar tosylate impurity.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: The compound should be stored at -20°C, protected from light and moisture.[1] The alkyl iodide is susceptible to degradation over time, especially when exposed to light, which can cause the formation of iodine, giving the compound a brownish tint.
Q2: My stock of this compound has turned brown. Is it still usable?
A: A brown color indicates the formation of iodine (I₂), likely due to some degradation. While it may still be usable for some applications, the purity is compromised. It is recommended to purify the compound before use by dissolving it in a minimal amount of a non-polar solvent and filtering it through a short plug of silica gel to remove the iodine.
Q3: What are the best practices for handling this reagent?
A: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Q4: Can I use a strong base for my nucleophilic substitution reaction?
A: It is advisable to avoid strong, sterically hindered bases like tert-butoxide, as they can promote the E2 elimination side reaction. Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are generally preferred.
Q5: What is the expected stability of the Boc group during my reaction?
A: The Boc group is stable to most basic and nucleophilic conditions. However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] Ensure your reaction conditions are not acidic to prevent premature deprotection.
Diagram of Key Molecular Liabilities
Caption: Key reactive sites and potential side reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your nucleophile (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization by LC-MS
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: UV (e.g., 214 nm, 254 nm) and Mass Spectrometry (ESI+).
-
Expected Mass: [M+H]⁺, [M+Na]⁺.
V. References
-
Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]
-
West, J. Tosylates And Mesylates. Master Organic Chemistry. March 10, 2015. [Link]
-
West, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. November 19, 2014. [Link]
-
Wikipedia. Ether. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Sources
- 1. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Synthesis of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Welcome to the technical support resource for tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a critical PEG linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important reagent. We will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Synthesis Overview & Workflow
The synthesis of this compound is typically achieved in a two-step process starting from 2-(2-(2-aminoethoxy)ethoxy)ethanol. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by the iodination of the terminal hydroxyl group.
Sources
Technical Support Center: Purification of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a key bifunctional linker in bioconjugation and PROTAC development.[1] Our aim is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the integrity and purity of your final product.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The synthesis of this compound typically involves a two-step process from its corresponding alcohol precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. The terminal hydroxyl group is first converted to a better leaving group, often a tosylate or mesylate, followed by a nucleophilic substitution with an iodide source, such as sodium iodide, in a Finkelstein-type reaction.[2][3]
Understanding this synthetic route is crucial for anticipating potential impurities that may complicate purification:
-
Unreacted Starting Material: Incomplete conversion of the starting alcohol, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate.
-
Intermediate Tosylate/Mesylate: Residual activated intermediate that did not undergo substitution.
-
Byproducts of Tosylation/Mesylation: Including potential chlorinated species if tosyl chloride is used.[4]
-
Elimination Byproducts: Formation of unsaturated PEG chains, particularly if the reaction is heated.
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be prematurely cleaved.[5][6]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your reaction mixture, offering potential causes and actionable solutions.
| Issue | Symptom(s) | Possible Cause(s) | Solution(s) |
| Product Contamination with Starting Material | A spot on the TLC with a similar polarity to the starting alcohol. Mass spectrometry analysis shows the presence of the starting material's molecular weight. | Incomplete iodination reaction. | Optimize the reaction conditions by increasing the equivalents of the iodide source or extending the reaction time. For purification, utilize a gradient elution in your column chromatography, starting with a less polar solvent system to elute your product first. |
| Multiple Spots on TLC Close to the Product Spot | Streaking or multiple spots with similar Rf values on the TLC plate. | Presence of closely related impurities such as the tosylate/mesylate intermediate or small PEG oligomers of different lengths. | Improve the resolution of your column chromatography by using a shallower solvent gradient. Consider using a different stationary phase, such as reversed-phase silica gel (C18), which separates based on hydrophobicity.[] |
| Low Product Recovery After Column Chromatography | The yield of the purified product is significantly lower than expected. | The product may be partially adsorbing to the silica gel. The Boc group may be partially cleaving on the acidic silica gel. | Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina. |
| Difficulty Visualizing the Product on TLC | The product spot is faint or invisible under UV light or with common stains like potassium permanganate. | PEG chains often do not have a strong UV chromophore.[6] Some common stains may not be effective for PEGylated compounds. | Use an iodine chamber for visualization, as iodine can form colored complexes with the ether oxygens of the PEG chain.[5][8] Alternatively, Dragendorff's reagent is known to be effective for staining PEGs.[6] |
| Product Degradation During Workup or Purification | Appearance of a new, more polar spot on TLC corresponding to the de-Boc'd product. | Exposure to acidic conditions during an aqueous workup (e.g., with HCl) or on the silica gel column.[9] | During liquid-liquid extraction, use a mild wash with saturated sodium bicarbonate solution instead of a strong acid.[10] When performing column chromatography, consider neutralizing the silica gel as mentioned above. |
| Presence of Inorganic Salts in the Final Product | NMR spectrum shows broad signals or the presence of inorganic residues. | Incomplete removal of salts (e.g., sodium iodide, sodium tosylate) during the aqueous workup. | Perform a thorough aqueous workup with multiple extractions. Washing the organic layer with brine can help remove residual water and some inorganic salts.[10] If salts persist, a desalting step using size exclusion chromatography or dialysis may be necessary for larger PEGylated molecules.[11] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the reaction progress?
A1: Thin-layer chromatography (TLC) is the most common method. Due to the potential for poor visualization under UV light, it is recommended to use an iodine chamber or a specific PEG stain like Dragendorff's reagent.[5][6] Comparing the reaction mixture to a spot of the starting material will show the consumption of the alcohol and the appearance of a new, typically less polar, product spot.
Q2: Can I use liquid-liquid extraction to purify my product?
A2: Liquid-liquid extraction is an excellent initial purification step to remove water-soluble impurities like excess sodium iodide.[12] A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water and brine.[10] However, it is unlikely to remove organic impurities like the starting material or tosylate intermediate, for which column chromatography is necessary.
Q3: What are the recommended storage conditions for the purified product?
A3: As an alkyl iodide, the product can be sensitive to light and heat, which can cause decomposition and the release of iodine, leading to a yellow or brownish color.[13][14] It is recommended to store the purified compound at -20°C in a tightly sealed container, protected from light.[]
Q4: My purified product is a colorless oil. Is this expected?
A4: Yes, this compound is often isolated as a colorless to pale yellow oil or liquid at room temperature.[15]
Q5: The Boc protecting group seems to be unstable during my purification. What can I do?
A5: The Boc group is known to be labile under acidic conditions.[5][6] To prevent its cleavage, avoid acidic washes during the workup and consider neutralizing your silica gel for column chromatography by adding a small percentage (e.g., 0.1-1%) of triethylamine to your eluent.[16]
IV. Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in your reaction mixture.
1. TLC Analysis:
-
Develop a TLC method to separate the product from impurities. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.
-
Gradually increase the polarity (more ethyl acetate) to find a solvent system where the product has an Rf value of approximately 0.3-0.4.
-
Visualize the TLC plate using an iodine chamber.[8]
2. Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
3. Sample Loading:
-
Concentrate the crude reaction mixture to a minimal volume.
-
Adsorb the crude oil onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed sample and load it onto the top of the column.
4. Elution:
-
Begin eluting with a non-polar solvent system (e.g., 90:10 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 70:30 or 50:50 hexane:ethyl acetate). A shallow gradient is often more effective for separating closely related impurities.[13]
5. Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Diagram: Purification Workflow
Caption: General experimental workflow for the purification of this compound.
V. Data Presentation
Table: Representative Solvent Systems for Column Chromatography
| Stage | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| Initial Elution | 90:10 to 80:20 | Elution of non-polar byproducts. |
| Product Elution | 70:30 to 50:50 | Elution of the target compound. |
| Final Wash | 40:60 to 0:100 | Elution of polar impurities and starting material. |
Note: These ratios are starting points and should be optimized based on TLC analysis.
Diagram: Troubleshooting Decision Tree
Caption: Decision-making logic for troubleshooting common purification issues.
VI. References
-
Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry (RSC Publishing). Available at: [Link]
-
Recover Polyethylene Glycol from Aqueous Solution : r/chemistry. Reddit. Available at: [Link]
-
Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. Lietuvos mokslų akademijos Leidybos skyrius. Available at: [Link]
-
Stains for Developing TLC Plates. Available at: [Link]
-
Extraction of Lead Ions and Partitioning Behavior in Aqueous Biphasic Systems Based on Polyethylene Glycol and Different Salts. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Extraction behaviors of aqueous PEG impregnated resin system in terms of impregnation stability and recovery via protein impregnated resin interactions on bovine serum albumin. PMC - NIH. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Finkelstein Reaction. Unacademy. Available at: [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
How to stain PEG (2000 Da) on TLC? ResearchGate. Available at: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Available at: [Link]
-
Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use for the preparation of PEG-based branched p. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube. Available at: [Link]
-
Tosylation of Alcohols. YouTube. Available at: [Link]
-
Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. ResearchGate. Available at: [Link]
-
(PDF) Devitrification and Recrystallization of Nanoparticle-containing Glycerol and PEG-600 Solutions. ResearchGate. Available at: [Link]
-
Chromatography of PEG containing compounds : r/Chempros. Reddit. Available at: [Link]
-
Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm. Available at: [Link]
-
Best purification method of a PEGylated peptide? ResearchGate. Available at: [Link]
-
Detecting Ethylene Glycol and Diethylene Glycol Impurities. AZoM. Available at: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. Available at: [Link]
-
PEGylation reagents (linkers, crosslinkers and labels). Interchim. Available at: [Link]
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Navigating the Nuances of a Bifunctional Linker: A Technical Guide to the Stability of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Technical Support & Troubleshooting Center
Welcome, researchers and drug development professionals. This guide, compiled by our senior application scientists, provides an in-depth analysis of the stability of the bifunctional linker, tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate. In the intricate world of bioconjugation and PROTAC development, understanding the stability of your linker is paramount to the success and reproducibility of your experiments. This document is structured as a dynamic troubleshooting resource to address the common challenges and questions that arise when working with this versatile, yet sensitive, molecule in solution.
Frequently Asked Questions (FAQs): Understanding the Core Stability Principles
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this linker is dictated by its two key functional groups: the tert-butoxycarbonyl (Boc)-protected amine and the terminal primary iodo group. The primary concerns are the acid-lability of the Boc group and the susceptibility of the iodo group to nucleophilic substitution, including hydrolysis. Additionally, the polyethylene glycol (PEG) backbone can be prone to oxidative degradation under certain conditions.
Q2: How stable is the Boc-protecting group in common experimental buffers?
A2: The Boc group is renowned for its stability under neutral and basic conditions, making it compatible with a wide range of buffers such as PBS, HEPES, and borate buffers.[1][2] However, it is readily cleaved under acidic conditions.[1][2] Prolonged exposure to even mildly acidic pH (<6) should be avoided to prevent premature deprotection of the amine.
Q3: What is the expected stability of the iodo group in aqueous solutions?
A3: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group and, consequently, the most reactive of the haloalkanes towards nucleophilic substitution.[3][4] In aqueous buffers, the primary iodo group in this linker is susceptible to hydrolysis, where water acts as a nucleophile, replacing the iodine with a hydroxyl group. The rate of this hydrolysis is dependent on factors such as temperature, pH, and the presence of other, stronger nucleophiles in the buffer.[5][6]
Q4: Can components of my buffer system affect the stability of the iodo group?
A4: Absolutely. Buffers containing nucleophilic species, such as Tris (which has a primary amine) or buffers with high concentrations of carboxylates or phosphates, can accelerate the degradation of the iodo group through nucleophilic substitution.[7] For reactions where the iodo group's integrity is critical, it is advisable to use non-nucleophilic buffers like HEPES or MES. The nucleophilicity of the solvent also plays a crucial role; polar protic solvents can solvate and stabilize the leaving iodide ion, facilitating substitution reactions.[8][9][10][11]
Q5: Is there a risk of intramolecular cyclization with this linker?
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during the use of this compound.
Problem 1: Low or no yield in my conjugation reaction.
-
Possible Cause 1: Degraded Linker. The iodo group may have been hydrolyzed or displaced by a nucleophile from the buffer prior to your reaction.
-
Possible Cause 2: Premature Deprotection of the Boc Group. If your reaction conditions are acidic, the Boc group may have been cleaved, leading to unwanted side reactions of the primary amine.
-
Solution: Ensure your reaction buffer is maintained at a neutral or slightly basic pH (7.2-8.5) to maintain the integrity of the Boc group.[16]
-
Problem 2: Appearance of unexpected byproducts in my reaction mixture.
-
Possible Cause 1: Hydrolysis of the Iodo Group. The most common byproduct is likely the corresponding alcohol, formed from the hydrolysis of the terminal iodide.
-
Solution: Minimize the time the linker is in an aqueous solution before the addition of your target molecule. Consider using a co-solvent system with a polar aprotic solvent like DMSO or DMF to reduce the concentration of water.[17]
-
-
Possible Cause 2: Reaction with Buffer Components. Nucleophilic buffer species can react with the iodo group, leading to the formation of buffer-linker adducts.
-
Solution: Switch to a non-nucleophilic buffer system such as HEPES.
-
-
Possible Cause 3: Oxidative Degradation of the PEG Chain. While less common under standard conditions, the PEG linker can be susceptible to oxidative damage, especially in the presence of transition metals or reactive oxygen species.
-
Solution: Ensure your buffers are prepared with high-purity water and consider degassing them to remove oxygen. Avoid sources of metal contamination.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent Handling and Storage of the Linker. The stability of the linker is highly dependent on how it is stored and handled.
-
Solution: Adhere strictly to the recommended storage conditions, typically at -20°C and protected from light.[15] When preparing solutions, allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis.[5][15][18] Prepare stock solutions in anhydrous DMSO or DMF and store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short-term storage.[5][15][18]
-
Data Summary: Factors Influencing Stability
The following table summarizes the key factors affecting the stability of this compound in solution.
| Factor | Effect on Boc Group | Effect on Iodo Group | Effect on PEG Chain | Recommendations |
| pH | Unstable at pH < 6.[1] | Hydrolysis rate can be pH-dependent.[19] | Generally stable. | Maintain pH between 7.0 and 8.5 for most applications. |
| Temperature | Stable at ambient temperatures. | Increased temperature accelerates hydrolysis and substitution reactions.[5] | Can accelerate oxidative degradation.[20] | Perform reactions at controlled room temperature or below if stability is a concern. |
| Light | Generally stable. | Can promote degradation of alkyl iodides. | Can contribute to oxidative degradation. | Protect solutions from light, especially during long-term storage and reactions. |
| Buffer Composition | Stable in most common buffers. | Susceptible to reaction with nucleophilic buffers (e.g., Tris).[7] | Generally stable. | Use non-nucleophilic buffers like HEPES or PBS. |
| Oxygen | Stable. | Stable. | Can lead to oxidative degradation.[13] | Degas buffers for sensitive applications. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of the linker to maximize its stability.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents moisture condensation inside the vial.[5][15][18]
-
Solvent Selection: Use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[17]
-
Dissolution: Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon), add the desired volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10-50 mM).
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C under an inert atmosphere. For frequent use, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for a Conjugation Reaction
This protocol provides a general workflow for using the linker in a conjugation reaction, for example, with a thiol-containing biomolecule.
-
Buffer Preparation: Prepare a fresh, non-nucleophilic, and amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[15] Degas the buffer by sparging with argon or nitrogen for at least 15 minutes.
-
Biomolecule Preparation: Dissolve your thiol-containing biomolecule in the prepared reaction buffer. If the biomolecule has been stored in a buffer containing other nucleophiles, perform a buffer exchange using a desalting column.
-
Linker Addition: Immediately before initiating the reaction, dilute the required amount of the linker stock solution into the reaction mixture. The final concentration of the organic co-solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to minimize potential effects on protein structure and stability.[17]
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature) with gentle mixing. Monitor the progress of the reaction by a suitable analytical method, such as LC-MS.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to react with any remaining iodo-functionalized linker.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.
Visualizing Experimental Workflows
Workflow for Linker Solution Preparation and Use
Caption: Workflow for preparing and using the linker solution.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting decision tree for low conjugation yield.
By understanding the inherent stability characteristics of this compound and adhering to the recommended handling and experimental procedures, researchers can mitigate common issues and achieve more consistent and reliable results in their synthetic endeavors.
References
- BenchChem. (2025).
- Rathore, A. S., & Kumar, D. (2019). Degradation Pathways: A Case Study with Pegylated L-Asparaginase.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Grubel, K., Rosenthal, W. S., Autrey, T., Henson, N. J., Koh, K., Flowers, S., & Blake, T. A. (n.d.). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study.
- BioPharmaSpec. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Bifunctional Linkers for Bioconjugation with a Focus on Alkyne-Containing Moieties.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Hubbell, J. A., & Lutolf, M. P. (n.d.).
- ChemPep. (n.d.). Overview of PEG Linkers.
- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- BenchChem. (2025).
- Der Pharma Chemica. (n.d.).
- Ellesmere OCR A level Chemistry. (n.d.). 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes. Google Sites.
- AxisPharm. (n.d.). Iodo PEG.
- BOC Sciences. (n.d.).
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Lee, S., & Thompson, D. H. (n.d.).
- Biopharma PEG. (2020, February 19).
- MedchemExpress.com. (n.d.). Iodo-PEG7-alcohol | PROTAC Linkers.
- Physics & Maths Tutor. (2025, January 19). Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note.
- Gopi, H. N., et al. (2023, May 10). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 21(18), 3766-3769.
- BenchChem. (2025). A Researcher's Guide to PEG Linker Stability: An In-Vitro and In-Vivo Comparison.
- BenchChem. (2025).
- PubMed. (2020, January 21). OPA-Based Bifunctional Linker for Protein Labeling and Profiling.
- New Journal of Chemistry (RSC Publishing). (n.d.).
- Gordon, I. M., Maskill, H., & Ruasse, M.-F. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 123-151.
- Physics & Maths Tutor. (n.d.).
- PurePEG. (2025, July 23). Cleavable vs.
- Analytical Methods (RSC Publishing). (n.d.). A bifunctional fluorescent probe for sensing of Al3+ and H2S.
- ResearchGate. (2025, August 7). ChemInform Abstract: Electrophilic Iodo-Mediated Cyclization in PEG under Microwave Irradiation: Easy Access to Highly Functionalized Furans and Pyrroles.
- Khan Academy. (n.d.). Nucleophilicity (nucleophile strength) (video).
- Physics & Maths Tutor. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects.
- ResearchGate. (2025, August 6). (PDF) Dual protection of amino functions involving Boc.
- Organic & Biomolecular Chemistry (RSC Publishing). (2020, September 2). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Chemistry LibreTexts. (2023, January 22). Nucleophile.
- AxisPharm. (2024, September 24).
- Doc Brown's Chemistry. (n.d.). hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes.
- PubMed. (n.d.).
- LCGC International. (2022, April 6). Tips & Tricks: Trouble Analyzing PEGs?.
- Kevill, D. N., & D'Souza, M. J. (2011, April 29). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 536-543.
- Biopharma PEG. (2019, November 7).
- Chemistry LibreTexts. (2019, June 5). 7.8: The Nucleophile.
- Reddit. (2023, August 12). Help to understand trends in nucleophilicity due to size and solvent.
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- 14. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. pharmtech.com [pharmtech.com]
Navigating the Challenges of PEGylated PROTAC Synthesis: A Technical Support Guide
For Immediate Release
For researchers and drug development professionals pioneering advancements in targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer immense therapeutic potential. The incorporation of Polyethylene Glycol (PEG) linkers is a common strategy to enhance the solubility and pharmacokinetic properties of these complex molecules. However, this approach often introduces synthetic and purification challenges that can lead to frustratingly low yields.
This technical support center, structured in a user-friendly question-and-answer format, provides a comprehensive troubleshooting guide. As Senior Application Scientists, we aim to equip you with the knowledge to diagnose and resolve common issues encountered during the synthesis of PEGylated PROTACs, ensuring your research progresses efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in PROTAC design?
A1: PEG linkers are widely employed in PROTAC design due to their advantageous physicochemical properties. Their main benefits include:
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the PROTAC, which can reduce renal clearance and extend its in vivo half-life.[2]
-
Reduced Non-Specific Binding: The hydrophilicity of PEG linkers can minimize non-specific binding to plasma proteins and other biological macromolecules, leading to more reliable in vitro and in vivo data.[3]
-
Fine-Tuning of Molecular Properties: The length and structure of PEG chains are easily tunable, allowing for precise optimization of the PROTAC's molecular properties.[2][4]
Q2: How does the length of the PEG linker impact PROTAC efficacy?
A2: The linker is not merely a spacer but an active component that critically influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5][6] The length of the PEG linker is a critical parameter:
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3][5][6]
-
Too Long: Conversely, an excessively long linker can result in an unstable or unproductive ternary complex, leading to inefficient ubiquitination.[3][5][6]
Therefore, it is crucial to empirically test a range of linker lengths to identify the optimal one for a specific target protein and E3 ligase pair.[5]
Troubleshooting Guide: Synthesis & Purification
Here, we address common problems encountered during the synthesis and purification of PEGylated PROTACs and provide actionable solutions.
Problem 1: Low Yield in Coupling Reactions
Q3: My PROTAC synthesis has a very low yield. Where should I begin troubleshooting?
A3: A low yield in a multi-step PROTAC synthesis can stem from various factors. A systematic approach is recommended:[3]
-
Verify Starting Material Integrity: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker using techniques like NMR and LC-MS.[3][7] Ensure reagents have not degraded during storage.[3]
-
Evaluate the First Coupling Reaction: The initial coupling of the linker to one of the ligands is a frequent point of failure.[3] Analyze the reaction mixture by LC-MS to assess the conversion to the desired intermediate.[3]
-
Assess the Second Coupling Reaction: Similarly, evaluate the efficiency of the second coupling step.[3]
Caption: A systematic workflow for troubleshooting low PROTAC yield.
Q4: I'm observing incomplete reactions and the presence of starting materials alongside my product. What are the likely causes?
A4: This common issue can often be attributed to several factors:
-
Inefficient Coupling Reagents: For amide bond formation, which is a frequent reaction in PROTAC synthesis, the choice of coupling reagent is critical. Consider using more efficient reagents like HATU or HOBt.[7]
-
Steric Hindrance: The reactive functional groups on your ligand or linker might be sterically hindered.[3][7] If this is suspected, consider using a longer PEG linker to increase flexibility and reduce steric clash.[3][7]
-
Suboptimal Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated esters and reduce the yield.[7] Optimizing the reaction temperature and time is also crucial.[7]
| Parameter | Recommendation | Rationale |
| Coupling Reagents | HATU, HOBt/EDC | More efficient activation of carboxylic acids. |
| Solvent | Anhydrous DMF or DCM | Prevents hydrolysis of activated intermediates. |
| Temperature | Room Temperature (initially) | Can be gently heated if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes side reactions, especially oxidation.[3] |
Q5: I'm seeing multiple byproducts in my reaction mixture. What are the likely side reactions?
A5: The nature of side reactions depends on the functional groups present. For instance, if you are using a linker with a thiol group, a common side reaction is the oxidation of the thiol to form a disulfide dimer.[3] This "capped" intermediate is unreactive in subsequent steps, thereby reducing the overall yield.[3]
-
Mitigation Strategy:
-
Protecting Groups: Protecting the thiol group (e.g., with a trityl group) before amide coupling is a robust strategy.[3] The protecting group can be removed under mild conditions before the final coupling step.[3]
-
Inert Atmosphere: Rigorously degassing all solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidation.[3]
-
Problem 2: Purification Challenges
Q6: My reaction appears complete by LC-MS, but the isolated yield after column chromatography is poor. What could be the issue?
A6: This is a frequent challenge when purifying PROTACs containing PEG linkers.
-
High Polarity: PEG linkers significantly increase the polarity of the PROTAC molecule.[3] This can cause the compound to adhere strongly to normal-phase silica gel, leading to streaking, poor separation, and low recovery.[3]
-
Solution: Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying polar molecules like PEGylated PROTACs.[3]
| Purification Method | Advantages for PEGylated PROTACs | Considerations |
| RP-HPLC | Excellent for polar compounds, high resolution.[3] | Requires optimization of gradient and column chemistry.[3] |
| Size Exclusion Chromatography (SEC) | Useful for removing excess, low molecular weight reagents.[8][] | May not separate PROTAC from closely related impurities.[8] |
Caption: A typical workflow for PROTAC synthesis and purification.
Troubleshooting Guide: Characterization and Activity
Problem 3: Analytical & Biological Issues
Q7: My purified PROTAC shows broad, poorly resolved peaks in ¹H NMR. What could be the cause?
A7: This is often due to the conformational flexibility of the PROTAC molecule.
-
Presence of Rotamers: Amide bonds can exhibit restricted rotation, leading to the presence of multiple conformers (rotamers) that are in slow exchange on the NMR timescale.[3]
-
Aggregation: At high concentrations, large PROTAC molecules can aggregate.[3]
-
Solutions:
Q8: My purified PROTAC shows low activity in cellular assays. What are the potential causes?
A8: If the PROTAC has been successfully synthesized and characterized, low cellular activity could be due to several factors:
-
Poor Cell Permeability: Despite the benefits of PEG linkers, the overall physicochemical properties of the PROTAC may still limit its ability to cross the cell membrane.[3]
-
Inefficient Ternary Complex Formation: The specific combination of ligands and linker length may not be optimal for forming a stable ternary complex within a cellular context.[3]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation, leading to a decrease in efficacy.[3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[3]
-
Incorrect E3 Ligase: Ensure that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in the cell line used for your experiments.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling Reaction
-
Reagent Preparation: Dissolve the carboxylic acid-containing fragment (1.0 eq) and the amine-containing fragment (1.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[10]
-
Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[7][10]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][10]
-
Purification: Purify the crude product by reverse-phase preparative HPLC.[3][10]
Protocol 2: Western Blotting for Protein Degradation
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[11]
By systematically addressing these common challenges, researchers can improve the efficiency of their PROTAC synthesis and accelerate the development of these promising new therapeutics.
References
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Scott, D. E., Bayle, E. D., & Ciulli, A. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. [Link]
-
ResearchGate. Effect of PROTAC linker length and conjugation site. [Link]
-
Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-972. [Link]
-
Portland Press. Methods to accelerate PROTAC drug discovery. [Link]
-
ResearchGate. Scope of PROTAC synthesis via amide coupling. [Link]
-
ResearchGate. Protein conjugates purification and characterization. [Link]
-
Shcherbakov, D., & Varnek, A. (2020). Novel approaches for the rational design of PROTAC linkers. Molecules, 25(21), 5036. [Link]
-
Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(16), 11027-11038. [Link]
-
Concia, M., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Polymers, 12(6), 1349. [Link]
-
Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]
-
Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
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- 2. nbinno.com [nbinno.com]
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- 5. benchchem.com [benchchem.com]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of HPLC Purification for PEGylated Compounds
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of PEGylated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and purifying these heterogeneous molecules. Here, we will delve into the root causes of common issues and provide practical, field-proven troubleshooting strategies to enhance the resolution, purity, and yield of your PEGylated products.
The Core Challenge: Heterogeneity in PEGylation
The covalent attachment of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a powerful technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] However, the PEGylation reaction itself often yields a complex mixture of products, which is the primary hurdle in downstream purification.[3] This heterogeneity manifests in several ways:
-
Degree of PEGylation: The reaction can produce a mixture of mono-, di-, and multi-PEGylated species.[3]
-
Positional Isomers: PEG can attach to different sites on the molecule, creating isomers with similar physical properties but potentially different biological activities.[3][4]
-
Unreacted Species: The mixture invariably contains unreacted protein or molecule and excess PEG reagent.[3]
-
PEG Polydispersity: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the broadness of chromatographic peaks.[1]
-
Degradation Products: Hydrolysis of the PEGylating reagent can introduce additional impurities.[3]
This inherent complexity demands robust and well-optimized HPLC methods to ensure the final product is pure, safe, and effective. A multi-step purification approach combining different chromatography techniques is often necessary to achieve the desired level of purity.[3]
Troubleshooting Guide: Common HPLC Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape - Broadening and Tailing
Question: Why are my peaks for PEGylated compounds consistently broad or tailing in Reversed-Phase (RP)-HPLC, and how can I improve them?
Causality: Peak broadening and tailing in RP-HPLC are common artifacts when analyzing PEGylated compounds. The large, flexible PEG chain can lead to several undesirable interactions:
-
Slow Mass Transfer: The PEG moiety can hinder the molecule's diffusion into and out of the pores of the stationary phase, leading to band broadening.
-
Secondary Interactions: The ether oxygens in the PEG backbone can interact with active silanol groups on the silica surface of the column, causing peak tailing.[1]
-
Conformational Flexibility: The PEG chain can adopt multiple conformations, leading to a heterogeneous population of molecules with slightly different retention times, which manifests as a broad peak.
Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic approach to troubleshooting poor peak shape in RP-HPLC.
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity can improve mass transfer.[5]
-
Ion-Pairing Agent: Incorporate 0.1% trifluoroacetic acid (TFA) into your mobile phase. TFA acts as an ion-pairing agent, masking silanol interactions and improving peak shape.[4]
-
-
Increase Column Temperature:
-
Select an Appropriate Stationary Phase:
-
Pore Size: Use a wide-pore stationary phase (e.g., 300 Å) to better accommodate the large size of the PEGylated molecule and improve diffusion.
-
Alkyl Chain Length: A shorter alkyl chain stationary phase, such as C4 or C8, is often more suitable than C18.[5] The highly hydrophobic C18 phase can lead to strong, irreversible adsorption of the PEG moiety, causing poor recovery and peak shape.
-
-
Optimize the Gradient:
-
Employ a shallow gradient (e.g., 1-2% change in organic solvent per minute) to improve the separation of different PEGylated species.[5]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C4 or C8, wide-pore (300 Å) | Reduces strong hydrophobic interactions and improves mass transfer for large molecules.[5] |
| Mobile Phase | Acetonitrile with 0.1% TFA | Acetonitrile offers better efficiency, and TFA minimizes silanol interactions.[4] |
| Temperature | 45-60 °C | Improves kinetics and reduces viscosity, leading to sharper peaks.[5] |
| Gradient | Shallow (1-2% / min) | Enhances the resolution between closely eluting PEGylated species.[5] |
Issue 2: Poor Resolution and Inability to Separate Species
Question: I am struggling to separate the unreacted protein from the mono-PEGylated species, or different PEGylated forms from each other. What should I do?
Causality: The addition of a PEG chain can significantly alter the properties of a molecule, but different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers may still have very similar characteristics, making them difficult to resolve. The choice of HPLC mode is critical here. While RP-HPLC is excellent for separating positional isomers where the PEG attachment alters local hydrophobicity, other techniques may be better suited for separating based on the number of PEG chains.[1][5]
Decision Tree for HPLC Mode Selection
Caption: A decision-making workflow for selecting the appropriate HPLC mode.
Step-by-Step Solutions:
-
Ion-Exchange Chromatography (IEX):
-
Principle: IEX separates molecules based on their net surface charge. PEGylation of amine groups (like lysine residues) neutralizes their positive charge.[1]
-
Application: This makes IEX highly effective for separating species with different numbers of attached PEG chains (e.g., unmodified, mono-, di-PEGylated).
-
Troubleshooting: If resolution is poor, optimize the salt gradient (make it shallower) and the pH of the mobile phase to maximize the charge differences between your species of interest.
-
-
Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius (size in solution). PEGylation significantly increases the size of a molecule.
-
Application: Useful for removing unreacted small molecules like excess PEG reagent and for separating species with significant size differences.[3]
-
Troubleshooting: Poor resolution in SEC can be due to non-ideal interactions with the stationary phase. Ensure you are using a mobile phase with sufficient ionic strength (e.g., 150 mM phosphate buffer) to minimize these secondary interactions.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on hydrophobicity under non-denaturing, high-salt conditions. The PEG moiety is hydrophilic and can shield hydrophobic regions of the protein, reducing its retention on the HIC column.
-
Application: Can be effective for separating different PEGylated forms, as the degree of PEGylation will influence the overall surface hydrophobicity.
-
| HPLC Mode | Separation Principle | Best For Separating | Key Optimization Parameter |
| Ion-Exchange (IEX) | Net Surface Charge | Species with a different number of PEG chains.[1] | Salt gradient and pH |
| Size-Exclusion (SEC) | Hydrodynamic Radius | Molecules with large size differences (e.g., PEGylated protein vs. free PEG).[3] | Mobile phase ionic strength |
| Reversed-Phase (RP) | Hydrophobicity | Positional isomers and species with different degrees of PEGylation.[5] | Organic solvent gradient and temperature |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Different PEGylated forms under non-denaturing conditions.[1] | Salt type and concentration gradient |
Issue 3: Detection and Quantification Problems
Question: I am having trouble detecting my PEGylated compound, or the response is not what I expect. What could be the issue?
Causality: The PEG moiety itself lacks a strong UV chromophore, which can make detection challenging, especially for free PEG or when the attached molecule also has a poor UV response.[][7] Furthermore, the large size and heterogeneity of PEGylated compounds can lead to issues with ionization in mass spectrometry (MS) and non-linear responses in other detectors.
Step-by-Step Solutions:
-
For UV Detection:
-
If your target molecule has a chromophore (e.g., proteins with tryptophan and tyrosine residues), detection at 280 nm is standard.
-
If the molecule lacks a chromophore, you may need to use a PEGylating reagent that contains a UV-active group.[]
-
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that is not dependent on the optical properties of the analyte, making it suitable for detecting PEG.[]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that can overcome the limitations of UV detection for PEGylated compounds.[7]
-
Refractive Index (RI) Detector: RI detection can be used for quantifying free PEG, but it is sensitive to temperature and mobile phase composition changes, making it less suitable for gradient elution.[]
-
-
For Mass Spectrometry (MS) Detection:
-
Complex Spectra: The polydispersity of PEG leads to a very complex mass spectrum with multiple charge states for each PEGylated species.[8]
-
Charge Stripping: A post-column addition of a charge-stripping agent, such as triethylamine (TEA), can simplify the mass spectrum by reducing the number of charge states, making data interpretation easier.[8]
-
High-Resolution MS: Utilizing high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) combined with advanced deconvolution software is often necessary to resolve the complex spectra and accurately determine the mass of the PEGylated species.[1][8]
-
Frequently Asked Questions (FAQs)
Q1: Is it possible to use a single HPLC step to purify my PEGylated protein to homogeneity? A1: While possible in rare cases, it is highly unlikely. Due to the complex heterogeneity of the PEGylation reaction mixture, a multi-step purification strategy is almost always required.[3] A common approach is to use IEX to separate by the degree of PEGylation, followed by RP-HPLC to separate positional isomers, or SEC to remove aggregates and unreacted PEG.
Q2: How does the size of the PEG chain affect my HPLC method development? A2: Larger PEG chains (e.g., 20 kDa, 40 kDa) will have a more pronounced effect on the molecule's properties.[4] They will cause a greater increase in hydrodynamic radius (more impact in SEC), potentially shield more surface charge (more impact in IEX), and can lead to more significant peak broadening in RP-HPLC. Method parameters, especially the gradient and stationary phase pore size, must be adjusted accordingly.
Q3: My PEGylated protein seems to be degrading during RP-HPLC analysis. What can I do? A3: Degradation can be caused by the acidic mobile phase (e.g., TFA) or high temperatures. If you suspect degradation, try to use a less harsh acid, such as formic acid. Also, minimize the time the sample spends at high temperatures during preparation and analysis. If possible, consider a non-denaturing technique like IEX or HIC.[1]
Q4: Can I use the same column for analyzing both small molecule and large protein PEGylates? A4: It is not recommended. The optimal column chemistry differs significantly. Large protein PEGylates require wide-pore columns (e.g., 300 Å) with shorter alkyl chains (C4) to prevent denaturation and ensure good recovery.[5] Small molecule PEGylates might be better resolved on standard pore size columns (e.g., 100 Å) with more retentive phases like C18.
References
-
Phenomenex. Investigations into Improving the Separation of PEGylated Proteins. [Link]
-
LCGC International. Tips & Tricks: Trouble Analyzing PEGs?. [Link]
-
Phenomenex. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. [Link]
-
Frontiers in Bioengineering and Biotechnology. From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]
-
ResearchGate. RP HPLC methods for PEGylated proteins downstream. [Link]
-
Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]
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- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with PEG Linkers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for leveraging polyethylene glycol (PEG) linkers to improve the aqueous solubility of hydrophobic molecules. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the principles at play, enabling you to navigate the nuances of your specific projects with confidence.
I. Foundational Principles: Why PEGylation Works
PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a powerful strategy to overcome the challenge of poor aqueous solubility that plagues many promising drug candidates.[1][2][3] The success of this technique is rooted in the fundamental physicochemical properties of PEG.
-
Inherent Hydrophilicity: PEG is a water-soluble polymer composed of repeating oxyethylene units (-O-CH2-CH2-). This structure facilitates extensive hydrogen bonding with water molecules. By conjugating a PEG chain to a hydrophobic molecule, you are essentially cloaking it in a hydrophilic shield, thereby increasing its affinity for aqueous environments.[1][3][4]
-
Formation of a Hydration Shell: The flexible PEG chain creates a dynamic hydration shell around the hydrophobic core of the drug molecule.[3] This layer of water molecules acts as a steric barrier, physically preventing the hydrophobic molecules from aggregating—a primary cause of poor solubility.[3]
-
Alteration of Physicochemical Properties: PEGylation increases the hydrodynamic volume of the molecule, which is its effective size in solution.[3] This increased size, coupled with enhanced hydrophilicity, favorably alters the molecule's partitioning behavior, making it more likely to remain in the aqueous phase.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with PEG linkers to improve the solubility of hydrophobic molecules.
General Questions
Q1: What are the primary benefits of PEGylating a hydrophobic drug?
A1: Beyond the significant increase in aqueous solubility, PEGylation offers several key advantages:
-
Prolonged Circulating Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, allowing it to circulate in the bloodstream for a longer duration.[1]
-
Reduced Immunogenicity: The hydrophilic PEG chains can mask antigenic sites on the molecule, reducing the likelihood of an immune response.[1]
-
Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, thereby enhancing its stability in biological systems.[1]
Q2: What are the common challenges associated with PEGylating small hydrophobic molecules?
A2: While highly effective, PEGylation is not without its challenges:
-
Reaction Heterogeneity: PEGylation reactions can yield a mixture of products, including unreacted starting materials, molecules with varying numbers of PEG chains attached, and positional isomers. This heterogeneity can complicate purification and characterization.
-
Reduced Biological Activity: The PEG chain can sterically hinder the interaction of the drug with its target, potentially reducing its efficacy. Careful consideration of the PEGylation site and linker length is crucial to mitigate this.
-
Potential for Anti-PEG Antibodies: Although PEG is considered to have low immunogenicity, pre-existing and treatment-induced anti-PEG antibodies have been observed in some individuals.[5] This can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[5]
-
Manufacturing Complexity: PEGylation adds additional steps to the synthesis and purification process, which can increase the overall cost and complexity of drug development.
Q3: How do I choose the right PEG linker for my application?
A3: The selection of an appropriate PEG linker depends on several factors:
-
Functional Groups: The choice of reactive group on the PEG linker is dictated by the available functional groups on your hydrophobic molecule (e.g., amines, thiols, carboxyls).
-
PEG Chain Length (Molecular Weight): Longer PEG chains generally lead to a greater increase in solubility and a longer in vivo half-life.[] However, they also have a higher potential for steric hindrance. A range of PEG lengths should be screened to find the optimal balance for your specific molecule.
-
PEG Architecture (Linear vs. Branched): Branched PEGs offer a larger hydrodynamic volume for a given molecular weight, which can provide a more pronounced "stealth" effect and further reduce renal clearance compared to linear PEGs.[7][8][9] However, they may also introduce more significant steric hindrance.[7][8]
Troubleshooting-Specific Questions
Q4: My PEGylated product is precipitating out of solution. What could be the cause and how can I fix it?
A4: Precipitation of a PEGylated product can be due to several factors:
-
Incomplete PEGylation: A significant amount of unreacted, insoluble starting material can co-precipitate with the PEGylated product.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your formulation buffer can significantly impact the solubility of the conjugate.
-
Aggregation: The PEGylated molecules themselves may be aggregating.
To troubleshoot this, first, confirm the degree of PEGylation to ensure the reaction has proceeded as expected. Then, screen a variety of formulation buffers with different pH values and ionic strengths. If aggregation is suspected, techniques like Dynamic Light Scattering (DLS) can be used for confirmation. Incorporating stabilizing excipients may also be necessary.
Q5: My PEGylation reaction yield is very low. What are the common culprits?
A5: Low reaction yield is a frequent issue. Consider the following:
-
Poor Solubility of Reactants: If your hydrophobic molecule is not fully dissolved in the reaction mixture, the reaction will be inefficient. The use of a co-solvent like DMSO or DMF can help, but the final concentration should typically be kept below 10% to avoid impacting the stability of biomolecules.
-
Inactive PEG Reagent: PEG reagents with reactive functional groups like NHS esters are susceptible to hydrolysis. Ensure your PEG reagent is stored under appropriate conditions (e.g., desiccated at -20°C) and use freshly prepared solutions.
-
Suboptimal Reaction Conditions: The pH, temperature, and stoichiometry of the reaction are critical. Ensure the pH is optimal for the specific chemistry you are using and consider performing a titration of the PEG reagent to find the ideal molar excess.
III. Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific issues you may encounter during your PEGylation experiments.
Troubleshooting Low PEGylation Yield
Low conjugation efficiency is a common hurdle. The following flowchart provides a logical approach to diagnosing and resolving this issue.
Troubleshooting Aggregation of PEGylated Product
Aggregation can occur during the reaction or during purification and storage. Here’s how to approach this problem:
Step 1: Detect and Characterize the Aggregates
-
Visual Inspection: The simplest method is to look for turbidity or precipitation in your sample.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of larger particles in solution. A bimodal or multimodal distribution, with a population of particles significantly larger than the expected monomeric species, is indicative of aggregation. A high polydispersity index (PDI > 0.3) also suggests the presence of aggregates.
-
Size Exclusion Chromatography (SEC): In SEC, aggregates will elute earlier than the monomeric PEGylated product. The appearance of a high molecular weight shoulder or a distinct peak in the void volume of the column is a clear sign of aggregation.
Step 2: Mitigate Aggregation
-
Optimize Reaction Conditions:
-
Lower Protein/Molecule Concentration: High concentrations increase the likelihood of intermolecular interactions.
-
Adjust PEG:Molecule Molar Ratio: An excess of bifunctional PEG linkers can lead to cross-linking.
-
Control Reaction Rate: Lowering the temperature can slow down the reaction, potentially favoring intramolecular PEGylation over intermolecular aggregation.
-
-
Incorporate Stabilizing Excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine) can be added to the reaction or formulation buffer to enhance stability.
-
Screen Formulation Buffers: Systematically evaluate a range of pH and ionic strength conditions to find the optimal buffer for your PEGylated product.
Troubleshooting Specific Chemistries
1. NHS Ester Chemistry
-
Issue: Low conjugation efficiency.
-
Cause: Hydrolysis of the NHS ester. NHS esters are highly susceptible to hydrolysis, especially at high pH.
-
Solution:
-
-
Issue: Side reactions.
-
Cause: At pH > 8.5, side reactions with tyrosine, histidine, and serine residues can occur.
-
Solution: Maintain strict pH control during the reaction. If side reactions are suspected, use mass spectrometry to identify the modified residues.
-
2. Maleimide Chemistry
-
Issue: Low conjugation yield.
-
Issue: Conjugate instability (loss of PEG).
IV. Data Presentation
The extent of solubility enhancement is dependent on the properties of the hydrophobic molecule and the characteristics of the PEG linker.
Table 1: Illustrative Solubility Enhancement of Hydrophobic Molecules with PEGylation
| Hydrophobic Molecule | Original Aqueous Solubility | PEG Linker | Fold Increase in Solubility | Reference(s) |
| Paclitaxel | < 0.1 µg/mL | 2'-PEG (5 kDa) | >66,000 | [15] |
| Curcumin | ~11 ng/mL | PEG 6000 | >20 | [8] |
| Simvastatin | 8.74 µg/mL | PEG 12000 | ~3 | [9] |
| Tyrosine Kinase Inhibitor (Imatinib) | Low | PEGylated Dendrimer | Significant | [1] |
Table 2: Comparative Impact of PEG Architecture and Molecular Weight on Hydrodynamic Radius
| PEGylated Molecule | PEG Architecture | Total PEG MW (kDa) | Hydrodynamic Radius (nm) | Reference(s) |
| α-lactalbumin | Linear | 20 | 5.2 | [7] |
| α-lactalbumin | Branched | 20 | 5.42 | [7] |
| Bovine Serum Albumin | Linear | 40 | 6.4 | [7] |
| Bovine Serum Albumin | Branched | 40 | 7.36 | [7] |
V. Experimental Protocols
This section provides detailed step-by-step protocols for key experiments.
Protocol 1: General Procedure for Amine-Reactive PEGylation using an NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a small molecule containing a primary amine.
Materials:
-
Amine-containing hydrophobic molecule
-
mPEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (ensure it is amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC-SEC)
Procedure:
-
Molecule Preparation: Dissolve the hydrophobic molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in the Reaction Buffer to the desired concentration.
-
Conjugation Reaction:
-
Add the dissolved hydrophobic molecule to the Reaction Buffer.
-
Add the desired molar excess of the dissolved mPEG-NHS ester to the molecule solution. A 5- to 20-fold molar excess is a good starting point.
-
Ensure the final concentration of the organic co-solvent is below 10%.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated conjugate from unreacted starting materials and byproducts using a suitable method like HPLC-SEC.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Aqueous Solubility Assessment using the Shake-Flask Method
This protocol outlines a standard method for determining the thermodynamic solubility of a PEGylated compound.
Materials:
-
Lyophilized PEGylated compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Scintillation vials or suitable containers
-
Shaker incubator
-
Syringe filters (0.22 µm)
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the lyophilized PEGylated compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to sit undisturbed to let the undissolved material settle.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered solution and quantify the concentration of the PEGylated compound using a validated analytical method.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
VI. Visualizations
Diagrams can help clarify complex workflows and relationships.
Experimental Workflow for PEGylation and Analysis
Mechanism of Solubility Enhancement
Logical Flow to Improved Pharmacokinetics
Sources
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Long PEG Linkers
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of steric hindrance in bioconjugation, with a particular focus on the strategic use of long Polyethylene Glycol (PEG) linkers. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Steric Hindrance
Steric hindrance is a common obstacle in bioconjugation, where the three-dimensional structure of a biomolecule physically obstructs the chemical reaction at a specific site.[1][2] This can be caused by the target amino acid residue being buried within the protein's folded structure or shielded by neighboring residues.[1][2] The size and bulkiness of the molecule being conjugated can also contribute to this spatial obstruction.[2][3] When steric hindrance is a factor, you may observe low or no conjugation yield, incomplete reactions, or a lack of site-specificity.[2]
Long PEG linkers are versatile tools to mitigate these effects. These flexible, hydrophilic spacers can increase the distance between the biomolecule and the payload, providing greater "reach" for the reactive groups to interact and minimizing steric clashes.[1][4] However, the length of the PEG linker is a critical parameter that must be carefully optimized.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the first signs that steric hindrance might be negatively impacting my bioconjugation reaction?
A: Several key indicators can suggest that steric hindrance is a limiting factor in your experiment:
-
Low or No Conjugation Yield: The most obvious sign is a significantly lower amount of the final bioconjugate than theoretically expected, even with an excess of reagents.[1][2]
-
Incomplete Reactions: Analysis of your reaction mixture (e.g., via SDS-PAGE or HPLC) shows a large proportion of unconjugated starting material.[2]
-
Lack of Site-Specificity: If you are targeting a specific amino acid residue, you may find that conjugation is occurring at more accessible but less desirable sites on the biomolecule's surface.[2]
-
Reduced Biological Activity: If the PEG linker and payload are attached near a critical functional region of the biomolecule, such as the antigen-binding site of an antibody, steric hindrance can impair its biological function.[2]
Q2: How does increasing the PEG linker length help overcome steric hindrance?
A: Longer PEG linkers act as flexible spacer arms, effectively increasing the distance between the biomolecule and the molecule to be conjugated.[1][7] This provides several advantages:
-
Increased Reach: The extended linker can access reactive sites that may be partially buried or located in sterically crowded environments.[1][2]
-
Reduced Steric Clash: By creating more space between bulky molecules, longer linkers minimize repulsive forces that can prevent reactive groups from coming into close enough proximity for a reaction to occur.[1]
-
Improved Solubility: PEG is inherently hydrophilic, and longer chains can help to solubilize hydrophobic payloads, which can otherwise lead to aggregation and reduced reactivity.[4][8]
Q3: Can a PEG linker be too long? What are the potential downsides?
A: Yes, there is a trade-off when it comes to PEG linker length. While longer linkers can be beneficial, excessively long chains can lead to:
-
Reduced Biological Activity: An overly long and flexible linker can sometimes wrap around the biomolecule, potentially masking key binding sites or interfering with its function.[2][6]
-
Decreased Potency: In the context of Antibody-Drug Conjugates (ADCs), some studies have shown that longer PEG linkers can lead to a reduction in in vitro cytotoxicity.[5][9]
-
Potential for Increased Immunogenicity: While PEG is generally considered to have low immunogenicity, very long chains can, in some cases, elicit an immune response.[2][10]
The optimal PEG length provides a balance, offering enough separation to overcome steric hindrance without negatively impacting the function of the bioconjugate.[2]
Q4: What is the "PEG dilemma" and how do cleavable linkers address it?
A: The "PEG dilemma" refers to the conflicting roles of the PEG shield. While the dense, hydrophilic layer of PEG is excellent for prolonging circulation time and reducing immunogenicity, it can also create steric hindrance that impedes the uptake of the bioconjugate by target cells and the subsequent release of the payload.[11][12] Cleavable PEG linkers are a strategy to overcome this. These linkers are designed to be stable in circulation but are cleaved by specific conditions within the target cell's environment (e.g., low pH or the presence of certain enzymes), shedding the PEG shield and facilitating drug release.[11]
Troubleshooting Guide
This section provides solutions to common problems encountered during bioconjugation experiments where steric hindrance is a suspected cause.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inaccessible Reactive Site: The target amino acid (e.g., lysine or cysteine) is buried within the biomolecule's 3D structure.[1] | 1. Optimize Linker Length: Test a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal distance for efficient conjugation.[1][5] 2. Site-Directed Mutagenesis: If the protein's structure is known and it won't compromise function, mutate a non-essential, surface-exposed amino acid to a reactive one like cysteine.[1][2] 3. Mild, Reversible Denaturation: In some cases, carefully controlled partial denaturation can expose buried residues. This should be approached with caution to avoid irreversible unfolding.[1] |
| Steric Clash Between Bulky Molecules: Both the biomolecule and the payload are large, preventing their reactive groups from getting close enough.[1] | 1. Use a Longer PEG Linker: This is the primary strategy to increase the spatial separation between the two molecules.[3] 2. Consider Branched PEG Linkers: Branched or multi-arm PEGs can sometimes provide a more effective shield and overcome steric hindrance.[3][13] 3. Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels.[1] | |
| Reduced Biological Activity of the Final Conjugate | PEGylation at or near a critical functional site: The PEG chain is sterically hindering the interaction of the biomolecule with its target.[2] | 1. Site-Specific Conjugation: Employ techniques that target residues far from the active or binding site. Introducing a unique cysteine residue in a non-critical region is a common strategy.[2] 2. Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor or by binding the biomolecule to its target to prevent PEGylation in that region.[2][7] |
| Heterogeneous Product Mixture (e.g., multiple PEGylations) | Multiple accessible reactive sites on the biomolecule: This leads to a mixture of mono-, di-, and multi-PEGylated products.[7] | 1. Control Reaction Stoichiometry: Carefully titrate the molar ratio of the PEG reagent to the biomolecule. Lowering the ratio can favor mono-PEGylation.[7] 2. Optimize Reaction pH: For amine-reactive chemistry, a slightly lower pH (around 7.0) can increase selectivity for the N-terminus over lysine residues due to differences in their pKa values.[7] |
Visualizing the Solution: The Role of PEG Linker Length
The following diagram illustrates how a longer PEG linker can overcome steric hindrance.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
Technical Support Center: Iodo-PEG Linker Stability & Conjugation
Welcome to the technical support resource for iodo-PEG linkers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers, troubleshooting advice, and validated protocols to ensure the success of your bioconjugation experiments. As application scientists, we understand that successful conjugation goes beyond simply mixing reagents; it requires a foundational understanding of the linker's chemistry and its interaction with the experimental environment.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for an iodo-PEG linker with a biomolecule?
The core of the conjugation reaction is a bimolecular nucleophilic substitution (SN2) reaction. The iodoacetyl group at the end of the PEG linker is a potent electrophile. It is specifically targeted by the sulfhydryl (thiol) group of a cysteine residue in a protein or peptide. For the reaction to proceed efficiently, the thiol group (-SH) must be deprotonated to its more nucleophilic thiolate anion (-S⁻) form.[1] The thiolate then attacks the carbon atom attached to the iodine. Iodine, being an excellent leaving group, is displaced, resulting in the formation of a highly stable and irreversible thioether bond.[1][2]
Caption: Troubleshooting workflow for low conjugation yield.
Problem: Poor Specificity / Multiple Products Observed
-
Cause: The reaction pH may be too high, or you may be using a large excess of the iodo-PEG linker. [1]Above pH 8.5, other nucleophilic residues like histidine and lysine can become deprotonated and react with the iodoacetyl group. [1][3]* Solution:
-
Strict pH Control: Ensure the reaction pH does not exceed 8.5.
-
Optimize Stoichiometry: Reduce the molar excess of the iodo-PEG linker. A 5- to 20-fold molar excess over the protein is a typical starting point, but this should be optimized to minimize off-target modifications. [1] 3. Reaction Time & Temperature: Consider reducing the reaction time or performing the incubation at a lower temperature (e.g., 4°C) to improve selectivity. [1]
-
Problem: Iodo-PEG Linker is Unstable in My Buffer
-
Cause: The primary degradation pathway for iodoacetyl groups in aqueous buffer is hydrolysis, which is accelerated at high pH. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon and displacing the iodine, ultimately leading to an inactive glycolic acid derivative.
-
Solution:
-
Prepare Fresh: Always prepare the iodo-PEG linker solution immediately before use. Do not store it in aqueous buffers for extended periods.
-
Control pH: Maintain the pH in the recommended 8.0-8.5 range. Avoid excursions to higher pH values where the rate of hydrolysis increases significantly. [1] 3. Protect from Light: Iodoacetyl compounds can be light-sensitive, which can generate free iodine that may cause other side reactions with residues like tyrosine or tryptophan. [3][4]Perform reactions in the dark or in amber vials. [1][3]
-
Experimental Protocol & Best Practices
This generalized protocol outlines the key steps for conjugating an iodo-PEG linker to a cysteine-containing protein or peptide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate Conjugation by NMR
For researchers, scientists, and drug development professionals, the precise and verifiable construction of complex biomolecules is paramount. The covalent attachment of linkers and payloads to proteins or other macromolecules is a foundational step in creating therapeutics like Antibody-Drug Conjugates (ADCs) and targeted protein degraders like PROTACs. The linker, tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, is a versatile building block for these applications, featuring a terminal iodo group for nucleophilic substitution and a Boc-protected amine for further functionalization.[1][2][3]
However, the assertion of a successful conjugation cannot be assumed. It must be proven. This guide provides an in-depth, technical comparison of methodologies for validating the conjugation of this specific linker, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, compare NMR to alternative techniques, and provide actionable protocols to ensure the integrity of your scientific work.
The Imperative of Validation: Why NMR is the Gold Standard
Successful conjugation hinges on the formation of a new covalent bond between the linker and the target molecule, typically at a nucleophilic site like a cysteine thiol or a lysine amine. The reaction displaces the iodine atom, a very good leaving group, which fundamentally alters the chemical environment of the adjacent methylene (-CH₂-) group.[2]
While methods like Mass Spectrometry (MS) can confirm the final mass of the conjugate and High-Performance Liquid Chromatography (HPLC) can assess purity, NMR spectroscopy offers a unique and direct window into the reaction site itself. It provides unambiguous structural information, allowing you to:
-
Confirm Covalent Bond Formation: By observing the disappearance of signals from the starting material and the appearance of new, predictable signals in the product.
-
Verify Site of Conjugation: By analyzing the chemical shift changes of the atoms directly involved in the new bond.
-
Structurally Characterize the Linker Both Pre- and Post-Conjugation: Ensuring the integrity of the linker throughout the process.
Decoding the Conjugation Event: A ¹H NMR Perspective
The ¹H NMR spectrum is the most direct and informative tool for validating this specific conjugation. Let's dissect the key spectral features of the starting material, this compound, and predict the changes upon successful reaction.
Key Spectral Signatures of the Unconjugated Linker:
-
A: tert-Butyl (Boc) Protons (~1.44 ppm): A sharp, strong singlet integrating to 9 protons. This signal is characteristic of the Boc protecting group and should remain unchanged after conjugation, confirming its stability.[4]
-
B: Carbamate N-H Proton (~5.0 ppm): A broad singlet integrating to 1 proton. Its chemical shift can be variable and it may exchange with deuterium in solvents like D₂O.
-
C, D, E: PEG-like Ether Protons (~3.5-3.7 ppm): A series of complex multiplets corresponding to the 10 protons of the ethylene glycol chain. These signals provide information about the linker backbone.
-
F: Methylene Protons adjacent to Iodine (~3.28 ppm): A distinct triplet integrating to 2 protons. The high electronegativity of the iodine atom pulls electron density away, "deshielding" these protons and shifting their signal downfield. This is our primary reporter signal.
Upon successful conjugation via nucleophilic substitution (e.g., with a protein thiol, R-SH), the iodine is displaced.
Predicted Spectral Changes Post-Conjugation:
-
Disappearance of the Iodo-Adjacent Signal (F): The triplet at ~3.28 ppm will completely disappear. This is the most critical and unambiguous evidence that the iodo-group has reacted.
-
Appearance of a New Thioether Signal: A new signal, corresponding to the newly formed -S-CH₂- protons, will appear. This signal will be shifted upfield (to a lower ppm value, typically ~2.7-2.9 ppm) compared to the original -I-CH₂- signal because sulfur is less electronegative than iodine.
-
Shift in Adjacent Methylene Signal (E): The protons on the adjacent carbon will also experience a change in their chemical environment, leading to a subtle but detectable shift in their corresponding multiplet.
-
Persistence of the Boc Group Signal (A): The strong singlet at ~1.44 ppm will remain, confirming the protecting group is intact.
This clear "disappearance and appearance" of signals provides a definitive, self-validating confirmation of the covalent modification.
Experimental Workflow and Protocol
The validation process follows a logical and straightforward workflow, which can be visualized as follows:
Caption: NMR validation workflow for conjugation.
Detailed Experimental Protocol: ¹H NMR Validation
1. Sample Preparation:
-
Unconjugated Linker (Reference):
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Purified Conjugate:
-
After the conjugation reaction, purify the biomolecule conjugate using an appropriate method (e.g., Size Exclusion Chromatography (SEC) or dialysis) to remove unreacted linker.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Dissolve the conjugate in ~0.6 mL of Deuterium Oxide (D₂O) to a final concentration of 1-5 mg/mL. Note: For proteins, this step helps to suppress the large water signal.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for sensitivity).
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum. For the protein conjugate sample, use a water suppression pulse sequence (e.g., PRESAT or WET) to attenuate the residual H₂O signal.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the lower-concentration conjugate sample.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the internal standard (TMS at 0 ppm for the linker) or a known solvent residual peak.
-
Integrate the relevant peaks to determine their relative proton counts.
-
Compare the spectrum of the conjugate directly with the reference spectrum of the unconjugated linker, focusing on the disappearance of the -CH₂-I signal and the appearance of new signals in the upfield region.
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR provides definitive structural proof, a comprehensive validation strategy often involves orthogonal techniques. Each method offers unique advantages and answers different questions about your conjugate.[5][6]
| Technique | Principle of Operation | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[7] | Unambiguous confirmation of covalent bond formation, site of reaction, and structural integrity of the linker. | Provides direct structural evidence; non-destructive. | Relatively low sensitivity (requires mg of material); complex spectra for large proteins.[8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[9] | Confirms the molecular weight of the final conjugate; can determine the distribution of linker-to-protein ratios (e.g., DAR).[6][10] | High sensitivity and accuracy; provides distribution information for heterogeneous mixtures. | Provides no direct information on the location of the covalent bond; is a destructive technique. |
| HPLC | Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity, size, charge).[5][11] | Assesses purity, quantifies remaining starting material, and separates conjugated from unconjugated species.[12] | Excellent for purity analysis and quantification; well-established and robust. | Provides no direct structural information on the nature of the chemical bond.[13] |
Causality in Method Selection: The choice of technique is driven by the question you need to answer. To prove a covalent bond was formed at a specific chemical site, NMR is essential . To determine the average number of linkers attached to a population of antibodies, MS is the superior tool . To ensure your final product is free of unreacted starting materials, HPLC is the method of choice . A truly robust validation package will often leverage all three.
Conclusion
The validation of a bioconjugation reaction is not a trivial step but a cornerstone of rigorous scientific research and development. For the specific case of this compound, ¹H NMR spectroscopy stands out as the most powerful and direct method for confirming the successful formation of the desired covalent bond. By tracking the disappearance of the key -CH₂-I reporter signal and the concomitant appearance of a new, shifted signal, researchers can proceed with confidence, knowing their molecular construct is precisely what they designed it to be. Integrating NMR data with orthogonal techniques like MS and HPLC creates a self-validating system that ensures the integrity, purity, and identity of the final product, upholding the highest standards of scientific trustworthiness.
References
-
AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. CellMosaic. Available from: [Link]
-
Bioconjugate Analysis & Purification. CellMosaic. Available from: [Link]
-
Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available from: [Link]
-
High Resolution Mass Spectrometry. CuriRx. Available from: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
The use of mass spectrometry to aid ADC development. YouTube. Available from: [Link]
-
Characterization of the Conjugation Pattern in Large Polysaccharide–Protein Conjugates by NMR Spectroscopy. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
SEC-MALS: CMI Guide to Protein Conjugate Analysis Introduction. Harvard Medical School. Available from: [Link]
-
Advances in protein complex analysis using mass spectrometry. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Protein mass spectrometry. Wikipedia. Available from: [Link]
-
Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. Available from: [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Center for Biotechnology Information (NCBI). Available from: [Link]
- Determination of modification degree of therapeutic proteins using 1h-nmr spectroscopy. Google Patents.
-
NMR-Based Methods for Protein Analysis. ACS Publications. Available from: [Link]
-
How can NMR spectroscopy help protein biopharmaceutical development? European Pharmaceutical Review. Available from: [Link]
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- 2. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. curirx.com [curirx.com]
- 7. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
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- 10. youtube.com [youtube.com]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Molecules Synthesized with tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Introduction: The Critical Role of Linker Characterization in Advanced Bioconjugates
In the landscape of modern therapeutics, the precise covalent linkage of molecules to form bioconjugates—such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs)—is paramount. The linker is not merely a passive spacer but a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the final construct.[1] tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is a heterobifunctional linker featuring a short, hydrophilic polyethylene glycol (PEG) chain, a terminal reactive iodo group for conjugation to nucleophiles like thiols, and a tert-butoxycarbonyl (Boc)-protected amine for subsequent coupling reactions.[2]
The synthesis of complex biomolecules using such linkers necessitates rigorous analytical characterization, with mass spectrometry (MS) serving as the cornerstone technology.[3][4] This guide provides an in-depth analysis of what to expect when characterizing molecules modified with this iodo-PEG linker by mass spectrometry, compares its analytical signature to common alternatives, and offers field-proven protocols to ensure data integrity and trustworthiness. We will delve into the expected fragmentation patterns and provide the causal logic behind experimental choices, empowering researchers to not only acquire but also confidently interpret their data.
The Analyte: Understanding the Mass Spectrometry Signature
When a biomolecule, such as a peptide containing a cysteine residue, is conjugated using this compound, a multi-step chemical modification occurs. Each step imparts a specific mass shift that is readily detectable by high-resolution mass spectrometry (HRMS).
Step 1: Alkylation via Thioether Bond Formation The reactive iodo group readily undergoes nucleophilic substitution with a thiol (e.g., from a cysteine side chain), forming a stable thioether bond.[5]
-
Reagent: this compound (Formula: C₁₁H₂₂INO₄, Mol. Weight: 359.2 g/mol )[2]
-
Reaction: R-SH + I-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NHBoc → R-S-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NHBoc + HI
-
Mass Shift: The iodine atom (126.90 Da) is displaced. The net mass addition to the target molecule is the mass of the linker minus iodine: 359.20 - 126.90 = +232.30 Da .
Step 2: Boc Deprotection The Boc group is typically removed under acidic conditions to reveal a primary amine, which can be used for subsequent conjugation.
-
Reaction: R-Linker-NHBoc → R-Linker-NH₂
-
Mass Shift: The Boc group (C₅H₉O₂) has a mass of 101.12 Da. However, the reaction involves the loss of isobutylene (C₄H₈, 56.11 Da) and CO₂ (44.01 Da), with the addition of a proton to the amine. The net change is the loss of the Boc group itself, resulting in a mass change of -100.12 Da (loss of C₅H₈O₂).
This step-wise modification provides clear mass shifts that allow for the monitoring of reaction completion at the MS1 level.
Predictive Fragmentation Analysis: A Roadmap for MS/MS Interpretation
Tandem mass spectrometry (MS/MS) is essential for confirming the site of conjugation and the structural integrity of the linker.[3] The fragmentation of a peptide modified with this linker is a composite of the cleavage patterns of its constituent parts: the peptide backbone, the Boc-carbamate (if present), the PEG chain, and the thioether linkage.
Characteristic Fragmentation Pathways
-
Boc Group Fragmentation (if present): Under collision-induced dissociation (CID), a protonated Boc group is highly labile and fragments predictably. The most common pathway is the loss of isobutylene (C₄H₈), resulting in a neutral loss of 56.06 Da . A less frequent, but diagnostic, fragmentation is the loss of the entire Boc group as C₅H₈O₂, a neutral loss of 100.05 Da .
-
PEG Chain Fragmentation: The ethylene glycol units are susceptible to cleavage, producing a characteristic "sawtooth" pattern in the MS/MS spectrum. This occurs via the neutral loss of ethylene glycol units (C₂H₄O), corresponding to a mass difference of 44.03 Da between adjacent fragment ions.[6] This signature is a hallmark of PEGylated molecules.
-
Thioether Bond Fragmentation: The thioether bond formed between the linker and a cysteine residue is generally stable. However, under CID conditions, cleavage can occur. This fragmentation is more complex than simple bond rupture and is proposed to proceed through pathways that may involve the formation of a ketoimine intermediate, leading to specific fragment ions that can confirm the linkage.[7] Cleavage of the C-S bond is a dominant pathway, often retaining the charge on the peptide fragment.
-
Peptide Backbone Fragmentation: The linker modification can influence the fragmentation of the peptide backbone. The presence of the bulky, flexible PEG chain can sometimes suppress the formation of certain b- and y-ions near the modification site. However, observing a shift in the mass of b- or y-ions containing the modified cysteine residue is the primary method for pinpointing the exact site of conjugation.[3]
The following diagram illustrates the logical flow of a typical MS/MS experiment for a modified peptide.
Caption: Workflow for MS/MS analysis of a linker-modified peptide.
Comparative Analysis: Iodo-PEG vs. Maleimide-PEG Linkers
A common alternative to iodoacetyl-based linkers are those containing a maleimide functional group, which also reacts specifically with thiols. While both achieve site-specific cysteine conjugation, their resulting mass spectrometric signatures and chemical stability differ, providing a crucial point of comparison.
| Feature | tert-Butyl...iodoethoxy...carbamate Linker | Maleimide-PEG Linker |
| Reaction | Nucleophilic substitution with thiol | Michael addition with thiol |
| Resulting Linkage | Stable Thioether Bond | Thiosuccinimide Ether Bond |
| Stability | Highly stable. | The thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly at higher pH. The ring can also hydrolyze to a more stable, but isobaric, form.[1] |
| MS1 Signature | Addition of the iodo-PEG linker mass (minus iodine). | Addition of the maleimide-PEG linker mass. |
| MS/MS Fragmentation | Dominated by PEG chain losses (-44 Da) and peptide backbone cleavage. Thioether bond fragmentation is a minor but possible pathway.[7] | Dominated by PEG chain losses (-44 Da). Fragmentation of the thiosuccinimide ring itself can be observed, providing a unique signature for this linkage. The potential for in-source decay via retro-Michael reaction should be considered. |
| Analytical Considerations | Straightforward analysis due to high stability. | Potential for observing multiple species (conjugated, deconjugated, hydrolyzed ring) complicating the mass spectrum. Requires careful control of sample pH and storage conditions.[1] |
This comparison highlights that while both linkers are effective, the iodo-PEG linker generally results in a more stable conjugate, simplifying the analytical workflow and data interpretation.
Experimental Protocols
The following protocols represent best practices for the analysis of peptides and proteins modified with the iodo-PEG linker.
Protocol 1: Sample Preparation for Mass Spectrometry
Trustworthiness in MS data begins with meticulous sample preparation. The goal is to remove interfering substances like salts and detergents that suppress ionization and to ensure the sample is in an MS-compatible buffer.
-
Initial Cleanup: For a conjugated peptide or small protein, use a C18 ZipTip® or equivalent solid-phase extraction (SPE) cartridge to desalt the sample.
-
a. Wet the C18 resin with 100% acetonitrile (ACN).
-
b. Equilibrate the resin with 0.1% formic acid (FA) in water.
-
c. Load the sample onto the resin.
-
d. Wash away salts with 0.1% FA in water.
-
e. Elute the sample with a solution of 50-70% ACN, 0.1% FA in water.
-
-
Buffer Exchange (for larger proteins/ADCs): For larger molecules, use a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
a. Add the sample to the filter unit.
-
b. Add an excess of MS-compatible buffer (e.g., 100 mM ammonium acetate for native MS, or 0.1% FA for denaturing MS).
-
c. Centrifuge according to the manufacturer's instructions.
-
d. Discard the flow-through. Repeat steps b-c two more times to ensure complete buffer exchange.
-
e. Recover the concentrated sample from the filter.
-
-
Final Dilution: Dilute the cleaned sample to a final concentration of approximately 1-10 pmol/µL in a solution appropriate for the LC-MS method (e.g., 5% ACN, 0.1% FA in water).
Protocol 2: LC-MS/MS Analysis on a Q-TOF or Orbitrap Instrument
This protocol is designed for a standard bottom-up analysis of a modified peptide to confirm the modification and identify the conjugation site.
-
Liquid Chromatography (LC) Setup:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical 30-minute gradient might be:
-
0-2 min: 2% B
-
2-22 min: 2-40% B
-
22-25 min: 40-90% B
-
25-30 min: Hold at 90% B, then re-equilibrate at 2% B.
-
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometer (MS) Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan:
-
Mass Range: 350-1800 m/z.
-
Resolution: 60,000 (Orbitrap) or 20,000 (Q-TOF).
-
-
MS/MS (Data-Dependent Acquisition):
-
Activation Mode: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).
-
Selection: Top 5-10 most intense precursor ions from the MS1 scan.
-
Isolation Window: 1.2-1.6 m/z.
-
Collision Energy: Use a stepped normalized collision energy (e.g., 25, 30, 35) to ensure fragmentation of both the peptide backbone and the linker.
-
Dynamic Exclusion: Exclude previously fragmented precursors for 30 seconds to increase coverage.
-
Resolution: 15,000 (Orbitrap) or 10,000 (Q-TOF).
-
-
The following diagram illustrates the key decision points in the fragmentation process.
Caption: Decision tree for interpreting CID fragmentation data.
Conclusion
The this compound linker is a valuable tool for constructing advanced bioconjugates. Its successful application hinges on robust analytical characterization, for which mass spectrometry is indispensable. By understanding the expected mass shifts, characteristic fragmentation patterns of the PEG and thioether components, and by employing systematic, validated protocols, researchers can confidently confirm the structure and purity of their synthesized molecules. The inherent stability of the thioether bond formed by this linker offers a distinct analytical advantage over alternatives like maleimides, leading to cleaner spectra and more straightforward data interpretation. This guide provides the foundational knowledge and practical steps to achieve high-quality, reliable mass spectrometry data for this class of important bioconjugates.
References
-
Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Flühe, L., et al. (2017). Biosynthesis of the sactipeptide Ruminococcin C by the human microbiome: Mechanistic insights into thioether bond formation by radical SAM enzymes. Angewandte Chemie International Edition, 56(29), 8449-8453. [Note: This reference provides a diagram proposing a mechanism for thioether bond breakage during LC-MS/MS analysis, which is relevant to the discussion.] Retrieved from [Link]
-
Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]
-
AxisPharm. (n.d.). Iodo PEG. Retrieved from [Link]
-
DeBolt, C. M., et al. (2024). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry, 35(5), 744-749. [Link]
-
Al-Shammari, A. A., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 706856. [Link]
-
Basile, F., et al. (2010). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 9(7), 3766-3774. [Link]
-
Jones, A. W. (2011). The Forgotten Fragments. European Pharmaceutical Review. Retrieved from [Link]
-
Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. [Link]
-
Lu, X., et al. (2010). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry, 21(8), 1410-1418. [Link]
-
Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]
-
Roberts, J. C., et al. (2012). Site-Specific PEGylation of Therapeutic Proteins. Polymers, 4(3), 1445-1467. [Link]
-
AxisPharm. (n.d.). Maleimide PEG. Retrieved from [Link]
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- 2. enovatia.com [enovatia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to PEG Linkers for Advanced Bioconjugation: Focusing on tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
The strategic conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development. From enhancing the pharmacokinetic profiles of protein drugs to constructing highly targeted antibody-drug conjugates (ADCs), the linker technology employed is as critical as the biomolecule itself. Polyethylene Glycol (PEG) linkers have become indispensable tools, prized for their ability to improve solubility, increase stability, and reduce the immunogenicity of conjugated molecules.[][2]
This guide provides a detailed comparison of common PEGylation strategies, with a specific focus on the unique advantages and applications of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate . We will delve into its chemical properties, reaction mechanisms, and performance relative to other widely used linkers, supported by established experimental protocols.
The Essential Role of Heterobifunctional PEG Linkers
At the heart of sophisticated bioconjugation are heterobifunctional linkers—molecules that possess two different reactive groups at either end of a spacer.[][3][4] This design is crucial for enabling controlled, sequential conjugation, preventing the unwanted side reactions that can occur with homobifunctional linkers.[5] The PEG component serves as a flexible, hydrophilic spacer that can significantly improve the biophysical properties of the final conjugate.[6][7]
The general workflow for using a heterobifunctional PEG linker involves a stepwise approach to building the desired molecular architecture.
Figure 1. Generalized workflow for sequential conjugation using a heterobifunctional PEG linker.
Spotlight on this compound
This specific linker is a powerful example of a heterobifunctional PEG reagent designed for maximum control and stability in bioconjugation.
Chemical Structure:
It is a PEG linker that contains a Boc-protected amine and a terminal iodine group.[8][9] This structure provides two distinct chemical handles for a directed synthesis strategy.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5][10] It is highly stable under basic and nucleophilic conditions but can be cleanly and efficiently removed with mild acid (e.g., trifluoroacetic acid, TFA), regenerating the free amine for a subsequent reaction.[5][11][12] This acid-labile nature is fundamental to its utility in multi-step syntheses.[5]
-
Terminal Iodo Group: The iodo group is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[8][9]
-
Hydrophilic PEG Spacer: The short, discrete PEG3 spacer enhances the water solubility of the linker and any molecule it is attached to, which is crucial when working with hydrophobic drugs or complex proteins.[8][9]
Mechanism of Action and Key Experimental Insights
The primary reaction involves the alkylation of a thiol by the iodoacetyl group via a nucleophilic substitution (SN2) reaction. This forms a highly stable thioether bond, a critical feature for conjugates that must endure in vivo conditions.
Figure 2. Reaction mechanism of the iodo-PEG linker with a cysteine residue.
Expertise in Practice: The optimal pH for this reaction is typically between 8.0 and 8.5.[13] While the reaction can proceed at a neutral pH, the slightly basic condition deprotonates the thiol group to the more nucleophilic thiolate anion (-S⁻), significantly accelerating the reaction rate. However, excessively high pH (>9.0) should be avoided as it can promote side reactions with other nucleophilic residues like lysine.
Experimental Protocol: Conjugation and Deprotection
This protocol outlines the conjugation of the iodo-PEG linker to a cysteine-containing protein followed by Boc deprotection.
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a phosphate buffer (50 mM, pH 8.0) containing 1-2 mM EDTA.
-
If disulfides are present, reduce the protein with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the same phosphate buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve a 10-fold molar excess of this compound in a minimal amount of organic solvent (e.g., DMF or DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved linker solution to the protein solution while gently vortexing.
-
Incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of Conjugate:
-
Remove excess, unreacted linker and byproducts via size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Boc Deprotection:
-
Lyophilize the purified conjugate to dryness.
-
Re-dissolve the conjugate in a solution of 50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA and DCM under a stream of nitrogen and/or vacuum.
-
The resulting deprotected conjugate (now with a free amine) can be re-dissolved in a suitable buffer for the next conjugation step.
-
Comparison with Alternative PEG Linkers
The choice of linker is dictated by the available functional groups on the target molecule and the desired stability of the final conjugate. Here's how the iodo-PEG linker compares to other common alternatives.
| Linker Type | Reactive Groups | Target Functional Group(s) | Bond Formed | Key Advantages | Key Disadvantages |
| Iodo-PEG-Boc | Iodo, Boc-Amine | Thiol (-SH) | Thioether | Forms a highly stable, irreversible bond; Boc group allows for controlled sequential reactions.[5][13] | Slower reaction rate compared to maleimides; potential for reaction with other nucleophiles at high pH. |
| Maleimide-PEG-NHS | Maleimide, NHS Ester | Thiol (-SH), Amine (-NH₂) | Thioether, Amide | Very high reactivity and specificity for thiols at neutral pH (6.5-7.5).[2][14] | The resulting thioether bond is susceptible to retro-Michael addition (thiol exchange), leading to potential instability. |
| Azide-PEG-NHS | Azide, NHS Ester | Alkyne, Amine (-NH₂) | Triazole, Amide | Bioorthogonal "click chemistry" reaction is highly specific and efficient.[2] | Copper-catalyzed reaction (CuAAC) can be cytotoxic; strain-promoted versions (SPAAC) are slower. |
| Hydrazide-PEG-X | Hydrazide, X | Aldehyde, Ketone | Hydrazone | Targets aldehydes/ketones, often generated by oxidizing glycans on antibodies for site-specific conjugation.[2] | The hydrazone bond can be reversible under certain conditions unless stabilized by reduction. |
Critical Comparison: Iodoacetyl vs. Maleimide for Thiol Conjugation
The most direct comparison for the iodo-PEG linker is with maleimide-based linkers, as both target cysteine residues.
-
Reactivity: Maleimides react significantly faster with thiols than iodoacetyl groups, especially at neutral pH.[13] This can be an advantage for time-sensitive reactions or with unstable proteins.
-
Stability: This is the key differentiator. The thioether bond formed from an iodoacetyl reaction is irreversible and highly stable. In contrast, the thiosuccinimide adduct from a maleimide reaction can undergo a retro-Michael addition, particularly in the presence of other thiols like glutathione in plasma, leading to deconjugation.[13]
Figure 3. Stability comparison of thioether bonds from iodoacetyl and maleimide reactions.
Conclusion and Future Outlook
For applications demanding the utmost stability of the final bioconjugate, such as in vivo therapeutics like ADCs or long-term diagnostics, tert-Butyl (2-(2-(2-iiodoethoxy)ethoxy)ethyl)carbamate presents a superior choice over many alternatives. While the reaction kinetics may be slower than maleimide-based approaches, the resulting irreversible thioether bond provides a level of reliability that is often non-negotiable.
The linker's heterobifunctional nature, combining a stable thiol-reactive group with a protected amine, affords the researcher precise, stepwise control over the construction of complex molecular systems. This makes it an invaluable tool for developing next-generation ADCs, PROTACs, and other targeted therapies where molecular architecture directly translates to efficacy and safety. The selection of a PEG linker is a critical decision in experimental design, and for projects prioritizing stability and synthetic control, the iodo-PEG-Boc linker is a scientifically sound and field-proven option.
References
- BenchChem. (n.d.). The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- JenKem Technology USA. (n.d.). PEG Linkers for ADCs Archives.
- (2025, October 19). The Chemistry Behind Drug Delivery: Leveraging Boc-Protected Amino PEG Linkers.
- JenKem Technology. (2025, December 10). heterobifunctional pegs.
- AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents.
- PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
- BroadPharm. (n.d.). Boc-PEG, PEG linker, PEG reagent.
- Benchchem. (n.d.). Boc protected PEG linkers for bioconjugation.
- BroadPharm. (n.d.). This compound.
- MedchemExpress.com. (n.d.). This compound.
- Thermo Fisher Scientific - US. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 532-541.
- Benchchem. (n.d.). A Comparative Analysis of N-Iodoacetyltyramine and Maleimide Reagents for Bioconjugation.
- (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
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The Linker as a Linchpin: A Comparative Guide to PEG Linker Efficacy in PROTACs
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a study in molecular precision. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker tethering the two.[1] While significant effort is often focused on ligand discovery, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success.[2]
Among the various linker modalities, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[3] This guide provides an in-depth comparison of how varying PEG linker lengths influence PROTAC efficacy, supported by experimental data, detailed protocols, and a rationale for experimental design, empowering you to make informed decisions in your research.
The Mechanistic Imperative of the Linker
A PROTAC's mechanism of action hinges on its ability to form a stable and productive ternary complex, bringing the target protein and the E3 ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5] The length and flexibility of the PEG linker directly govern the geometry and stability of this ternary complex.[1]
An improperly sized linker can have detrimental consequences:
-
A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus impeding ternary complex formation.[4]
-
A linker that is too long may result in an overly flexible and unstable ternary complex, leading to a non-productive orientation that is inefficient for ubiquitin transfer.[4]
Therefore, the systematic optimization of PEG linker length is a cornerstone of rational PROTAC design.
Visualizing the PROTAC Mechanism
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is not universal but is instead highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies where PEG linker length was systematically varied, illustrating the profound impact on degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: BRD4 Degradation with Thalidomide-Based PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation. The data below is synthesized from studies on thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase, demonstrating the effect of short PEG linkers on BRD4 degradation in H661 cells.[4][6][7]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Insight |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A direct linkage can be highly effective for this specific target-ligase pair.[4][6] |
| 1 | BRD4 | H661 | > 5 | ~50 | The addition of a single PEG unit significantly diminishes degradation potency in this context.[4][6] |
| 2 | BRD4 | H661 | > 5 | Reduced | Intermediate length linkers showed reduced potency.[6][7] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Longer linkers restored high degradation potency.[6][7] |
Note: This data is a synthesis of findings from multiple research articles. Direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
Studies on BTK-targeting PROTACs that also recruit the CRBN E3 ligase have revealed a clear dependency on a minimum linker length for optimal activity.
| PROTAC Linker | Target Protein | E3 Ligase | Binding Affinity | Degradation Potency | Key Insight |
| < 4 PEG units | BTK | CRBN | Impaired | Reduced | Shorter linkers led to steric hindrance, impairing binary binding and subsequent degradation.[7][8] |
| ≥ 4 PEG units | BTK | CRBN | Unimpaired | Potent | A longer linker is necessary to accommodate the formation of a stable ternary complex.[7][8] |
Case Study 3: Estrogen Receptor α (ERα) Degradation
An investigation into the degradation of ERα using a series of PROTACs with varying linker lengths highlighted that a longer linker was more effective for this system.[8][9][10]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Relative Degradation Efficacy |
| 12 | ERα | VHL | Less Effective |
| 16 | ERα | VHL | More Effective |
These case studies underscore the empirical nature of linker optimization. A linker length that is optimal for one target-E3 ligase pair may be suboptimal for another.
Experimental Protocols for Efficacy Assessment
To rigorously compare the efficacy of PROTACs with different PEG linker lengths, a systematic experimental approach is essential.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for PROTAC linker optimization.
Protocol 1: Quantitative Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with PROTACs.[3][4][11]
Objective: To determine the DC50 and Dmax values for a series of PROTACs with varying PEG linker lengths.
Materials:
-
Cultured cells expressing the target protein.
-
PROTACs with varying PEG linker lengths and a vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC (with different PEG linker lengths) for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody and washing steps.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and use non-linear regression analysis to determine the DC50 and Dmax values.[4]
-
Protocol 2: AlphaScreen Assay for Ternary Complex Formation
This protocol provides a framework for assessing the formation of the ternary complex in a cell-free system.[1][12]
Objective: To quantify the PROTAC-dependent formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Purified recombinant target protein (e.g., with a GST tag).
-
Purified recombinant E3 ligase complex (e.g., with a FLAG tag).
-
PROTACs with varying PEG linker lengths.
-
AlphaScreen GST Donor Beads.
-
AlphaLISA Anti-FLAG Acceptor Beads.
-
Assay buffer.
-
384-well microplates.
-
An AlphaScreen-capable plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTACs in assay buffer.
-
Prepare solutions of the target protein, E3 ligase, Donor beads, and Acceptor beads in assay buffer at the desired concentrations.
-
-
Assay Assembly:
-
In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.
-
Incubate at room temperature to allow for complex formation.
-
Add the Anti-FLAG Acceptor Beads and incubate in the dark.
-
Add the GST Donor Beads and perform a final incubation in the dark.
-
-
Signal Measurement:
-
Read the plate using an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, which is indicative of the "hook effect".[13] The peak of the curve represents the optimal concentration for ternary complex formation. The height of the curve can be used to rank the ability of different PROTACs to form the ternary complex.[1][12]
-
Concluding Remarks: A Call for Empirical Optimization
The length of the PEG linker is a paramount consideration in the rational design of potent and effective PROTACs.[14] The experimental data clearly demonstrates that there is no "one-size-fits-all" solution; the optimal linker length is exquisitely sensitive to the specific molecular context of the target protein and the E3 ligase.[4]
The provided protocols for Western blotting and AlphaScreen assays offer a robust framework for the empirical determination of the optimal linker length. By systematically synthesizing and evaluating a library of PROTACs with varying PEG linker lengths, researchers can identify candidates with superior degradation efficacy and a higher probability of therapeutic success. This methodical approach, grounded in quantitative analysis, is indispensable for advancing the field of targeted protein degradation.
References
-
Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. Angewandte Chemie International Edition, 55(40), 12278-12294. [Link]
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Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
-
Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., Alessi, D. R., & Ciulli, A. (2017). Novel approaches for the rational design of PROTAC linkers. Nature Communications, 8(1), 830. [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Assays and technologies for developing proteolysis targeting chimera degraders. Essays in Biochemistry, 61(5), 505-516. [Link]
-
ResearchGate. (n.d.). ER degradation induced by PROTACs varies with linker length. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of linker length on the activity of PROTACs. Retrieved from [Link]
-
Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. Angewandte Chemie International Edition, 55(40), 12278-12294. [Link]
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A Comparative Guide to the Characterization of Bioconjugates Containing Iodo-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced diagnostics, the ability to create stable and functional bioconjugates is of paramount importance. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development.[1][2] Among the diverse array of chemical tools available, iodo-polyethylene glycol (PEG) linkers have emerged as a powerful option for their ability to enhance the properties of bioconjugates.[1][3] This guide provides a comprehensive comparison of iodo-PEG linkers with alternative technologies and details the critical characterization techniques required to ensure the quality and efficacy of the resulting conjugates.
The Strategic Value of Iodo-PEG Linkers
Iodo-PEG linkers are heterobifunctional molecules that combine the benefits of a reactive iodoacetyl group with the advantageous properties of a polyethylene glycol chain.[1][3] The iodoacetyl group exhibits high reactivity and selectivity towards sulfhydryl groups, primarily found in the cysteine residues of proteins and peptides.[1] This specificity allows for precise, site-specific conjugation, which is crucial for preserving the biological activity of the parent molecule. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a cysteine thiol attacks the carbon atom bearing the iodine, forming a stable and irreversible thioether bond.[1] For optimal reaction efficiency, a slightly alkaline pH (typically 8.0-8.5) is preferred to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion.[1]
The PEG component of the linker imparts several desirable characteristics to the bioconjugate:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of the bioconjugate in aqueous environments.[1][3][4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the molecule, which can lead to reduced renal clearance and a longer circulation half-life.[3][4]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the bioconjugate from the host's immune system and reducing the potential for an immune response.[1][4]
A Comparative Look: Iodo-PEG Linkers vs. Other Chemistries
The selection of a linker is a critical decision in the design of a bioconjugate. While iodo-PEG linkers offer significant advantages, it is essential to consider them in the context of other available technologies.
| Linker Chemistry | Target Functional Group | Reaction pH | Key Advantages | Key Disadvantages |
| Iodo-PEG | Sulfhydryls (Cysteine) | 8.0 - 8.5[1] | High reactivity and specificity, forms a stable thioether bond.[1][3] | Potential for side reactions with other nucleophiles (e.g., histidine, lysine) at high pH.[1] |
| Maleimide-PEG | Sulfhydryls (Cysteine) | 6.5 - 7.5 | High specificity and very rapid reaction. | The resulting thioether bond can be susceptible to retro-Michael addition, leading to potential instability. |
| NHS Ester-PEG | Primary Amines (Lysine) | 7.2 - 8.5 | Readily available target on most proteins. | Lack of site-specificity can lead to a heterogeneous mixture of products and potential loss of biological activity. |
| Click Chemistry (e.g., Azide-Alkyne) | Azides and Alkynes | Neutral | Bioorthogonal, high specificity, and forms a very stable triazole linkage.[5] | Requires the introduction of non-native functional groups (azides or alkynes) into the biomolecule. |
Rigorous Characterization: Ensuring Bioconjugate Quality
Thorough characterization is a non-negotiable step in the development of any bioconjugate. A multi-faceted analytical approach is necessary to confirm the identity, purity, and functionality of the final product.[6]
Experimental Workflow for Bioconjugate Characterization
Caption: A typical workflow for the synthesis, purification, and characterization of an iodo-PEG bioconjugate.
Key Analytical Techniques
1. Mass Spectrometry (MS): Indispensable for confirming the covalent attachment of the PEG linker and determining the degree of labeling.
-
Intact Mass Analysis: Techniques like ESI-MS or MALDI-TOF are used to measure the molecular weight of the intact bioconjugate.[7]
-
Peptide Mapping: Involves digesting the bioconjugate and analyzing the resulting peptides by LC-MS/MS to identify the specific sites of conjugation.[7]
2. Chromatography: A suite of chromatographic methods is employed to assess purity, aggregation, and heterogeneity.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is used to detect and quantify aggregates.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and can resolve different drug-to-antibody ratio (DAR) species in antibody-drug conjugates (ADCs).[8]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique also used for DAR analysis of ADCs.[8]
3. Electrophoresis:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of conjugation through a shift in the apparent molecular weight of the bioconjugate compared to the unmodified biomolecule.[8]
Experimental Protocol: SDS-PAGE Analysis of a PEGylated Protein
-
Sample Preparation: Prepare samples of the unconjugated protein and the purified iodo-PEG bioconjugate at a concentration of 1 mg/mL in a suitable buffer. Mix with an equal volume of 2X SDS-PAGE loading buffer containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).
-
Heating: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load equal amounts of the prepared samples into the wells of a pre-cast polyacrylamide gel (the percentage of which will depend on the molecular weight of the protein). Also, load a molecular weight marker.
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then de-stain to visualize the protein bands. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unconjugated protein.
Conclusion
Iodo-PEG linkers offer a compelling combination of reactivity, specificity, and the beneficial properties of PEGylation, making them a valuable tool in the bioconjugation toolbox. However, the successful development of a bioconjugate is not solely dependent on the choice of linker but also on a comprehensive characterization strategy. By employing a combination of advanced analytical techniques, researchers can ensure the quality, consistency, and ultimately, the therapeutic potential of their iodo-PEG bioconjugates.
References
-
AxisPharm. (n.d.). Iodo PEG. Retrieved from [Link]
-
ACS Publications. (2018). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Retrieved from [Link]
-
ACS Publications. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Bioconjugation Processing Techniques Utilizing DoE Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
-
ACS Publications. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega. Retrieved from [Link]
-
AxisPharm. (2024). How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from [Link]
-
AxisPharm. (2023). What is the difference between ADC linker and PEG linker? Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Analytical Techniques for Assessing Purity of PEGylated Molecules
Introduction: The Critical Role of Purity in PEGylated Biotherapeutics
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic protein or peptide, is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties, leading to improved stability, prolonged circulation half-life, and reduced immunogenicity.[1][2] However, the very nature of the PEGylation process introduces a significant analytical challenge: heterogeneity.[1][3] The reaction can result in a complex mixture of molecules with varying numbers of PEG chains attached (degree of PEGylation), different attachment sites (positional isomers), and unreacted starting materials.[]
Ensuring the purity and homogeneity of a PEGylated drug product is not merely a matter of quality control; it is a critical determinant of its safety and efficacy.[5] Regulatory agencies require comprehensive characterization of these complex molecules to approve them for clinical use.[6] This guide provides an in-depth comparison of the key analytical techniques used to assess the purity of PEGylated molecules, offering insights from a field-proven perspective to aid researchers, scientists, and drug development professionals in navigating this complex analytical landscape.
Navigating the Analytical Maze: A Comparative Overview
The selection of an appropriate analytical strategy for a PEGylated molecule depends on the specific questions being asked. Are you trying to determine the average degree of PEGylation, separate positional isomers, or quantify residual unreacted protein and PEG? Each question necessitates a different analytical tool or a combination thereof. The following sections will delve into the most powerful and commonly employed techniques, comparing their strengths, limitations, and optimal applications.
Chromatographic Techniques: The Workhorses of Purity Assessment
Chromatography is the foundational technique for separating the components of a complex PEGylation reaction mixture. The choice of chromatographic mode is dictated by the physicochemical properties that differ most significantly between the desired product and its impurities.
Principle of Separation: SEC separates molecules based on their hydrodynamic radius.[] As PEGylation increases the size of a protein, SEC is a primary method for separating PEGylated proteins from smaller, unreacted proteins and free PEG.[][5]
Strengths:
-
Robust and Reliable: SEC is a well-established and reproducible technique.
-
Gentle Separation Conditions: It is typically performed under non-denaturing conditions, preserving the native structure of the protein.
-
Effective for Bulk Separations: Excellent for removing unreacted protein and low molecular weight impurities.[]
Limitations:
-
Limited Resolution for High Molecular Weight Species: SEC may not adequately resolve the PEGylated conjugate from free PEG, especially when using large PEG chains.[5]
-
Insensitive to Positional Isomers: Molecules with the same degree of PEGylation but different attachment sites often have similar hydrodynamic radii and will co-elute.
Expert Insight: While SEC is an excellent first step in a purification workflow, it often lacks the resolution for detailed characterization. For quantitative analysis of free PEG, coupling SEC with a refractive index (RI) detector can be beneficial, as PEG has a poor UV absorbance.[5] Furthermore, integrating multi-angle light scattering (MALS) detection with SEC can provide absolute molecular weight information, overcoming the limitations of column calibration.[7][8]
Principle of Separation: IEX separates molecules based on differences in their net surface charge.[][9] The attachment of neutral PEG chains can shield the charged residues on a protein's surface, altering its overall charge and allowing for the separation of species with different degrees of PEGylation.[][10]
Strengths:
-
High Resolution for Isomers: IEX is a powerful tool for separating positional isomers, as the location of the PEG chain can differentially mask charged residues.[][11]
-
Orthogonal to SEC: Provides a different separation mechanism, offering a more comprehensive purity profile when used in conjunction with SEC.
Limitations:
-
Method Development can be Complex: Optimizing buffer pH and salt gradients to achieve optimal separation can be time-consuming.
-
Potential for Protein Denaturation: Extreme pH or high salt concentrations can sometimes affect protein stability.
Expert Insight: Cation-exchange chromatography is particularly useful for monitoring the progress of a PEGylation reaction, as it can resolve species with varying numbers of attached PEG molecules.[11] Coupling IEX with online mass spectrometry (MS) can provide invaluable information, correlating chromatographic peaks with specific molecular weights and identifying different glycoforms and post-translational modifications.[12]
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[] PEGylation generally increases the hydrophobicity of a protein, allowing for the separation of PEGylated species from the unmodified protein.[13]
Strengths:
-
High Resolving Power: RP-HPLC can often separate positional isomers and species with different degrees of PEGylation.[][13]
-
Compatibility with Mass Spectrometry: The volatile mobile phases used in RP-HPLC are ideal for online coupling with ESI-MS.
Limitations:
-
Potential for Protein Denaturation: The use of organic solvents and acidic mobile phases can lead to irreversible protein denaturation.
-
Broad Peaks for PEGylated Molecules: The polydispersity of the PEG chain itself can lead to peak broadening in RP-HPLC.[14]
Expert Insight: The choice of stationary phase is critical in RP-HPLC of PEGylated proteins. C4 and C18 columns are commonly used, with C18 often providing better separation of PEGylated proteins from their unmodified counterparts.[13][15] High column temperatures (e.g., 90°C) can improve peak shape and recovery.[5]
Principle of Separation: HIC separates molecules based on their surface hydrophobicity under non-denaturing, high-salt conditions.[] The attachment of PEG can alter the surface hydrophobicity of a protein, enabling separation.
Strengths:
-
Maintains Protein Structure: HIC is a non-denaturing technique, making it suitable for purifying active proteins.
-
Complementary to IEX and SEC: Provides an alternative separation mechanism for complex mixtures.[]
Limitations:
-
Lower Capacity and Resolution: Compared to IEX and RP-HPLC, HIC can have lower binding capacity and poorer resolution between closely related species.[]
-
Complex Retention Behavior: The presence of PEG can sometimes lead to unpredictable retention behavior.[16]
Expert Insight: HIC can be a valuable tool for purifying PEGylated proteins that are difficult to separate by other methods.[] It has also been explored for solid-phase PEGylation, where the protein is first immobilized on the HIC resin before conjugation.[17]
Table 1: Comparison of Chromatographic Techniques for PEGylated Molecule Analysis
| Technique | Principle of Separation | Primary Application | Strengths | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Separation of PEGylated protein from unreacted protein and free PEG | Robust, gentle, good for bulk separation | Limited resolution for high MW species, insensitive to isomers |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of positional isomers and species with different degrees of PEGylation | High resolution for isomers, orthogonal to SEC | Complex method development, potential for denaturation |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of isomers, MS compatibility | High resolving power, MS-compatible | Potential for denaturation, peak broadening due to PEG polydispersity |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Purification of active proteins, alternative separation mechanism | Maintains protein structure, complementary to other techniques | Lower capacity and resolution, complex retention behavior |
Mass Spectrometry: Unveiling the Molecular Details
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of PEGylated proteins, providing precise molecular weight information and enabling the identification of PEGylation sites.[1][3]
Principle: In MALDI-TOF MS, the sample is co-crystallized with a matrix and irradiated with a laser. The matrix absorbs the laser energy and transfers it to the analyte, causing it to desorb and ionize. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
Strengths:
-
Robust for Average Molecular Weight: Excellent for determining the average molecular weight and the degree of PEGylation.[1][18]
-
Tolerant of Heterogeneous Samples: Well-suited for analyzing complex mixtures.[3]
-
Provides Information on PEG Distribution: Can reveal the distribution of PEG chains on the protein.[1]
Limitations:
-
Lower Resolution for Intact Proteins: May not provide the same level of resolution as ESI-MS for large, intact PEGylated proteins.
-
Predominantly Qualitative: While it can be adapted for quantitative analysis, it is primarily a qualitative technique.[1]
Expert Insight: MALDI-TOF MS is often the first-line MS technique for confirming the success of a PEGylation reaction.[2] In-source decay (ISD) techniques in MALDI-MS can be used to fragment the PEGylated peptide and help identify the site of PEGylation.[19]
Principle: ESI-MS involves introducing a liquid sample into the mass spectrometer through a heated capillary, where a strong electric field creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Strengths:
-
High Sensitivity and Resolution: ESI-MS, especially when coupled with high-resolution instruments like Orbitraps, offers excellent sensitivity and mass accuracy.
-
Amenable to LC-MS: Easily coupled with liquid chromatography for online separation and analysis.[1][3]
-
Provides Detailed Structural Information: Can provide information on the charge state distribution of the PEGylated protein.[3]
Limitations:
-
Complex Spectra: The combination of the protein's charge state envelope and the polydispersity of PEG can result in highly complex and overlapping spectra.[1][3][20]
-
Requires Careful Sample Preparation: The presence of salts and detergents can interfere with ionization.
Expert Insight: Charge reduction strategies, such as the post-column addition of amines, can simplify the complex ESI spectra of PEGylated proteins.[20][21] Top-down and bottom-up proteomic approaches can be employed with ESI-MS. The top-down approach analyzes the intact PEGylated protein, while the bottom-up approach involves digesting the protein into smaller peptides before MS analysis to pinpoint the exact PEGylation sites.[3]
Table 2: Comparison of Mass Spectrometry Techniques for PEGylated Molecule Analysis
| Technique | Principle | Primary Application | Strengths | Limitations |
| MALDI-TOF MS | Laser desorption/ionization from a solid matrix | Determining average molecular weight and degree of PEGylation | Robust for average MW, tolerant of heterogeneity, provides PEG distribution | Lower resolution for intact proteins, primarily qualitative |
| ESI-MS | Ionization from a liquid spray | Detailed structural characterization, LC-MS coupling | High sensitivity and resolution, amenable to LC-MS, provides detailed structural info | Complex spectra, requires careful sample preparation |
Spectroscopic Techniques: Complementary Structural Insights
While chromatography and mass spectrometry are the primary tools for purity assessment, spectroscopic techniques can provide valuable complementary information.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.
Strengths:
-
Quantitative Determination of PEGylation Degree: ¹H NMR can be used to quantitatively determine the average number of PEG chains attached to a protein.[22]
-
Non-destructive: Allows for the analysis of the sample in its native state.
-
Provides Structural Information: Can offer insights into the conformation of the PEGylated protein.[2]
Limitations:
-
Requires High Sample Concentrations: NMR is a relatively insensitive technique.
-
Complex Spectra for Large Molecules: The spectra of large proteins can be very complex and difficult to interpret.
Expert Insight: ¹H NMR is particularly useful for quantifying the amount of PEG in a sample, as the repeating ethylene glycol units give a strong, distinct signal.[23] This makes it a powerful tool for quantifying PEGylated drugs in biological fluids.[24]
Experimental Workflows and Protocols
To provide a practical context, this section outlines a typical workflow for the comprehensive analysis of a PEGylated protein and provides a sample protocol for a key analytical technique.
Overall Analytical Workflow
The following diagram illustrates a logical workflow for the characterization of a PEGylated protein, integrating multiple analytical techniques to build a complete picture of its purity and structure.
Caption: A comprehensive workflow for the analysis of PEGylated proteins.
Sample Protocol: RP-HPLC for Separation of PEGylated Protein Isomers
This protocol provides a starting point for developing an RP-HPLC method to separate a PEGylated protein from its unmodified counterpart and potential isomers.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., Jupiter C18, 300 Å, 5 µm, 250 x 4.6 mm)[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water[13]
-
PEGylated protein sample, diluted in Mobile Phase A
Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15-20 minutes.
-
Sample Injection: Inject 10-20 µL of the protein sample.
-
Gradient Elution:
-
5-20% B over 5 minutes
-
20-65% B over 25 minutes[13]
-
65-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes
-
Re-equilibrate for 10 minutes
-
-
Detection: Monitor the elution profile at 220 nm or 280 nm.
-
Column Temperature: Maintain the column temperature at 45-90°C to improve peak shape and recovery.[5][13]
Self-Validation:
-
System Suitability: Inject a standard mixture of the unmodified protein and a known PEGylated standard to ensure adequate resolution and reproducibility.
-
Peak Identification: Collect fractions corresponding to the different peaks and analyze them by mass spectrometry to confirm their identity.
Conclusion: An Integrated Approach is Key
The comprehensive characterization of PEGylated molecules is a multifaceted challenge that requires a thoughtful and integrated analytical approach. No single technique can provide all the necessary information. By combining the strengths of various chromatographic, mass spectrometric, and spectroscopic methods, researchers can build a complete and accurate profile of their PEGylated drug product, ensuring its quality, safety, and efficacy. This guide has provided a framework for understanding and comparing these essential analytical tools, empowering scientists to make informed decisions in the development of these important biotherapeutics.
References
- Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128. doi:10.4172/2329-6798.1000128
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Koza S, Fountain KJ. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. Available at: [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]
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Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. Available at: [Link]
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Knudson V, Farkas T, McGinley M. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Phenomenex. Available at: [Link]
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PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. PubMed. Available at: [Link]
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MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. PubMed. Available at: [Link]
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Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International. Available at: [Link]
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Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. Wyatt Technology. Available at: [Link]
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Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation. PubMed. Available at: [Link]
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Light Scattering Detectors. News-Medical.Net. Available at: [Link]
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MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. CovalX. Available at: [Link]
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PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. Available at: [Link]
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Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. PubMed. Available at: [Link]
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The Use of Light-Scattering Detection with SEC and HPLC for Protein and Antibody Studies, Part I: Background, Theory, and Potential Uses. LCGC International. Available at: [Link]
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PEGylated Proteins by Reversed Phase HPLC (TN-1046). Phenomenex. Available at: [Link]
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Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. National Institutes of Health. Available at: [Link]
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Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. Available at: [Link]
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Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. PubMed. Available at: [Link]
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Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
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PEGylated Drug Bioanalysis by NMR. Intertek. Available at: [Link]
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A direct-infusion- and HPLC-ESI-Orbitrap-MS approach for the characterization of intact PEGylated proteins. PubMed. Available at: [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available at: [Link]
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Determining the molecular weight of PEG standards by MALDI-TOF MS. University of Bath. Available at: [Link]
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Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins. PubMed. Available at: [Link]
-
Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. ResearchGate. Available at: [Link]
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Ion exchange chromatography methods for PEGylated proteins separation. ResearchGate. Available at: [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health. Available at: [Link]
-
Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. PubMed. Available at: [Link]
-
The Use of Light-Scattering Detection with SEC and HPLC for Protein and Antibody Studies, Part II: Examples and Comparison to Mass Spectrometry. LCGC International. Available at: [Link]
-
Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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A Comparative Guide to Bioconjugation: Iodo-PEG vs. Maleimide, NHS Ester, and Click Chemistry Crosslinkers
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biological entities—a process known as bioconjugation—is a cornerstone of modern molecular sciences. The choice of crosslinker is a critical decision that dictates the efficiency, specificity, and stability of the final conjugate, profoundly impacting applications from fluorescent labeling and proteomics to the development of antibody-drug conjugates (ADCs).
This guide provides an in-depth, objective comparison of iodo-PEG crosslinkers against three other widely used classes of reagents: maleimides, N-hydroxysuccinimide (NHS) esters, and the bioorthogonal click chemistry linkers. We will delve into the underlying chemical mechanisms, provide quantitative performance data, and present detailed experimental protocols to empower you to make informed decisions for your specific research and development needs.
The Central Role of the Crosslinker
The ideal crosslinker serves as a stable bridge, connecting a payload (e.g., a drug, a dye, a PEG chain) to a biomolecule (e.g., an antibody, a peptide) without perturbing the function of either component. The choice of crosslinker is a balance of several key parameters: the target functional group on the biomolecule, the reaction kinetics, the stability of the resulting bond under physiological conditions, and the potential for off-target reactions.
Thiol-Reactive Chemistries: Iodo-PEG vs. Maleimide
Both iodoacetyl groups (found on iodo-PEG linkers) and maleimides are highly effective at targeting the sulfhydryl (thiol) groups of cysteine residues. Cysteine is a relatively rare amino acid, making it an attractive target for site-specific modification.[1]
Mechanism of Action: A Tale of Two Reactions
The fundamental difference between these two thiol-reactive chemistries lies in their reaction mechanisms.
-
Iodo-PEG (Iodoacetamide) Chemistry: Iodoacetyl groups react with thiols via a nucleophilic substitution (SN2) reaction.[2] The deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom adjacent to the iodine. The iodine, an excellent leaving group, is displaced, resulting in the formation of a highly stable, irreversible thioether bond.[2] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, which promotes the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion.
-
Maleimide Chemistry: Maleimides react with thiols through a Michael-type addition.[1] The thiolate anion attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a thiosuccinimide thioether bond. This reaction is very rapid and proceeds efficiently at a near-neutral pH range of 6.5-7.5.[1]
Caption: Reaction mechanisms for Iodo-PEG and Maleimide crosslinkers.
Performance Comparison: Stability is Key
While both methods are effective for targeting cysteines, the stability of the resulting conjugate is a critical differentiator.
| Feature | Iodo-PEG (Iodoacetamide) | Maleimide |
| Reactive Group | Iodoacetyl | Maleimide |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 8.0 - 8.5[2] | 6.5 - 7.5[1] |
| Bond Formed | Stable Thioether[2] | Thioether (Thiosuccinimide adduct) |
| Conjugate Stability | Highly Stable, Irreversible | Susceptible to retro-Michael addition (thiol exchange) and hydrolysis.[3] |
| Second-Order Rate Constant (k₂) with Cysteine | ~0.6 M⁻¹s⁻¹[1] | 10² - 10³ M⁻¹s⁻¹ (Varies with substituent)[3] |
| Off-Target Reactivity | Can react with histidine, methionine, and lysine at higher pH.[2][4][5] | Can react with amines at pH > 7.5.[1] |
The thioether bond formed by the iodoacetamide reaction is exceptionally stable.[2][6] In contrast, the thiosuccinimide linkage from the maleimide reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in plasma.[3] This can lead to the unintended deconjugation of the payload. While the thiosuccinimide ring can undergo hydrolysis to a more stable ring-opened form, this process can be slow for common N-alkyl maleimides.[7]
Expert Insight: The superior stability of the thioether bond formed by iodo-PEG linkers makes them the preferred choice for applications requiring long-term stability in vivo, such as the development of ADCs. While maleimides offer faster reaction kinetics, the potential for payload exchange is a significant drawback that must be carefully considered.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying primary amines, found at the N-terminus of proteins and on the side chain of lysine residues.
Mechanism of Action: Amide Bond Formation
NHS esters react with unprotonated primary amines via nucleophilic acyl substitution to form a highly stable amide bond, releasing NHS as a leaving group. The reaction efficiency is highly pH-dependent, with an optimal range of 7.2 to 8.5. Below this range, the amine is protonated and non-nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.
Caption: Reaction mechanism for NHS Ester crosslinkers.
Performance and Considerations
| Feature | Iodo-PEG (Iodoacetamide) | NHS Ester |
| Primary Target | Cysteine | Lysine, N-terminus |
| Bond Formed | Thioether | Amide |
| Conjugate Stability | Highly Stable | Highly Stable [6] |
| Specificity | High (targets less abundant Cys) | Lower (targets abundant Lys), can lead to heterogeneous products |
| Reagent Stability | Moderate, light-sensitive | Low in aqueous solution (hydrolysis) |
Expert Insight: The primary advantage of iodo-PEG over NHS esters is specificity. Lysine residues are often abundant and distributed across the protein surface, leading to a heterogeneous mixture of conjugates with varying numbers of payloads attached at different sites. This can be a significant issue for therapeutics where a precise drug-to-antibody ratio (DAR) is critical. Iodo-PEG's targeting of less abundant cysteine residues allows for more controlled, site-specific conjugation.
Bioorthogonal Chemistry: Click Chemistry (SPAAC)
Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The most prominent example for in vivo and live-cell applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Mechanism of Action: A Copper-Free Cycloaddition
SPAAC involves the reaction of a strained cyclooctyne (like DBCO or BCN) with an azide to form a stable triazole linkage.[3] The reaction is driven by the ring strain of the cyclooctyne and does not require a cytotoxic copper catalyst, making it ideal for biological systems.[3] This is a two-step process where the azide and alkyne functionalities are first introduced onto the biomolecule and payload, respectively (or vice versa).
Caption: Reaction mechanism for SPAAC click chemistry.
Performance and Considerations
| Feature | Iodo-PEG (Iodoacetamide) | SPAAC (Click Chemistry) |
| Reaction Type | Nucleophilic Substitution | Cycloaddition |
| Bioorthogonality | Low (can react with endogenous thiols) | High [3] |
| Kinetics (k₂) | ~0.6 M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹[1][3] |
| Conjugate Stability | Highly Stable | Highly Stable |
| Workflow | One-step conjugation | Two-step (introduction of handles, then ligation) |
Expert Insight: The key advantage of SPAAC is its exceptional bioorthogonality. Iodo-PEG and maleimide reagents can react with endogenous thiols, such as free cysteine or glutathione, leading to off-target effects. SPAAC reagents, being inert to biological functional groups, offer unparalleled specificity. However, this comes at the cost of a more complex, two-step workflow and generally slower reaction kinetics compared to maleimides.[3][8]
Experimental Protocols
The following are generalized, step-by-step protocols for bioconjugation using the discussed crosslinkers. Optimization is often required for specific proteins and payloads.
Protocol 1: Iodo-PEG (Iodoacetamide) Conjugation to a Thiol-Containing Protein
This protocol describes the alkylation of free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines)
-
Iodo-PEG-Payload
-
Reduction Buffer: PBS with 5 mM TCEP (tris(2-carboxyethyl)phosphine), pH 7.2
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Reduction (if necessary): If the cysteine residues are in the form of disulfide bonds, they must first be reduced.
-
Dissolve the protein in degassed Reduction Buffer to a concentration of 1-10 mg/mL.
-
Incubate for 1-2 hours at 37°C.
-
Remove the TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
-
-
Reagent Preparation: Immediately before use, dissolve the Iodo-PEG-Payload in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Protect from light.
-
Conjugation Reaction:
-
To the reduced protein solution, add a 5- to 20-fold molar excess of the Iodo-PEG-Payload stock solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification: Remove excess, unreacted Iodo-PEG-Payload using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Caption: Experimental workflow for Iodo-PEG conjugation.
Protocol 2: Maleimide-PEG Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein
-
Maleimide-PEG-Payload
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Other materials as in Protocol 1
Procedure:
-
Protein Reduction: Follow step 1 from Protocol 1, but equilibrate the desalting column with degassed Conjugation Buffer (pH 6.5-7.5).
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Payload in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG-Payload stock solution to the reduced protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To quench unreacted maleimide, add a free thiol such as N-acetyl cysteine to a final concentration of 1 mM.
-
Purification: Purify the conjugate as described in Protocol 1.
Caption: Experimental workflow for Maleimide conjugation.
Protocol 3: NHS Ester-PEG Conjugation to a Protein
Materials:
-
Protein with primary amines (1-10 mg/mL)
-
NHS-Ester-PEG-Payload
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Other materials as in Protocol 1
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS or bicarbonate). If not, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Payload in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the conjugate as described in Protocol 1.
Caption: Experimental workflow for NHS Ester conjugation.
Protocol 4: SPAAC-PEG Conjugation
This protocol assumes the protein has been pre-functionalized with an azide group and the payload with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized protein
-
DBCO-PEG-Payload
-
Reaction Buffer: PBS, pH 7.4
-
Other materials as in Protocol 1
Procedure:
-
Reagent Preparation: Dissolve the DBCO-PEG-Payload in DMSO to a 10 mM stock solution.
-
Conjugation Reaction:
-
To the azide-functionalized protein in Reaction Buffer, add a 5- to 20-fold molar excess of the DBCO-PEG-Payload stock solution.
-
Incubate for 4-24 hours at room temperature or 4°C. The final DMSO concentration should be below 10%.
-
-
Purification: Purify the conjugate as described in Protocol 1.
Sources
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
A Senior Application Scientist's Guide to Bifunctional Linkers in Drug Discovery
Introduction: The Linker as a Linchpin for Therapeutic Success
In the landscape of modern drug development, particularly in the realms of targeted therapies like Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (TPD), the bifunctional linker has evolved from a simple chemical tether to a critical determinant of a molecule's therapeutic index. It is no longer sufficient to view the linker as a mere spacer connecting a targeting moiety to a therapeutic payload or an E3 ligase ligand. Instead, the linker's chemical nature, stability, length, and flexibility are now understood to be pivotal factors that govern a drug's solubility, stability in circulation, cellular permeability, and mechanism of action.
This guide provides a comparative analysis of bifunctional linkers, grounded in experimental data and field-proven insights. We will dissect the strategic considerations behind linker selection for both ADCs and Proteolysis Targeting Chimeras (PROTACs), detail the experimental workflows used to validate these choices, and explore the causal relationships between linker chemistry and therapeutic outcomes.
The Fundamental Role of a Bifunctional Linker
A bifunctional linker connects two distinct molecular entities, enabling a synergistic therapeutic effect that neither component could achieve alone. This fundamental concept is best illustrated by its two most prominent applications:
-
Antibody-Drug Conjugates (ADCs): The linker bridges a monoclonal antibody (mAb), which provides tumor-specific targeting, to a potent cytotoxic payload. The linker's primary role is to remain stable in systemic circulation and then release the payload selectively at the target site.
-
Targeted Protein Degradation (TPD) via PROTACs: The linker connects a ligand that binds to a target protein (Protein of Interest, POI) with a ligand for an E3 ubiquitin ligase. The linker's function here is more nuanced; it must orient the two proteins to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the POI.
The following diagram illustrates this core principle.
Caption: General structure of bifunctional molecules in ADCs and PROTACs.
Comparative Analysis of Linkers in Antibody-Drug Conjugates (ADCs)
In ADC development, the primary challenge is to maintain a balance between stability in the bloodstream and efficient payload release within the target cancer cell. Premature release of the cytotoxic payload can lead to severe off-target toxicity, while inefficient release can render the ADC ineffective. This balance is almost entirely dictated by the linker's chemistry.
Major Classes of ADC Linkers
ADC linkers are broadly categorized as non-cleavable or cleavable.
-
Non-cleavable Linkers: These form a stable bond between the antibody and the payload. The payload is only released after the entire ADC is internalized into a lysosome and the antibody component is proteolytically degraded to the level of a single amino acid, leaving the payload attached to the linker and that amino acid. The primary advantage is their exceptional plasma stability, which significantly reduces off-target toxicity. A common example is the thioether linker formed from SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Cleavable Linkers: These are designed to be stable in the high pH of the bloodstream (pH 7.4) but to break apart upon entering the specific microenvironment of a cancer cell. This targeted release mechanism can be triggered by:
-
Acidic pH: Hydrazone linkers are a classic example. They are relatively stable at neutral pH but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Lysosomal Proteases: Dipeptide linkers, most notably valine-citrulline (Val-Cit), are specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are highly expressed in many tumor cells. This provides an additional layer of tumor selectivity.
-
The following diagram illustrates these distinct release mechanisms.
Caption: ADC payload release mechanisms for cleavable vs. non-cleavable linkers.
Data-Driven Comparison of ADC Linkers
The choice of linker has profound, quantifiable effects on an ADC's therapeutic window.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Example FDA-Approved ADC |
| Thioether (SMCC) | Non-cleavable; lysosomal proteolysis of the antibody | High plasma stability, minimizing off-target toxicity. | Payload metabolite may have reduced cell permeability; requires full antibody degradation. | Kadcyla® (Ado-trastuzumab emtansine) |
| Hydrazone | Acid-labile; hydrolysis in acidic endosomes/lysosomes | Rapid payload release in the acidic tumor microenvironment. | Can exhibit instability in circulation, leading to premature payload release and potential toxicity. | Mylotarg® (Gemtuzumab ozogamicin) |
| Val-Cit-PABC | Enzymatic; cleaved by Cathepsin B in the lysosome | High plasma stability combined with efficient, tumor-selective enzymatic release. | Efficacy can be dependent on Cathepsin B expression levels in the target tumor. | Adcetris® (Brentuximab vedotin) |
Experimental Protocol: ADC Plasma Stability Assay
Trustworthiness in ADC development requires rigorous validation of linker stability. A plasma stability assay is a cornerstone experiment to quantify the rate of premature payload release.
Objective: To determine the stability of an ADC's linker-payload conjugate in plasma over time.
Methodology:
-
Reagent Preparation:
-
Thaw human plasma (or species of interest) at 37°C and centrifuge to remove cryoprecipitates.
-
Prepare the ADC stock solution in a suitable buffer (e.g., PBS).
-
Prepare analytical standards of the free payload for calibration curves.
-
-
Incubation:
-
Spike the ADC into pre-warmed plasma at a defined final concentration (e.g., 100 µg/mL).
-
Incubate the mixture in a shaking water bath at 37°C.
-
Causality Check: 37°C is used to mimic physiological temperature, providing a more accurate assessment of in vivo stability than room temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the sample by adding an excess of cold acetonitrile containing an internal standard. This precipitates plasma proteins and stops any further degradation.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload.
-
-
Quantification via LC-MS/MS:
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Causality Check: LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for precise quantification of the released payload, even at very low concentrations, distinguishing it from the intact ADC and other metabolites.
-
Calculate the concentration of the released payload at each time point by comparing the signal to the calibration curve.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time.
-
Calculate the half-life (t½) of the ADC in plasma. A longer half-life indicates greater linker stability.
-
Comparative Analysis of Linkers in PROTACs
Unlike in ADCs, where the linker's primary role is stability and release, the PROTAC linker is an active participant in the mechanism of action. Its length, rigidity, and attachment points are critical for inducing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).
Key Linker Properties and Their Impact
-
Linker Length and Composition: The optimal linker length is highly system-dependent and must be empirically determined. It needs to be long enough to span the distance between the POI and E3 ligase binding pockets but not so long that it introduces an entropic penalty to complex formation. Common compositions include simple alkyl chains and polyethylene glycol (PEG) chains. PEG linkers are often used to improve the solubility and cell permeability of otherwise "greasy" PROTAC molecules.
-
Linker Attachment Points: The vector at which the linker exits the POI ligand and the E3 ligand profoundly influences the relative orientation of the two proteins. An unfavorable orientation can prevent the key lysine residues on the POI from being positioned correctly for ubiquitination, rendering the PROTAC inactive even if a ternary complex is formed.
Data-Driven Comparison of PROTAC Linkers
The impact of the linker is typically assessed by measuring the PROTAC's ability to induce degradation (DC50, Dmax) and its ability to promote ternary complex formation.
| Linker Class | Key Properties | Impact on Solubility/Permeability | Impact on Ternary Complex | Example Application |
| Alkyl Chains | Flexible, hydrophobic. | Can decrease solubility and permeability. | Provides conformational flexibility to allow complex formation. | Early-stage optimization, exploring optimal length. |
| PEG Chains | Flexible, hydrophilic. | Generally improves solubility and reduces non-specific binding. | Can improve cellular uptake and engagement, leading to more potent degradation. | Degraders for challenging targets (e.g., ARV-110). |
| Rigid/Constrained | Piperazines, alkynes. | Can improve cell permeability by reducing the number of rotatable bonds. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing cooperativity. | Fine-tuning ternary complex geometry. |
Experimental Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
A self-validating PROTAC design process must include biophysical confirmation of ternary complex formation. SPR is a powerful technique for this purpose.
Objective: To quantify the binding affinities and cooperativity of the POI-PROTAC-E3 Ligase complex.
Methodology:
The following workflow outlines a typical SPR experiment.
Caption: Experimental workflow for PROTAC ternary complex analysis using SPR.
-
Immobilization: Covalently immobilize a purified, biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated SPR sensor chip.
-
Analyte Injection (Complex): In one flow cell, inject a series of concentrations of the purified POI that has been pre-incubated with a fixed, saturating concentration of the PROTAC.
-
Analyte Injection (Control): In a parallel flow cell, inject the POI alone (without the PROTAC) over the immobilized E3 ligase. This measures the binary, non-PROTAC-dependent interaction.
-
Data Acquisition: The SPR instrument measures the change in response units (RU) over time, generating sensorgrams for association and dissociation.
-
Analysis and Cooperativity Calculation:
-
Fit the sensorgrams to a suitable binding model to determine the equilibrium dissociation constant (KD) for the ternary complex (POI-PROTAC-E3).
-
The cooperativity factor (alpha, α) is calculated as the ratio of the KD of POI binding to the E3 ligase in the absence of the PROTAC to the KD in the presence of the PROTAC.
-
Causality Check: An alpha value > 1 indicates positive cooperativity, meaning the PROTAC enhances the affinity between the POI and the E3 ligase. This is a hallmark of a well-designed PROTAC and often correlates strongly with potent cellular degradation.
-
Conclusion and Future Directions
The strategic design and rigorous evaluation of bifunctional linkers are indispensable in modern drug discovery. For ADCs, the focus remains on optimizing the balance between systemic stability and tumor-specific payload release, with novel cleavable motifs and site-specific conjugation technologies leading the way. For PROTACs, the linker is a central element of the pharmacophore, and the field is rapidly advancing with the development of computational models to predict optimal linker geometries and the exploration of novel linker archetypes to access new target classes.
Ultimately, the success of these complex therapeutic modalities hinges on recognizing the linker not as a passive connector, but as an active modulator of pharmacology. The experimental systems described herein provide the necessary framework for validating linker design and ensuring the development of safer, more effective targeted therapies.
References
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Title: Site-specific antibody drug conjugates: The next generation of targeted cancer therapies. Source: National Center for Biotechnology Information URL: [Link]
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Title: Linker-payloads for antibody-drug conjugates. Source: National Center for Biotechnology Information URL: [Link]
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Title: The role of the linker in antibody-drug conjugates. Source: National Center for Biotechnology Information URL: [Link]
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Title: PROTACs: A new hope for undruggable targets in cancer therapy. Source: National Center for Biotechnology Information URL: [Link]
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Title: The PROTAC technology in drug development. Source: National Center for Biotechnology Information URL: [Link]
-
Title: PROTAC linkers: a key element for PROTACs design. Source: Springer Link URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
For researchers and professionals in drug development, the synthesis and application of novel molecules are daily endeavors. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a common PEG linker used in bioconjugation and the development of PROTACs.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and ecosystem.
Understanding the Compound: Hazard Identification and Risk Assessment
Chemical Structure and Properties:
-
Formula: C₁₁H₂₂INO₄[4]
-
Key Functional Groups:
-
Iodo-alkane: The presence of a carbon-iodine bond classifies this compound as a halogenated organic compound .[5] This is the most critical piece of information for waste segregation.
-
Carbamate (Boc-protected amine): Carbamates are a broad class of compounds with varying toxicities.
-
Polyethylene Glycol (PEG) linker: The hydrophilic PEG spacer increases solubility in aqueous media.[4][6]
-
Inferred Hazards:
Based on data from similar carbamate and halogenated compounds, we must assume the following potential hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[7][8][9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7][9][10]
-
Toxicity if Swallowed: Some related carbamates are toxic or harmful if swallowed.[8][9]
-
Hazardous Decomposition Products: Thermal decomposition may generate toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][11]
The following table summarizes the likely hazard classifications based on analogous compounds.
| Hazard Class | GHS Category | Common Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage.[7][8][9] |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed.[8][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7][9][10] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal process. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[11]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[11]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
Step-by-Step Disposal Protocol
The core principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .
Step 1: Waste Segregation
This is the most critical step. Due to the presence of iodine, this compound must not be mixed with non-halogenated organic waste.[5][12] Co-mingling increases disposal costs and complexity.
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[13]
-
Causality: Halogenated organic compounds are typically disposed of via high-temperature incineration at specialized facilities to ensure complete destruction and to manage the acidic gases (e.g., hydrogen iodide) produced.[5] Mixing with non-halogenated solvents, which may be suitable for fuel blending, contaminates the entire waste stream.[12]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible, non-reactive container with a secure, vapor-tight lid. The container must be in good condition and free of leaks.
-
Action: As soon as the first drop of waste is added, label the container with:
Step 3: Waste Collection
-
Action: If the compound is in a solid form, it can be transferred directly to the waste container.
-
Action: If it is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Critical "Don'ts":
Step 4: Storage of Waste Container
-
Action: Keep the waste container securely closed at all times, except when adding waste.[13]
-
Action: Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
Step 5: Final Disposal
-
Action: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Action: Follow all institutional and local regulations for waste manifest and pickup procedures. Waste material must be disposed of in accordance with national and local regulations.[8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe disposal decisions for this compound and related laboratory waste.
Caption: Disposal workflow for halogenated organic compounds.
Emergency Procedures: Spills and Exposure
Even with the best precautions, accidents can happen.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material and place it in your designated halogenated hazardous waste container.[8]
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate any necessary alarms.
-
Contact your institution's emergency response team or EHS from a safe location.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of personal or environmental health.
References
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Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
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tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Segregation. University of Wisconsin-Madison, Department of Chemistry. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Personal protective equipment for handling tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
Comprehensive Safety and Handling Guide: tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
This document provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 1820026-89-8). The guidance herein is designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the compound's specific hazards.
Hazard Analysis: Understanding the Reactivity Profile
This compound is a polyethylene glycol (PEG) linker containing a Boc-protected amine and a primary iodoalkane functional group.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, a robust safety plan can be constructed by analyzing the hazards of its constituent parts and available GHS classifications.[3]
-
Iodoalkane Moiety : The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions.[1] This reactivity profile means the compound should be treated as a potential alkylating agent. Alkylating agents are often toxic and may be carcinogenic due to their ability to react with biological nucleophiles like DNA and proteins. The hazards associated with methyl iodide (a potent toxin and suspected carcinogen) serve as a critical reference point for the potential dangers of this functional group.[4][5]
-
Carbamate Moiety : The tert-butoxycarbonyl (Boc) protecting group is stable under many conditions but can be removed with acid. While the Boc-carbamate is generally less hazardous than reactive carbamates found in some pesticides, the general class of compounds requires careful handling.[6][7]
-
PEG Linker : The hydrophilic PEG spacer increases the compound's solubility in aqueous media, which could potentially facilitate its absorption through the skin or mucous membranes.[2]
-
GHS Hazard Classification : The compound is classified with the GHS07 pictogram, indicating it is a skin, eye, and respiratory irritant, and is harmful if swallowed. The specific hazard statements are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
This combination of inherent reactivity and known irritant properties necessitates stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE must directly address the identified hazards of irritation, potential alkylation, and unknown long-term toxicity. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Primary Control | Certified Chemical Fume Hood | Prevents inhalation of vapors or aerosols, addressing the H335 respiratory irritation hazard and the risk from a volatile alkylating agent.[4][8] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 or EN166 compliant) . A full-face shield should be worn over goggles when handling larger quantities. | Protects against splashes and vapors that can cause serious eye irritation (H319).[6] Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) . Consider double-gloving, especially when handling the neat (undiluted) compound. | Provides a barrier against skin contact to prevent irritation (H315) and absorption.[4][9] Gloves must be inspected before use and changed immediately if contamination is suspected.[10] |
| Body Protection | Flame-Resistant Laboratory Coat . A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashing. | Protects skin and personal clothing from contamination.[6] An apron provides an additional barrier for the torso during liquid transfers. |
| Respiratory | Generally not required if work is performed in a certified fume hood . For emergencies (e.g., large spills), a NIOSH-approved respirator is needed. | A fume hood is the primary engineering control.[4] If required, a respirator with an organic vapor cartridge and a P100 particulate filter (or equivalent) would be appropriate.[7] |
Operational Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible safety. This process integrates risk assessment, PPE use, and proper disposal into a cohesive plan.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning, ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary glassware and equipment inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Compound:
-
Always don the full, specified PPE before handling the primary container.
-
Conduct all manipulations, including weighing, transferring, and preparing solutions, deep within the chemical fume hood.[8]
-
Use disposable weigh boats or papers for solids. For transfers, use a spatula. Avoid creating dust.
-
If transferring a solution, use a pipette with a mechanical filling device; never use mouth suction.[5][10]
-
Keep the primary container sealed when not in immediate use.
-
-
After Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the potentially contaminated exterior. Gloves should be removed last and disposed of immediately.[5]
-
Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.[10]
-
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Use an absorbent material, such as a spill pad or activated carbon, to contain the spill.[4]
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Disposal Plan: Managing Organoiodide Waste
Organoiodides can be persistent in the environment and waste streams may be difficult to treat.[11] Therefore, proper segregation and disposal as hazardous waste are mandatory.
-
Waste Collection:
-
All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., HDPE or glass), kept tightly sealed, and stored in a secondary containment bin.
-
-
Waste Neutralization (Expert Use Only):
-
While reduction of elemental iodine with sodium thiosulfate is a common practice, the neutralization of organoiodides is more complex and should not be attempted without a validated procedure and a thorough risk assessment.[12]
-
-
Final Disposal:
-
Do not dispose of this chemical or its waste down the drain.[13]
-
Arrange for pickup and disposal through your institution's EHS hazardous waste program.
-
By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
